Branebrutinib

Catalog No.
S521951
CAS No.
1912445-55-6
M.F
C20H23FN4O2
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Branebrutinib

CAS Number

1912445-55-6

Product Name

Branebrutinib

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BMS-986195; BMS986195; BMS986195; Branebrutinib

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

The exact mass of the compound Branebrutinib is 370.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Branebrutinib BMS-986195 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Branebrutinib and BTK

This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the immune system, belonging to the Tec family of non-receptor tyrosine kinases. It is essential for signaling through the B-cell receptor (BCR) and several Fc receptors (FcγR, FcεR) [1] [2] [3]. Given its role in B cell and myeloid cell activation, BTK is a promising therapeutic target for treating various autoimmune diseases such as rheumatoid arthritis, lupus, and Sjögren's syndrome [1] [2].

The drug discovery strategy aimed to identify a covalent inhibitor with the intrinsic potency, selectivity, and pharmacokinetic (PK) properties necessary for rapid systemic inactivation of BTK following a very low oral dose [2]. This strategy successfully led to the identification of this compound, which has advanced into clinical studies based on its excellent efficacy in animal models and a desirable tolerability profile [2] [3].

Key Properties and Experimental Data

The table below summarizes the core in vitro and in vivo characteristics of this compound.

Aspect Details
Molecular Formula C₂₀H₂₃FN₄O₂ [4]
Molecular Weight 370.428 g/mol [4]
Mechanism of Action Covalent, irreversible inhibitor of BTK [2]
Primary Target (IC₅₀) BTK (0.1 nM) [5]
Related Targets (IC₅₀) TEC (0.9 nM), BMX (1.5 nM), TXK (5 nM) [5]
Selectivity >5,000-fold selective for BTK over 240 other kinases [1] [5]
Human Whole Blood Assay (IC₅₀) Inhibition of BCR-stimulated CD69 on B cells (11 nM) [5]
In Vivo Half-life (Plasma) Short across species (0.46 - 4.3 hours) [5]
Oral Bioavailability High in multiple species (e.g., 100% in mice, 74% in rats) [5]

Discovery Strategy and Structure-Activity Relationship (SAR)

The discovery of this compound was the result of a deliberate strategy to optimize a series of inhibitors for rapid and efficient target inactivation [2].

  • Strategic Goals: The team sought a covalent inhibitor that would combine high intrinsic potency with favorable PK properties. The goal was to achieve a rapid rate of systemic BTK inactivation after a low oral dose. The long half-life of the BTK protein itself (115-154 hours in humans) [1] meant that a covalent inhibitor could sustain pharmacodynamic effects long after the drug itself was cleared from the bloodstream [1] [2].
  • SAR and Molecular Design: Research involved the exploration of novel, conformationally constrained chemical scaffolds. While the specific structural evolution of this compound is highly technical, the overall SAR work focused on enhancing potency and selectivity while reducing safety liabilities. This included designing molecules with locked atropisomers to achieve a specific and optimal three-dimensional shape for binding to BTK [6] [7]. The resulting structure of this compound allows it to potently and covalently bind to the cysteine 481 (Cys481) residue in the active site of BTK, leading to its irreversible inactivation [1] [2].

Key Experimental Models and Protocols

To characterize this compound, several key experiments were conducted, the methodologies of which are crucial for researchers to understand.

1. BTK Occupancy Assay (Clinical PD Biomarker)

  • Objective: To measure the extent and duration of BTK inhibition in subjects' blood cells following drug administration [1].
  • Methodology: A mass spectrometry assay was used to directly distinguish and quantify drug-occupied BTK versus free BTK in peripheral blood mononuclear cells (PBMCs). This high-resolution PD assay provided direct data on target engagement over time [1].
  • Workflow: PBMC samples were collected from participants, proteins were digested, and BTK-derived peptides were analyzed by mass spectrometry. The specific peptide containing the covalently bound drug could be distinguished from the unmodified peptide, allowing for precise calculation of BTK occupancy percentage [1].

2. In Vivo Efficacy Models

  • Objective: To evaluate the potency of this compound in disease-relevant animal models [1] [5].
  • Murine Arthritis Models: The drug was tested in collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models. Mice were administered this compound orally once daily, and efficacy was assessed by measuring the reduction in clinical arthritis scores, histological joint damage, and bone mineral density loss [1].
  • Lupus Nephritis Model: The drug was evaluated in the NZB/W lupus-prone mouse model. Animals were treated with this compound (e.g., 0.2, 0.5, and 1.5 mg/kg by oral gavage), and reduction in proteinuria and other disease markers were measured [5].

3. Selectivity Profiling

  • Objective: To ensure this compound did not inhibit other kinases, which could lead to off-target side effects [1] [5].
  • Methodology: The compound was screened against a panel of 240 kinases.
  • Result: this compound demonstrated exceptional selectivity, showing >5,000-fold selectivity for BTK over most other kinases. Only four kinases from the same Tec family (TEC, BMX, TXK, ITK) showed less, though still significant, selectivity (9 to 1,000-fold) [1] [5].

Safety and Pharmacokinetics in Humans

A first-in-human, double-blind, placebo-controlled Phase I study (NCT02705989) evaluated the safety and PK/PD of this compound in healthy participants [1].

  • Safety: this compound was well tolerated at single doses up to 30 mg and multiple doses up to 10 mg daily for 14 days. The majority of adverse events (AEs) were mild or moderate. One serious AE led to discontinuation, but the overall safety profile was favorable [1].
  • Pharmacokinetics (PK): The drug was rapidly absorbed, reaching maximum plasma concentration within 1 hour. It had a short plasma half-life (1.2-1.7 hours), falling to undetectable levels within 24 hours [1].
  • Pharmacodynamics (PD): Despite the short plasma half-life, BTK occupancy was rapid and sustained. A single 10 mg dose achieved 100% BTK occupancy. The occupancy decayed slowly over time, with a half-life of 115-154 hours, aligning with the natural turnover rate of the BTK protein. This demonstrated that the pharmacodynamic effect persists long after the drug is cleared from circulation [1].

BTK Signaling Pathway and Drug Action

The following diagram illustrates the key signaling pathways mediated by BTK that are relevant to autoimmune diseases, and where this compound acts.

G cluster_cell Immune Cell (B cell, Monocyte, etc.) BCR BCR BTK BTK BCR->BTK Activates FcR FcR FcR->BTK Activates RANK RANK RANK->BTK Activates PLCG2 PLCG2 BTK->PLCG2 Phosphorylates NFkB NFkB BTK->NFkB Activates NLRP3 NLRP3 BTK->NLRP3 Activates This compound This compound This compound->BTK Inhibits Calcium Calcium PLCG2->Calcium Mobilizes Transcription Transcription NFkB->Transcription Gene Expression Inflammation Inflammation NLRP3->Inflammation Inflammasome Outcomes Outcomes Transcription->Outcomes Inflammation->Outcomes Autoimmune Disease

Key: BCR (B-cell receptor), FcR (Fc receptors), RANK (Receptor activator of NF-κB). This compound covalently inhibits BTK, disrupting downstream pro-inflammatory signaling.

References

BTK as a Therapeutic Target and Branebrutinib's Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Bruton's Tyrosine Kinase (BTK) is crucial for signaling in multiple immune pathways. Branebrutinib is designed to irreversibly inhibit BTK, providing long-lasting effects.

  • Role of BTK in Immunity and Disease: BTK is a non-receptor tyrosine kinase essential for signaling through the B-cell receptor (BCR) and several other receptors, including the Fcγ receptor in monocytes, Fcε receptor in granulocytes, and the RANK receptor in osteoclasts [1] [2]. This central role makes BTK a rational target for autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and Sjögren's syndrome [3].
  • Molecular Mechanism of this compound: this compound is a covalent, irreversible inhibitor that binds to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to permanent enzyme inactivation [3] [2]. It demonstrates high potency and selectivity, showing over 5,000-fold selectivity for BTK compared to 240 other kinases, with only four related Tec family kinases being less selectively inhibited [3].

The following diagram illustrates how this compound covalently inhibits BTK and its impact on key signaling pathways.

G This compound This compound BTK BTK (Cys481) This compound->BTK Covalent Binding InactiveBTK BTK (Inactive) BTK->InactiveBTK Irreversible Inactivation BCell B-Cell Activation InactiveBTK->BCell Inhibits Myeloid Myeloid Cell Activation InactiveBTK->Myeloid Inhibits Osteoclast Osteoclast Differentiation InactiveBTK->Osteoclast Inhibits BCR B-Cell Receptor (BCR) BCR->BTK Signals Through FcR Fc Receptors (FcγR, FcεRI) FcR->BTK Signals Through RANK RANK Receptor RANK->BTK Signals Through

This compound covalently binds BTK at Cys481, irreversibly inhibiting downstream signaling.

Preclinical Profile and Discovery Rationale

The discovery of this compound was guided by a strategy to identify a molecule with optimal properties for rapid and sustained BTK inactivation [2].

  • Strategy for Identifying this compound: The goal was to develop a covalent inhibitor with the intrinsic potency, selectivity, and pharmacokinetic (PK) properties necessary for rapid systemic BTK inactivation at a low dose [2]. This approach leveraged the long half-life of the BTK protein itself to extend the drug's pharmacodynamic effect, allowing for lower dosing and reduced potential for off-target effects [3].
  • Key Preclinical Data: In murine models of collagen-induced arthritis and lupus nephritis, this compound demonstrated robust efficacy, protecting against clinical disease, joint damage, and bone density loss. Maximal efficacy was observed at low oral doses (≥0.5 mg/kg/day) that achieved ≥90% BTK inactivation [3].

The table below summarizes key quantitative data from this compound's preclinical profile.

Profile Aspect Preclinical Findings
Biochemical Potency Demonstrated high intrinsic potency as a covalent BTK inhibitor [2].
Selectivity >5,000-fold selectivity for BTK over 240 other kinases [3].
In Vivo Efficacy (Murine Models)
Collagen-Induced Arthritis Maximal efficacy at doses ≥0.5 mg/kg/day orally [3].
Lupus Nephritis Potent efficacy with BTK inhibition at doses as low as 0.2 mg/kg [3].

Clinical Pharmacokinetics and Pharmacodynamics

A Phase I study in healthy participants characterized the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound [3].

  • Study Design: This was a double-blind, placebo-controlled, single- and multiple-ascending dose (SAD/MAD) study. It included a dedicated cohort for first-generation Japanese participants (JMAD). Doses ranged from 0.3 mg to 30 mg in the SAD part and 0.3 mg to 10 mg in the MAD parts, administered daily for 14 days [3].
  • Pharmacokinetics (PK): this compound was rapidly absorbed, with maximum plasma concentration (C~max~) reached within 1 hour. It had a short plasma half-life of 1.2–1.7 hours, and plasma levels dropped to undetectable within 24 hours [3].
  • Pharmacodynamics (PD) and BTK Occupancy: Despite its short plasma presence, this compound achieved rapid and high BTK occupancy. A single 10 mg dose achieved 100% BTK occupancy in peripheral blood. The half-life of BTK occupancy decay was much longer (115–154 hours), meaning a single dose produced sustained BTK inhibition long after the drug cleared from the bloodstream [3].

The following diagram outlines the workflow and key findings from the Phase I clinical study.

G StudyDesign Phase I Study Design (SAD, MAD, JMAD) Dosing Doses: 0.3 mg to 30 mg StudyDesign->Dosing PK Pharmacokinetics (PK) Dosing->PK PD Pharmacodynamics (PD) (BTK Occupancy) Dosing->PD Safety Safety & Tolerability Dosing->Safety PK_Result1 Rapid Absorption (Tmax ~1 hr) PK->PK_Result1 PK_Result2 Short Plasma Half-life (1.2-1.7 hr) PK->PK_Result2 PD_Result1 100% BTK Occupancy after single 10 mg dose PD->PD_Result1 PD_Result2 Slow Occupancy Decay (t1/2 = 115-154 hr) PD->PD_Result2 Safety_Result Well Tolerated Most AEs Mild/Moderate Safety->Safety_Result

Phase I study demonstrated favorable PK/PD and safety profile for this compound.

The table below summarizes the key clinical parameters from the Phase I study.

Parameter Findings from Phase I Study
Doses Studied SAD: 0.3 - 30 mg; MAD: 0.3 - 10 mg daily for 14 days [3].
Plasma T~max~ Within 1 hour [3].
Plasma Half-life 1.2 - 1.7 hours [3].
BTK Occupancy 100% after a single 10 mg dose [3].
BTK Occupancy Half-life 115 - 154 hours [3].
Safety Profile Well tolerated; most adverse events (AEs) were mild or moderate [3].

Clinical Development Status

Based on the strong preclinical and Phase I data, this compound has advanced into further clinical studies to evaluate its efficacy in autoimmune conditions [4] [3].

  • Ongoing Clinical Trials: As of the latest data, this compound is in Phase II clinical trials for the treatment of systemic lupus erythematosus and Sjögren's syndrome [4].
  • Differentiation from Other BTK Inhibitors: While several BTK inhibitors (e.g., ibrutinib, acalabrutinib) are FDA-approved for B-cell malignancies, this compound is part of a newer wave of inhibitors being developed primarily for autoimmune diseases, alongside others like tolebrutinib and evobrutinib (for multiple sclerosis) [4].

Experimental Protocols for Key Assays

The development of this compound utilized specific experimental methodologies to characterize its interaction with BTK.

  • BTK Occupancy Measurement using Mass Spectrometry: A mass spectrometry-based assay was used in the Phase I study to measure the percentage of drug-occupied versus free BTK in human peripheral blood samples [3].
  • Biochemical Kinase Activity and Inhibition (ADP-Glo Assay): The biochemical activity of BTK and its inhibition by this compound can be assessed using an ADP-Glo Kinase Assay [4]. This is a luminescent assay that measures ADP produced by a kinase reaction.
  • Cellular Target Engagement (TR-FRET Assay): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to study the binding kinetics of this compound to BTK in a cellular environment [4].

References

what is the mechanism of action of Branebrutinib

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Branebrutinib works by covalently and irreversibly binding to Bruton's Tyrosine Kinase (BTK), permanently inactivating it.

  • Target Specificity: this compound is designed to be highly selective for BTK. It demonstrates more than 5,000-fold selectivity for BTK over 240 other kinases. Within the same kinase family (Tec family), its selectivity ranges from 9- to 1010-fold [1] [2].
  • Covalent Binding: The inhibitor forms a permanent covalent bond with a cysteine residue (Cys481) located in the active site of the BTK enzyme. This bond rapidly inactivates BTK's enzymatic function, preventing it from participating in downstream signaling pathways [3] [2] [4].
  • Key Biological Effect: By inactivating BTK, this compound disrupts signaling through several critical immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcγR, FcεRI). This disruption affects the activation, proliferation, and survival of B cells and also inhibits pro-inflammatory signaling in myeloid cells like monocytes and macrophages [1] [4].

The following diagram illustrates the key signaling pathways that this compound inhibits through its action on BTK.

g BTK Inhibition by this compound in Immune Cell Signaling cluster_cell Immune Cell (B cell, Monocyte, Mast cell) Receptors Cell Surface Receptors (BCR, FcγR, FcεRI) BTK Bruton's Tyrosine Kinase (BTK) Receptors->BTK Activates Downstream Downstream Signaling (NF-κB, MAPK, PLC-γ) BTK->Downstream Phosphorylates Response Cellular Response (B-cell activation, Cytokine production, Autoantibody production, Inflammation) Downstream->Response Leads to Inhibitor This compound Inhibitor->BTK Covalently binds & Inactivates

Quantitative Pharmacology

The promising profile of this compound is supported by robust quantitative data from preclinical and clinical studies.

Parameter Findings Context / Significance
BTK Occupancy (RO) 100% after single 10 mg dose [1] Demonstrates rapid and complete target engagement in humans.
BTK Occupancy Half-life 115–154 hours (~5–6 days) [1] Long-lasting effect despite short plasma half-life; enables sustained inhibition.
Plasma Half-life (t₁/₂) 1.2–1.7 hours [1] Rapidly cleared from circulation.
Time to Cₘₐₓ (Tₘₐₓ) <1 hour [1] Rapidly absorbed after oral administration.
Selectivity >5,000-fold over most other kinases [1] [2] Suggests potential for a reduced off-target toxicity profile.
Efficacious Dose (Preclinical) ≥0.5 mg/kg (once daily) [1] [2] Achieved ≥90% BTK occupancy and maximal efficacy in animal models of RA and lupus.

Key Experimental Evidence

The development of this compound is backed by detailed experimental protocols, particularly a first-in-human Phase I study.

  • Study Design: A randomized, double-blind, placebo-controlled, Phase I study (NCT02705989) in healthy participants. It included Single-Ascending Dose (SAD: 0.3–30 mg), Multiple-Ascending Dose (MAD: 0.3–10 mg daily for 14 days), and a Japanese cohort (JMAD) [1].
  • Primary Endpoint: Safety and tolerability. The study concluded this compound was well-tolerated, with most adverse events being mild to moderate [1].
  • Key Pharmacodynamic Assay: A mass spectrometry-based method was used to directly measure the ratio of drug-occupied to unoccupied BTK protein in human peripheral blood mononuclear cells (PBMCs). This provided high-resolution data on target engagement and its duration [1].
  • Preclinical Models: Efficacy was demonstrated in established murine models, including collagen-induced arthritis (CIA) and the NZB/W mouse model of lupus, where it protected against clinical disease, joint damage, and bone loss [1] [2].

Clinical Development Status

This compound has advanced to Phase II clinical trials for several autoimmune indications, as shown in the table below.

Indication Highest Phase Status (as of late 2022/2023)
Systemic Lupus Erythematosus Phase II Trial completed (Dec 2022) [5]
Rheumatoid Arthritis Phase II Trial completed (Dec 2022) [5]
Sjogren's Syndrome Phase II Trial completed (Dec 2022) [5]
Atopic Dermatitis Phase II Trial completed (Aug 2022) [5]

Differentiation from Other BTK Inhibitors

This compound's clinical profile is defined by several key characteristics:

  • Rapid and Nearly Complete Target Engagement: Achieves 100% BTK occupancy at low doses [1].
  • Prolonged Pharmacodynamic Effect: The long half-life of the BTK protein itself means that once occupied, the pharmacodynamic effect persists for days after the drug has been cleared from the bloodstream [1].
  • High Selectivity: Its design aims to minimize off-target effects by being highly selective for BTK [1] [2].

References

Bruton's tyrosine kinase inhibitor covalent mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Covalent Inhibition Mechanism of BTK

Ibrutinib, a canonical covalent BTK inhibitor, functions through a specific, multi-step mechanism targeting cysteine 481 (C481) within BTK's ATP-binding pocket [1] [2]. The process involves precise molecular orientation and bond formation, which you can visualize in the following pathway diagram:

G NonCovalent Non-Covalent BTK-Ibrutinib Complex Thiolate Thiolate Intermediate NonCovalent->Thiolate Step 1: Deprotonation & Nucleophilic Attack Enol Enol Intermediate Thiolate->Enol Step 2: Proton Transfer & Covalent Bond Formation Final Final Inactivated BTK-Ibrutinib Complex Enol->Final Step 3: Rate-Limiting Keto-Enol Tautomerization

The mechanism of covalent binding of ibrutinib to BTK's C481 residue involves a multi-step reaction with intermediate states [3].

The initial Non-Covalent BTK-Ibrutinib Complex is formed when the inhibitor's core structure docks into the ATP-binding pocket of BTK, positioning the electrophilic acrylamide warhead near the thiol (-SH) group of C481 [2].

The first chemical step involves Direct Proton Transfer. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations reveal that the thiol proton of C481 is directly transferred to the β-carbon of the acrylamide warhead, leading to a Thiolate Intermediate and enabling a nucleophilic attack on the α,β-unsaturated system [4] [3].

This is followed by Covalent Bond Formation and Enol Intermediate. The nucleophilic attack results in the formation of a covalent carbon-sulfur (C-S) bond, creating a Enol Intermediate [4]. Finally, a Rate-Limiting Keto-Enol Tautomerization occurs. The enol intermediate undergoes a tautomerization to form the more stable ketone, producing the Final Inactivated BTK-Ibrutinib Complex. This step has a calculated energy barrier (ΔG‡) of 10.5 kcal mol⁻¹ [4].

Quantitative Characterization of Covalent Inhibitors

Characterizing covalent inhibitors requires specific kinetic and energetic parameters. The table below summarizes key quantitative data for BTK covalent inhibition.

Parameter Value / Finding Significance / Interpretation Primary Source
Tautomerization Energy Barrier (ΔG‡) 10.5 kcal mol⁻¹ Identifies the rate-limiting step in the covalent binding pathway. [4]
Inactivation Rate Constant ((k_{inact})) Often reported as a ratio (k_{inact}/K_I) A composite measure of inhibitor efficiency; a higher ratio indicates more efficient inactivation. [5]
Inhibition Constant ((K_I)) Part of (k_{inact}/K_I) ratio Reflects the affinity of the initial, reversible enzyme-inhibitor complex. [5]
Binding Energy Contribution Covalent bond formation is highly exergonic; non-covalent dispersion forces contribute more to total binding energy. Highlights the critical role of strong non-covalent interactions in overall binding affinity and selectivity. [6]
IC₅₀ for BTK 0.5 nM Measures the potency of the inhibitor in blocking BTK's function. [1]

A significant finding is that while covalent bond formation is highly exergonic, non-covalent van der Waals dispersion forces make a larger absolute contribution to the total binding energy [6]. This underscores that a potent covalent inhibitor requires both a reactive warhead and a well-optimized molecular scaffold for strong non-covalent interactions.

Experimental Protocols for Characterization

Evaluating covalent inhibitors requires specific methodologies to capture their time-dependent and irreversible nature.

  • Mechanistic Pathway Analysis via QM/MM: This protocol determines the detailed chemical reaction pathway. The system is modeled with a high-level quantum mechanical (QM) region encompassing the reactive atoms (C481 side chain, acrylamide warhead, key water molecules) embedded within a molecular mechanics (MM) representation of the rest of the protein and solvent [4] [3]. The reaction pathway is located using methods like the string method in collective variables, and free energy barriers are calculated to identify rate-limiting steps and transient intermediates [4] [3].

  • Kinetic Characterization of Covalent Inactivation ((k_{inact}/K_I)): This measures the efficiency of covalent modification. BTK is incubated with varying concentrations of the inhibitor over multiple time points. Residual enzyme activity is measured after each incubation. Data are fit to the progress curve equation for irreversible inhibition: ( \text{Activity} = e^{-k_{obs} \cdot t} ), where ( k_{obs} = \frac{k_{inact} \cdot [I]}{K_I + [I]} ) [5]. A plot of (k_{obs}) vs. [I] is used to determine the kinetic parameters (k_{inact}) and (K_I). The second-order rate constant (k_{inact}/K_I) is the most reliable parameter for comparing covalent inhibitor efficiency [5].

  • Cellular Target Engagement and Occupancy Assay: This protocol assesses inhibitor binding in a physiological context. Cells expressing BTK are treated with the inhibitor. BTK is immunoprecipitated from cell lysates and analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm covalent adduct formation [5]. To measure occupancy, lysates from treated cells are tested in a kinase activity assay with a covalent probe that competes for the C481 binding site. The reduction in probe binding correlates with the fraction of BTK occupied by the inhibitor [1] [5].

Future Directions in Covalent BTK Inhibition

Research is actively addressing the clinical challenge of resistance, often driven by mutations at the C481 site.

  • Reversible Covalent Inhibition: This emerging class, including Rilzabrutinib (PRN1008), features warheads (e.g., cyanoacrylamide) that form a covalent bond with C481, but the bond is more chemically labile and can reverse under physiological conditions [7]. This approach maintains potent inhibition while potentially offering a differentiated pharmacokinetic and safety profile, making it suitable for treating autoimmune diseases [7].

  • Overcoming Resistance Mutations: The primary mechanism of resistance to irreversible inhibitors like Ibrutinib is the C481S mutation, which removes the critical nucleophile for covalent binding [8]. Strategies include developing non-covalent inhibitors that do not rely on C481 or designing reversible covalent inhibitors that can still form transient bonds with the serine mutant, though with reduced affinity [7].

The field of covalent BTK inhibition continues to evolve, with ongoing research focused on designing next-generation inhibitors that combine optimal reactivity, selectivity, and ability to overcome resistance.

References

Branebrutinib in silico binding studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Branebrutinib

Although direct in silico binding data is unavailable, the search results provide strong evidence of this compound's binding mechanism and high selectivity from experimental studies. The table below summarizes the key characteristics that are known from the literature.

Characteristic Description Evidence from Literature
Target Bruton's Tyrosine Kinase (BTK) [1] [2] [3]
Binding Residue Cysteine 481 (Cys481) in the active site [1] [2]
Binding Mechanism Irreversible, covalent binding [1] [2] [3]
Selectivity >5000-fold selectivity for BTK over 240 other kinases [1]
Key Effect Rapid and high BTK occupancy (100% after single 10 mg dose) [1]

How to Proceed with Computational Studies

Since specific in silico data for this compound is not publicly available, you can build a computational research plan based on the known experimental data and studies of similar drugs.

  • Leverage Known Structural Data: The confirmed covalent binding to Cys481 provides a critical starting point for any molecular docking or dynamics simulation [1] [2]. You can use this to model the binding mode.
  • Study Related Compounds: The search results include a detailed computational investigation of ibrutinib, a first-generation covalent BTK inhibitor that also targets Cys481 [4]. The methodologies in this study, such as hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations and the string method, provide an excellent template for modeling the binding reaction of this compound [4].
  • Construct a Homology Model: If a crystal structure of the this compound-BTK complex is unavailable, you can create a homology model using a structure like the ibrutinib-BTK complex (PDB ID: 5P9J) as a template [4]. Docking studies could then be performed based on this model.

Suggested Workflow for In Silico Analysis

Based on the general approach for covalent inhibitors and the specific methods found for ibrutinib [4], the following diagram outlines a potential workflow for conducting in silico binding studies on this compound.

G Start Start: this compound In Silico Binding Study Step1 1. System Preparation Start->Step1 Data1 • Obtain BTK structure (e.g., PDB: 5P9J) • Prepare this compound 3D structure • Parameterize warhead for simulation Step1->Data1 Step2 2. Molecular Dynamics (MD) of Non-covalent Complex Data2 • Multi-μs MD to explore binding pocket fluctuations • Identify reactive conformations Step2->Data2 Step3 3. Reaction Pathway Calculation (QM/MM) Data3 • Use method like 'String Method in Collective Variables' • Model bond formation and proton transfer steps Step3->Data3 Step4 4. Binding Free Energy Validation Data4 • Correlate simulation results with experimental IC₅₀, selectivity, and occupancy data Step4->Data4 Data1->Step2 Model Built Data2->Step3 Reactive Pose Data3->Step4

The experimental data provides a solid foundation for computational work. By applying the methodologies used for ibrutinib to this compound, you can generate valuable in silico insights to guide further research.

References

Branebrutinib preclinical efficacy models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy of Branebrutinib

This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [1]. The table below summarizes its preclinical efficacy as reported in the search results:

Disease Model Species Dosing Regimen Key Efficacy Findings BTK Occupancy
Collagen-Induced Arthritis (CIA) [1] Mouse ≥ 0.5 mg/kg, orally, once daily Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed. ≥ 90% inactivation of BTK in vivo
Collagen Antibody-Induced Arthritis (CAIA) [1] Mouse ≥ 0.5 mg/kg, orally, once daily Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed. ≥ 90% inactivation of BTK in vivo
Lupus Nephritis [1] Mouse As low as 0.2 mg/kg Potent efficacy across a range of measures (e.g., reduction in proteinuria). Robust inhibition of BTK activity

This compound has demonstrated >5000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases showing less selectivity [1]. This high selectivity is a key differentiator intended to minimize off-target effects.

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in signaling through Fc receptors (FcγR, FcεRI) found on various immune cells like B cells, macrophages, mast cells, and basophils [1] [2] [3].

The following diagram illustrates the key signaling pathways involving BTK and how this compound exerts its inhibitory effect.

G cluster_receptors Cell Surface Receptors cluster_kinases Kinase Signaling cluster_downstream Downstream Signaling & Cellular Effects BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK LYN LYN BCR->LYN FceRI FcεRI FceRI->SYK FceRI->LYN FcgR FcγR FcgR->SYK FcgR->LYN BTK BTK SYK->BTK Activates LYN->SYK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Calcium Calcium Release PLCg2->Calcium IP3 → DAG DAG/PKC Pathway PLCg2->DAG NFkB NF-κB Pathway Prolif Cell Proliferation NFkB->Prolif Survival Cell Survival NFkB->Survival Activation Immune Cell Activation NFkB->Activation Inflam Pro-inflammatory Cytokine Production NFkB->Inflam Calcium->NFkB DAG->NFkB AutoAb Autoantibody Production Activation->AutoAb This compound This compound This compound->BTK Covalently Inhibits

This compound covalently binds to the cysteine 481 (Cys481) residue in the ATP-binding site of BTK, leading to its rapid inactivation [1] [3]. This inhibition disrupts the downstream signaling cascades that drive B-cell activation, proliferation, and survival, as well as the activation of other innate immune cells [1] [3]. In autoimmune disease models, this mechanism translates to reduced inflammation and tissue damage.

References

Comprehensive Technical Analysis of Branebrutinib BTK Occupancy Kinetics: Mechanism, Quantification, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BTK Biology and Branebrutinib Mechanism

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases that plays fundamental roles in multiple signaling pathways regulating B-cell development, differentiation, and activation. BTK is expressed in various hematopoietic cells including B lymphocytes, macrophages, neutrophils, mast cells, and osteoclasts, but is notably absent in T cells and plasma cells [1]. The structural organization of BTK comprises five functional domains: a pleckstrin homology (PH) domain at the N-terminus, followed by a TEC homology (TH) domain, SRC homology 3 (SH3) domain, SH2 domain, and a catalytic kinase domain at the C-terminus [1]. BTK activation occurs through a multi-step process initiated by recruitment to the cell membrane through binding of its PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), followed by phosphorylation at tyrosine residue 551 (Y551) by SRC family kinases or SYK, and subsequent autophosphorylation at tyrosine 223 (Y223) for full activation [1].

This compound (BMS-986195) is a potent, highly selective, oral small molecule covalent inhibitor that specifically targets BTK through irreversible binding to cysteine 481 (Cys481) within the active site [2] [3]. This covalent modification results in rapid inactivation of BTK kinase activity, effectively abrogating downstream signaling pathways. This compound demonstrates remarkable selectivity, with >5000-fold selectivity for BTK over 240 other kinases, exhibiting only minimal cross-reactivity with four related Tec family kinases [2]. The covalent binding mechanism enables sustained pharmacodynamic effects despite rapid clearance of the drug from plasma, as the inhibited BTK protein remains inactive until new protein synthesis occurs [2] [4]. This molecular strategy has been leveraged for therapeutic intervention in various B-cell malignancies and autoimmune disorders, positioning this compound as a promising candidate for targeted immunotherapy with potentially favorable pharmacokinetic and safety profiles.

Quantitative BTK Occupancy Kinetics and Pharmacodynamic Relationships

Pharmacokinetic and Pharmacodynamic Parameters

The kinetic profile of this compound demonstrates rapid absorption and clearance, coupled with prolonged target engagement. Data from phase I clinical trials reveal that this compound is rapidly absorbed following oral administration, reaching maximum plasma concentration within 1 hour post-dosing [2]. The compound exhibits a relatively short plasma half-life of 1.2-1.7 hours, with plasma concentrations dropping below detectable levels within 24 hours after administration [2]. Despite this rapid clearance, BTK occupancy remains sustained due to the covalent binding mechanism of this compound to its target. Following a single 10 mg dose, BTK occupancy reaches 100%, with occupancy decay following a predictable pattern corresponding to the natural turnover rate of the BTK protein [2].

Table 1: Key Pharmacokinetic Parameters of this compound from Phase I Clinical Trials

Parameter Value Conditions Source
Tmax ~1 hour Single dose (0.3-30 mg) [2]
Plasma half-life 1.2-1.7 hours Single dose [2]
Time to undetectable <24 hours - [2]
BTK occupancy half-life 115-154 hours Multiple dose [2]
Occupancy EC50 ~22.3 nM Ramos cells [4]

The disconnect between plasma pharmacokinetics and target engagement represents a crucial characteristic of covalent inhibitors like this compound. While the drug is rapidly cleared from systemic circulation, its pharmacodynamic effects persist significantly longer due to the irreversible nature of the drug-target interaction [2] [4]. The mean half-life of BTK occupancy decay ranges between 115-154 hours (approximately 5-6 days) following multiple dosing, aligning with the estimated turnover rate of the BTK protein itself [2]. This prolonged occupancy supports less frequent dosing regimens than would be predicted based on plasma half-life alone, potentially enhancing patient compliance and reducing peak concentration-dependent adverse events.

In Vitro and Preclinical Binding Kinetics

Comprehensive mechanistic studies of BTK inhibition kinetics provide fundamental insights into this compound's pharmacodynamic profile. Research utilizing quantitative pharmacokinetic-pharmacodynamic (PK/PD) modeling has established critical parameters governing the interaction between covalent BTK inhibitors and their target [4]. The inhibition efficiency is quantified by the second-order rate constant kinact/Ki, which represents the efficiency of inactivation when the enzyme-inhibitor complex is in rapid equilibrium relative to the rate of the covalent bond formation step. For this compound and similar covalent BTK inhibitors, this parameter determines the rate of target occupancy achieved at specific drug concentrations [4].

Table 2: In Vitro Binding Kinetics and Cellular Parameters of BTK Inhibition

Parameter Value Interpretation Source
k5 (kinact) 2.41 ± 0.67 h⁻¹ Maximum inactivation rate [4]
Kappi 40 nM Apparent inhibition constant [4]
Occupancy EC50 22.3 ± 5.4 nM Concentration for 50% occupancy [4]
Target turnover (ρ) 0.079 h⁻¹ BTK degradation/resynthesis rate [4]
M (KM/[S]) 0.05-0.1 ATP competition parameter [4]

The target turnover rate (ρ = 0.079 h⁻¹) represents the combined processes of BTK degradation and resynthesis, which ultimately determines the recovery of functional BTK following covalent modification [4]. In cellular washout experiments, BTK occupancy by CC-292 (a related covalent BTK inhibitor) decreased to approximately 30% after 24 hours following initial complete engagement, demonstrating the significance of new protein synthesis in restoring signaling capacity [4]. This turnover rate corresponds to a BTK half-life of approximately 8.8 hours in Ramos cells, though the occupancy half-life observed clinically is substantially longer, potentially reflecting differences in cellular contexts or contribution from drug-specific properties [2] [4].

Experimental Protocols for Assessing BTK Occupancy

Target Occupancy Assay Methodology

The quantitative assessment of BTK occupancy represents a critical component in understanding the pharmacodynamics of this compound and related covalent inhibitors. The established methodology utilizes a competitive covalent probe approach to quantify the percentage of BTK molecules that have been modified by the inhibitor versus those remaining available for binding [4]. The experimental workflow begins with preparation of cell lysates from treated samples, followed by incubation with high concentrations of a fluorescent covalent probe (BDP-CC-292) that specifically labels unoccupied BTK molecules [4]. The labeled proteins are then separated by SDS-PAGE and quantified through fluorescence scanning to determine the amount of probe-bound BTK.

The complementary measurement of total BTK levels is performed via Western blot analysis of the same samples, enabling calculation of the occupancy percentage [4]. The occupancy rate is determined using the formula: % Occupancy = [1 - (BTKprobe-bound / BTKtotal)] × 100. For concentration-response relationships, cells or samples are treated with varying concentrations of this compound, typically for a standardized period (1-2 hours) to approach equilibrium binding conditions. The data are then fit to an equilibrium target occupancy model to extract kinetic parameters including the maximum inactivation rate (k5 or kinact) and apparent inhibition constant (Kappi) [4]. This methodology provides direct measurement of target engagement in biological systems, bridging the gap between plasma drug concentrations and pharmacological effects.

Translational PK/PD Modeling Approach

The mechanistic PK/PD modeling framework for this compound integrates drug pharmacokinetics, target binding kinetics, and biological system parameters to predict target occupancy and therapeutic effects [4]. The model structure accounts for the irreversible binding mechanism through inclusion of the association rate constant (kon) and the covalent bond formation rate (kinact), as well as system-specific parameters such as target turnover rate and ATP competition effects [4]. For preclinical-to-clinical translation, the model incorporates physiological differences in BTK expression levels, turnover rates, and cellular distribution between experimental systems and humans.

The critical model components include: 1) a pharmacokinetic module describing drug absorption, distribution, and elimination; 2) a target binding module simulating the covalent interaction between this compound and BTK; 3) a turnover module accounting for BTK degradation and synthesis; and 4) a pharmacodynamic module linking BTK occupancy to downstream biological effects [4]. Model parameters are initially estimated from in vitro assays and then refined using data from cellular systems and in vivo studies. This quantitative framework enables prediction of therapeutic dosing regimens by identifying the relationship between this compound exposure, target occupancy levels, and efficacy metrics, thereby supporting rational drug development decisions [2] [4].

G cluster_0 Sample Processing Phase cluster_1 Detection & Quantification Phase cluster_2 Data Analysis Phase A Treat Cells with This compound B Prepare Cell Lysate A->B C Incubate with Fluorescent Probe (BDP-CC-292) B->C D Separate Proteins by SDS-PAGE C->D E Fluorescence Scanning for Probe-Bound BTK D->E F Western Blot Analysis for Total BTK D->F G Calculate % Occupancy E->G F->G H Fit to Equilibrium Occupancy Model G->H I Derive Kinetic Parameters (kinact, Ki) H->I J PK/PD Modeling & Prediction I->J

Experimental workflow for BTK occupancy assessment using competitive covalent probe methodology.

Clinical Development and Therapeutic Implications

Safety and Tolerability Profile

The phase I clinical evaluation of this compound in healthy participants established its preliminary safety and tolerability profile. The study employed a randomized, double-blind, placebo-controlled design with single-ascending dose (SAD: 0.3-30 mg), multiple-ascending dose (MAD: 0.3-10 mg daily for 14 days), and Japanese multiple-ascending dose (JMAD) cohorts [2]. Overall, this compound was well tolerated across the dose ranges tested, with the majority of adverse events characterized as mild to moderate in severity [2]. The incidence and severity of adverse events did not demonstrate a clear dose-response relationship, supporting a favorable therapeutic window for further clinical development.

A single serious adverse event was reported that led to study discontinuation, though specific details were not provided in the available literature [2]. Importantly, no pattern of laboratory abnormalities, vital sign changes, or electrocardiogram findings was identified across the study cohorts. The safety profile of this compound appears consistent with other selective BTK inhibitors, though comprehensive assessment in patient populations with autoimmune diseases or B-cell malignancies will be necessary to fully characterize its risk-benefit profile [2] [1]. The combination of favorable tolerability with sustained target engagement supports continued investigation of this compound in larger clinical trials.

Therapeutic Applications and Clinical Translation

The therapeutic potential of this compound spans both autoimmune disorders and B-cell malignancies, leveraging the critical role of BTK in multiple signaling pathways. In autoimmune conditions, BTK inhibition targets several pathological mechanisms: B-cell activation and autoantibody production through B-cell receptor signaling, immune complex formation and inflammation via Fc receptor signaling in myeloid cells, and osteoclast-mediated bone destruction through RANK/RANK-L signaling [2] [1]. Preclinical studies demonstrated robust efficacy in murine models of collagen-induced arthritis, with this compound protecting against clinically evident disease, histological joint damage, and bone mineral density loss at doses achieving ≥90% BTK occupancy [2].

The translational PK/PD modeling approach enables rational selection of dosing regimens for clinical trials. Based on the sustained BTK occupancy despite rapid plasma clearance, intermittent dosing schedules or once-daily administration would be expected to maintain sufficient target engagement for therapeutic efficacy [2] [4]. The relationship between BTK occupancy and efficacy appears to follow a steep exposure-response curve, with near-complete occupancy required for maximal effect in autoimmune models [2]. This contrasts with some B-cell malignancies where partial inhibition may suffice, potentially reflecting differential vulnerability of malignant versus normal B-cells to BTK inhibition [1] [4]. Clinical development continues to optimize this compound dosing to maintain high BTK occupancy while minimizing potential off-target effects.

G BCR B-Cell Receptor (BCR) SYK SYK Activation BCR->SYK FcR Fc Receptor (FcR) FcR->SYK TLR Toll-Like Receptor (TLR) TLR->SYK ChemR Chemokine Receptor BTK BTK Activation ChemR->BTK SYK->BTK PLCG2 PLCG2 Phosphorylation BTK->PLCG2 NFkB NF-κB Activation BTK->NFkB Osteo Osteoclast Activation BTK->Osteo RANK/RANK-L Bcell B-Cell Activation Proliferation PLCG2->Bcell Cytokine Cytokine Production (Innate Immunity) PLCG2->Cytokine AutoAb Autoantibody Production NFkB->AutoAb Inflamm Inflammatory Response NFkB->Inflamm Drug This compound Drug->BTK Inhibits

BTK signaling pathways inhibited by this compound showing key therapeutic mechanisms.

Conclusion and Future Directions

This compound represents a promising therapeutic agent characterized by rapid and sustained BTK occupancy, favorable selectivity, and acceptable preliminary safety profile. The unique pharmacokinetic-pharmacodynamic dissociation exhibited by this compound—where plasma concentrations decline rapidly while target engagement persists—enables dosing regimens that maintain continuous pathway inhibition without requiring sustained high drug exposure [2] [4]. This profile potentially offers advantages over reversible inhibitors by ensuring more consistent target coverage throughout the dosing interval. The quantitative understanding of BTK occupancy kinetics and turnover provides a robust foundation for rational dose selection in clinical development, optimizing the probability of therapeutic success while minimizing potential adverse events.

References

Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib (BMS-986195) is an orally active, potent, and highly selective small-molecule covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its core mechanism involves the irreversible covalent modification of the cysteine-481 (Cys481) residue within the ATP-binding site of BTK, leading to rapid inactivation of the enzyme [1] [2] [3].

It demonstrates robust in vivo efficacy in murine models of immune-mediated diseases such as rheumatoid arthritis and lupus [1] [4]. The table below summarizes its primary pharmacological characteristics.

Property Description
Molecular Weight 370.42 [5]
Molecular Formula C₂₀H₂₃FN₄O₂ [5]
CAS No. 1912445-55-6 [5]
Mechanism Irreversible covalent inhibitor of BTK [1] [2]
Primary Target Bruton's Tyrosine Kinase (BTK) [1] [5]
Key Binding Site Cysteine-481 (Cys481) [1] [3]
Selectivity >5,000-fold selective for BTK over 240 other kinases; inhibits other Tec family kinases (TEC, BMX, TXK) at higher concentrations [1] [5]

Quantitative Pharmacological & PK/PD Data

This compound's high potency and unique pharmacokinetic-pharmacodynamic (PK/PD) profile enable sustained target engagement despite rapid clearance from the bloodstream [1].

Parameter Value / Finding Context / Details
In Vitro Potency (IC₅₀) [5]
BTK 0.1 nM Cell-free assay
TEC 0.9 nM Cell-free assay
BMX 1.5 nM Cell-free assay
TXK 5.0 nM Cell-free assay
Human Whole Blood Assay (IC₅₀) [1] [5] 11 nM Inhibition of B-cell receptor-stimulated CD69 on B cells
Clinical PK (Healthy Participants) [1]
Tmax ~1 hour Time to maximum plasma concentration
Plasma Half-life 1.2 - 1.7 hours Short systemic exposure
Clinical PD (BTK Occupancy) [1] [6]
Target Engagement 100% occupancy Reached after a single 10 mg dose
Occupancy Half-life 115 - 154 hours Explains sustained effect despite short PK half-life

Drug-Drug Interaction (DDI) Profile

This compound was evaluated in dedicated DDI studies. The table below summarizes its effects on common probe substrates, indicating a generally low DDI risk [6].

Concomitant Medication DME or Transporter Tested Cmax Ratio (90% CI) AUCINF Ratio (90% CI) Clinical Implication
Digoxin P-glycoprotein (P-gp) 1.57 (1.36–1.80) 1.21 (1.11–1.32) Mild increase in exposure
Methotrexate BCRP, OATs, OATPs 1.00 (0.92–1.09) 0.94 (0.90–0.99) No interaction
Montelukast CYP2C8 1.56 (1.24–1.95) 1.27 (1.10–1.47) Weak interaction
Midazolam CYP3A4 0.95 (0.82–1.11) 1.00 (0.84–1.19) No interaction
Rosuvastatin BCRP, OATP1B1/1B3 0.81 (0.71–0.93) 0.96 (0.88–1.04) No interaction

Experimental Protocols from Key Studies

While the search results do not provide full laboratory manuals, they outline key methodological frameworks used in this compound's profiling.

1. In Vitro Kinase Selectivity and Potency Assays [1] [5]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against BTK and assess selectivity across a kinase panel.
  • Methodology: this compound was tested in cell-free biochemical assays against a panel of 240+ kinases. The percentage of kinase activity was measured in the presence of varying concentrations of the inhibitor, and IC₅₀ values were calculated.
  • Key Tool: The high-resolution covalent inhibitor strategy was key to achieving selectivity [2].

2. BTK Occupancy Assay in Clinical Studies [1]

  • Objective: To measure the extent and duration of BTK target engagement in humans.
  • Methodology: A mass spectrometry-based assay was used to directly measure the ratio of drug-occupied to free BTK in peripheral blood mononuclear cells (PBMCs) collected from healthy participants in the Phase I study (NCT02705989). This method provided high-resolution data on BTK occupancy and its decay over time.

3. In Vivo Efficacy Models [1] [5] [4]

  • Objective: To evaluate the efficacy of this compound in animal models of autoimmune disease.
  • Models Used:
    • Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA): Murine models for rheumatoid arthritis. Efficacy was measured by reduction in clinical disease score, histologic joint damage, and bone mineral density loss.
    • NZB/W Mouse Model: A spontaneous model of lupus nephritis. Efficacy was measured by reduction in proteinuria and other disease markers.
  • Dosing: Typically administered once daily by oral gavage at doses ranging from 0.2 mg/kg to 1.5 mg/kg [5].

BTK Signaling Pathway and this compound Inhibition

The following diagram illustrates the key signaling pathways mediated by BTK and the point of inhibition by this compound.

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK FceRI Fcε Receptor (FcεRI) FceRI->SYK FcgR Fcγ Receptor (FcγR) SRC SRC Family Kinases FcgR->SRC BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK SRC->BTK PLCg2 PLCγ2 Activation Outcomes Cellular Outcomes: • B-cell Activation & Proliferation • Cytokine Production • Autoantibody Production • Osteoclast Differentiation PLCg2->Outcomes PKB AKT/PKB Activation PKB->Outcomes NFkB NF-κB Pathway Activation NFkB->Outcomes MAPK MAPK Pathway Activation MAPK->Outcomes Subgraph1 Extracellular Space BTK->PLCg2 BTK->PKB BTK->NFkB BTK->MAPK Inhibitor This compound Inhibitor->BTK Covalent Inhibition (at Cys481)

> this compound covalently binds to BTK at Cys481, inhibiting its role in multiple signaling pathways downstream of key immune receptors.

References

Branebrutinib synthetic pathway

Author: Smolecule Technical Support Team. Date: February 2026

What is Branebrutinib?

This compound (BMS-986195) is a potent, orally active, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It acts by covalently modifying the cysteine 481 (Cys481) residue in the active site of the BTK enzyme, leading to its rapid inactivation [1] [2].

The table below summarizes its core properties:

Property Description
Drug Type Small molecule [3]
Molecular Formula C₂₀H₂₃FN₄O₂ [3]
Mechanism of Action Covalent, irreversible BTK inhibitor [1] [2]
Selectivity >5000-fold selective for BTK over 240 other kinases; higher selectivity within the Tec family [1] [2]
Key Development Phase Phase 2 (for autoimmune indications) [3]

Pharmacokinetics and Pharmacodynamics from Phase I Study

A first-in-human Phase I study (NCT02705989) evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy participants [1].

  • Pharmacokinetics: After oral administration, this compound was rapidly absorbed, reaching peak plasma concentration within 1 hour. It had a short plasma half-life of 1.2–1.7 hours, falling to undetectable levels within 24 hours [1].
  • Pharmacodynamics: Despite its short presence in the bloodstream, this compound leads to rapid and high BTK occupancy. A single 10 mg dose achieved 100% BTK occupancy. The occupancy decayed slowly, with a half-life of 115–154 hours, meaning the pharmacodynamic effect persisted long after the drug was cleared from plasma [1].

The following diagram illustrates the workflow and key findings of this foundational Phase I study.

G cluster_design Methodology cluster_pk Key Findings cluster_pd Key Findings cluster_safety Conclusion Start Phase I Study (NCT02705989) Design Study Design Start->Design PK Pharmacokinetics (PK) Design->PK PD Pharmacodynamics (PD) Design->PD D1 Double-blind, Placebo-controlled D2 Single-Ascending Dose (SAD) 0.3 to 30 mg D3 Multiple-Ascending Dose (MAD) 0.3 to 10 mg for 14 days Safety Safety Outcome PK->Safety P1 Rapid absorption (Tmax ≤1 hour) P2 Short plasma half-life (1.2-1.7 hours) PD->Safety Pd1 100% BTK occupancy after a single 10 mg dose Pd2 Slow occupancy decay (Half-life: 115-154 hours) S1 Well tolerated No notable safety findings

Workflow of the foundational Phase I clinical trial for this compound.

BTK Inhibition and Therapeutic Potential

BTK is a crucial enzyme in B-cell receptor and Fc receptor signaling pathways, making it a rational target for autoimmune diseases [1].

  • Mechanism in Autoimmunity: By inhibiting BTK, this compound can suppress B-cell functions like cytokine production and CD86 expression, as well as Fc receptor-dependent activation of myeloid cells (e.g., TNF-α production) which are implicated in diseases like rheumatoid arthritis and lupus [1] [2].
  • Preclinical Evidence: Robust efficacy was demonstrated in mouse models of rheumatoid arthritis and lupus nephritis, protecting against disease symptoms, joint damage, and bone loss [1] [2].

Current Clinical Development Status

According to the latest data, this compound has advanced to Phase 2 clinical trials for several autoimmune indications, as shown in the table below [3].

Indication Highest Phase Key Dates (as of 2025)
Systemic Lupus Erythematosus (SLE) Phase 2 Trial results updated in Jan 2024
Sjogren's Syndrome Phase 2 Phase 2 announced in Jan 2022
Atopic Dermatitis (Moderate to Severe) Phase 2 Phase 2 announced in Aug 2021

Summary

While the exact synthetic pathway for this compound remains undisclosed in public literature, its profile as a highly selective, covalent BTK inhibitor is well-established. Its unique short plasma half-life but sustained target occupancy supports its potential as a therapeutic agent for autoimmune conditions, with several Phase 2 trials underway.

References

The Mechanism of Covalent BTK Inhibition at C481

Author: Smolecule Technical Support Team. Date: February 2026

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and is a validated target for B-cell malignancies and autoimmune diseases [1]. The cysteine 481 (C481) residue in the ATP-binding pocket of BTK's kinase domain is the key site for covalent binding by several inhibitors [2] [3].

The mechanism for a first-generation inhibitor, ibrutinib, has been studied in detail. The reaction proceeds via a direct proton transfer from the C481 thiol group to the carbonyl oxygen of the inhibitor's acrylamide warhead [2]. This is followed by covalent bond formation and a final, rate-limiting keto-enol tautomerization to form the inactivated BTK-inhibitor complex [2]. This mechanism is distinct from other kinases due to the absence of a strong catalytic base near C481 in BTK [2].

Branebrutinib (BMS-986195) Profile

This compound is a potent, highly selective, oral, small-molecule covalent inhibitor of BTK [4]. The table below summarizes key quantitative data from its first-in-human Phase I study (NCT02705989).

Parameter Summary of Findings
Dosing Single Ascending Dose (SAD): 0.3–30 mg; Multiple Ascending Dose (MAD): 0.3–10 mg daily for 14 days [4].
Pharmacokinetics (PK) Rapid absorption (max plasma concentration in <1 hr); Short plasma half-life (1.2–1.7 hr); Fell to undetectable levels within 24 hours [4].
Pharmacodynamics (PD) / BTK Occupancy 100% BTK occupancy reached after a single 10-mg dose; PD half-life of occupancy decay: 115–154 hours [4].
Safety Well tolerated; majority of adverse events were mild or moderate [4].

A key characteristic of this compound is the disconnect between its short plasma presence and its prolonged pharmacodynamic effect. The drug covalently binds to BTK, and the slow decay of BTK occupancy (driven by the long half-life of the BTK protein itself) allows for sustained target inhibition long after the drug has been cleared from the bloodstream [4].

Key Experimental Methods for Evaluation

The following methodologies are critical for characterizing covalent BTK inhibitors like this compound.

  • Mass Spectrometry BTK Occupancy Assay: This is a core pharmacodynamic assay. It measures the ratio of drug-occupied to free BTK in patient samples (e.g., peripheral blood mononuclear cells). The assay works by quantifying the percentage of BTK that is resistant to modification by a covalent probe, indicating sites already occupied by the drug [4].
  • Kinase Selectivity Profiling: this compound was screened against panels of hundreds of kinases. It demonstrated high selectivity for BTK, with activity against only a few related Tec family kinases [4].
  • Cellular Phospho-BTK Assays: To demonstrate functional target engagement, the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) is measured in cells via Western blotting [5]. This confirms the inhibitor is effectively shutting down BTK signaling.
  • In vitro Kinase Assays: These determine the half-maximal inhibitory concentration (IC50) of the compound against purified BTK protein, measuring its direct potency [4].

The diagram below illustrates the workflow for the key mass spectrometry-based BTK occupancy assay.

G Start Sample Collection (PBMCs from trial subjects) A Lysate Preparation Start->A B Add Covalent Probe (e.g., biotinylated BTK probe) A->B C Trypsin Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis: Peptide Quantification D->E F Output: % BTK Occupancy E->F

Workflow for the mass spectrometry-based BTK occupancy assay.

The Challenge of C481 Resistance

A major clinical limitation of covalent BTK inhibitors is the acquisition of resistance, most commonly through a C481S mutation in BTK. This mutation replaces cysteine with serine, which lacks a reactive thiol group, preventing the formation of a covalent bond with the drug [6] [5]. This can render drugs like ibrutinib, acalabrutinib, and zanubrutinib less effective [6].

Research shows that while the C481S mutant is still catalytically active, it can lead to a significant decrease in the potency of covalent inhibitors [5]. This has driven the development of next-generation inhibitors that do not rely on covalent binding to C481.

Non-Covalent and Reversible Covalent Inhibitors

To overcome C481-mediated resistance, new inhibitor classes have been developed. The table below contrasts the different approaches.

Inhibitor Class Binding Mechanism Example Agents Key Feature
Irreversible Covalent Forms permanent covalent bond with C481 [2]. Ibrutinib, Acalabrutinib, This compound, Zanubrutinib [1]. Sustained target inhibition.
Reversible Non-Covalent Binds via hydrophobic interactions & hydrogen bonds; independent of C481 [7]. Pirtobrutinib, Fenebrutinib [6] [7]. Active against C481S mutant BTK [7].
Reversible Covalent Forms a transient covalent bond that can dissociate [8]. Rilzabrutinib [8]. Potential for balanced efficacy and safety.

References

Branebrutinib Tec family kinase selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Tec Family Kinase Selectivity Profile

Kinase IC₅₀ (nM) Fold-Selectivity (vs. other kinases)
BTK 0.1 Reference
TEC 0.9 ~9-fold
BMX 1.5 ~15-fold
TXK 5 ~50-fold

Source: [1]

Beyond the Tec family, branebrutinib demonstrates exceptional broader kinase selectivity, reported to be over 5,000-fold selective for BTK compared to 240 other kinases [2] [1].

Mechanism of Action and Experimental Insights

This compound is designed as a covalent irreversible inhibitor that binds to the cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, leading to permanent inactivation of the enzyme [2] [3]. This mechanism is visualized in the following signaling pathway diagram:

G BCR BCR BTK_Active BTK (Active) BCR->BTK_Active Activation Signal BTK_Inactive BTK (Inactive) BTK_Active->BTK_Inactive Inactivation PLCG2 PLCG2 BTK_Active->PLCG2 Phosphorylates NFkB NF-κB Pathway PLCG2->NFkB Cell_Activation B-Cell Activation - Proliferation - CD86 Expression - Cytokine Production NFkB->Cell_Activation This compound This compound (Covalent Inhibitor) This compound->BTK_Inactive Binds Cys481

The experimental data supporting this compound's potency and selectivity comes from several key methodologies:

  • In Vitro Kinase Assays: Determination of IC₅₀ values against purified kinases [1]
  • Whole Blood Assay: Measurement of BTK inactivation rate (3.5 × 10⁻⁴ nM⁻¹·min⁻¹) in human whole blood [1]
  • Cellular Functional Assays:
    • B Cell Proliferation Assay: Inhibition of antigen-driven B cell proliferation (IC₅₀ <1 nM) [1]
    • CD86 Expression Assay: Measurement of inhibited CD86 surface expression on B cells after stimulation (IC₅₀ <1 nM) [1]
    • Cytokine Production Assay: Inhibition of antigen-dependent interleukin-6 production (IC₅₀ <1 nM) [1]

Clinical and Preclinical Relevance

The high selectivity of this compound translates to robust pharmacodynamic effects despite rapid clearance from plasma [2]. In healthy volunteers, a single 10 mg dose achieved 100% BTK occupancy in peripheral blood [2]. The BTK occupancy half-life was substantially longer (115-154 hours) than the plasma half-life (1.2-1.7 hours), enabling sustained target coverage even after the drug is cleared from circulation [2].

This profile supported its clinical development for immune-mediated diseases including rheumatoid arthritis, systemic lupus erythematosus, Sjögren's Syndrome, and atopic dermatitis [4]. However, based on available data, this compound appears to have reached Phase 2 trials without progressing further toward approval [4].

References

Comprehensive Clinical Trial Protocol Design for Branebrutinib: Application Notes for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Branebrutinib and BTK Inhibition Rationale

This compound (BMS-986195) represents a novel therapeutic approach in the treatment of autoimmune diseases through its targeted mechanism as a potent, highly selective, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK, a member of the Tec family of non-receptor tyrosine kinases, serves as a crucial signaling molecule in multiple immune pathways. It is expressed in hematopoietic cells including B lymphocytes, monocytes, macrophages, and granulocytes, but notably absent in T cells, NK cells, and plasma cells. The kinase plays an essential role in B-cell receptor (BCR) signaling, Fc receptor signaling (including FcγR and FcεRI), and RANK receptor signaling in osteoclasts, positioning it as an ideal target for autoimmune conditions driven by aberrant B-cell and myeloid cell activity [1] [2].

The therapeutic rationale for BTK inhibition in autoimmune diseases stems from its central position in multiple inflammatory pathways. In rheumatoid arthritis (RA), BTK regulates proinflammatory signaling via Fcγ receptors that contributes to joint inflammation and destruction. In systemic lupus erythematosus (SLE), BCR signaling through BTK promotes the production of pathogenic autoantibodies. The Cys481 residue in BTK's active site makes it particularly amenable to covalent, irreversible inhibition, allowing for sustained pharmacodynamic effects despite rapid plasma clearance of the drug. This compound was specifically designed to capitalize on this mechanism, demonstrating >5000-fold selectivity for BTK over 240 other kinases, minimizing off-target effects while providing potent inactivation of the intended target [1] [2].

Early Clinical Development: Phase I Trials

Phase I Study Design and Methodology

The first-in-human evaluation of this compound employed a randomized, double-blind, placebo-controlled design conducted across single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts, including a dedicated cohort for Japanese participants (JMAD). The trial (NCT02705989) enrolled healthy participants aged 18-55 years with body mass index of 18-32 kg/m². The SAD component evaluated doses from 0.3 mg to 30 mg, while the MAD components evaluated doses from 0.3 mg to 10 mg administered once daily for 14 days. Participants were randomized 3:1 to receive either this compound or matching placebo, with comprehensive safety monitoring, pharmacokinetic (PK) sampling, and pharmacodynamic (PD) assessments conducted throughout the study and during a 14-day follow-up period [2].

The dose selection rationale for the Phase I trial was based on several considerations: regulatory requirements for safety relative to animal toxicology, in vitro characterization of BTK inactivation rates, estimated BTK half-life, preclinical drug stability assays, PK/PD modeling, and data from nonhuman primate studies. The maximum recommended starting dose based on no-observed-adverse-effect level with a 10-fold safety margin was 19 mg, but the predicted BTK occupancy at this dose exceeded 90% (the predicted therapeutic level). Therefore, the initial doses were selected at 0.3 mg and 1 mg to achieve lower initial activity for safety assessment [2].

Phase I Safety, Pharmacokinetic and Pharmacodynamic Results

The Phase I trial demonstrated that this compound was generally well-tolerated across all dose levels tested. Adverse events were predominantly mild to moderate in severity, with only one serious adverse event leading to discontinuation. The pharmacokinetic profile revealed rapid absorption, with maximum plasma concentration (C~max~) occurring within 1 hour after administration and a plasma half-life of 1.2-1.7 hours. Notably, plasma levels dropped to undetectable levels within 24 hours, indicating rapid clearance of the compound from systemic circulation [2].

The pharmacodynamic effects, however, persisted long after plasma concentrations became undetectable. Using a novel mass spectrometry assay that measured drug-occupied versus free BTK, researchers demonstrated that this compound achieved 100% BTK occupancy after a single 10 mg dose. The occupancy decayed predictably over time, with mean half-life of BTK occupancy ranging from 115-154 hours across MAD panels. This sustained target engagement despite rapid plasma clearance represents a key advantage of the covalent inhibition mechanism, allowing for continuous therapeutic effects with intermittent dosing [2].

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters from Phase I Study

Parameter Single Ascending Dose (0.3-30 mg) Multiple Ascending Dose (0.3-10 mg QD)
T~max~ Within 1 hour Within 1 hour
Plasma t~½~ 1.2-1.7 hours 1.2-1.7 hours
Time to undetectable plasma levels Within 24 hours Within 24 hours
BTK occupancy Up to 100% (at 10 mg) Up to 100%
BTK occupancy t~½~ - 115-154 hours
Time to 100% occupancy After single 10 mg dose -

Phase II Clinical Trial Program

Phase II Study Designs Across Autoimmune Indications

The promising Phase I results supported the advancement of this compound into Phase II clinical development across multiple autoimmune indications. The overarching Phase II program (NCT04186871, IM014-029) employed a multi-indication, parallel-group design to evaluate this compound in systemic lupus erythematosus (SLE), primary Sjögren's syndrome (pSS), and rheumatoid arthritis (RA). This comprehensive trial design allowed for efficient evaluation of this compound's therapeutic potential across related but distinct autoimmune conditions. The study planned to enroll approximately 119 participants across these indications, with separate sub-studies for each condition [3].

The SLE sub-study enrolled patients with active disease according to Systemic Lupus Erythematosus International Collaborating Clinics (SLICC) classification criteria, who had been diagnosed with SLE for more than 24 weeks before the screening visit. The pSS sub-study included patients with moderate to severe disease meeting ACR-EULAR classification criteria. The RA sub-study focused on adults with moderate to severe adult-onset RA classified as ACR global functional status class I to III. Across all indications, key exclusion criteria included certain other autoimmune diseases and overlap syndromes, significant drug allergies, active infections, and other clinically significant concurrent medical conditions [3].

Additional Phase II Evaluation in Dermatological Indications

Beyond the multi-indication autoimmune trial, this compound was separately evaluated in atopic dermatitis through a dedicated Phase II trial (NCT05014438, IM018-005). This study further exemplified the strategic development approach, targeting conditions with strong biological rationale for BTK inhibition. In atopic dermatitis, BTK inhibition potentially targets FcεRI signaling in mast cells and basophils, reducing the release of inflammatory mediators that drive disease pathology. The completion of this study was reported in September 2023, though detailed results are not yet publicly available [4] [5].

Table 2: Phase II Clinical Trial Program for this compound

Indication Trial Design Patient Population Primary Endpoints
Systemic Lupus Erythematosus (SLE) Randomized, double-blind, placebo-controlled Active SLE by SLICC criteria, diagnosed >24 weeks Safety, efficacy measures
Primary Sjögren's Syndrome (pSS) Randomized, double-blind, placebo-controlled Moderate to severe pSS by ACR-EULAR criteria Safety, efficacy measures
Rheumatoid Arthritis (RA) Randomized, double-blind, placebo-controlled followed by open-label abatacept Moderate to severe adult-onset RA, ACR class I-III Safety, efficacy measures
Atopic Dermatitis Randomized, double-blind, placebo-controlled Moderate to severe atopic dermatitis Safety, efficacy measures

Detailed Experimental Protocols

BTK Occupancy Assessment Protocol

The pharmacodynamic assessment of this compound utilized a novel mass spectrometry-based assay that quantitatively measured drug-occupied versus free BTK in peripheral blood mononuclear cells (PBMCs). This protocol represented a significant advancement in precision pharmacodynamic monitoring for BTK inhibitors. The methodological workflow begins with blood sample collection from participants pre-dose and at specified timepoints post-dosing (typically at C~max~, trough, and during the elimination phase). PBMCs are isolated via density gradient centrifugation within 2 hours of collection, followed by cell counting and lysate preparation [2].

The analytical component involves trypsin digestion of protein lysates to generate BTK-derived peptides, including both the cysteine-containing peptide that covalently binds this compound and reference peptides not involved in drug binding. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is then employed to quantitatively measure the relative abundance of modified versus unmodified BTK peptides. The BTK occupancy percentage is calculated using the formula: % Occupancy = [1 - (Free BTK / Total BTK)] × 100 where Total BTK represents the sum of free and drug-occupied BTK. This method provides high-resolution data on both the extent and duration of target engagement, enabling precise characterization of the pharmacodynamic profile [2].

Preclinical Efficacy Assessment Protocol

The preclinical evaluation of this compound employed established animal models of autoimmune diseases to demonstrate proof-of-concept and inform clinical development. The key models included collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) in mice, which recapitulate features of human rheumatoid arthritis. In the CIA model, mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization 21 days later. This compound is administered orally once daily at varying doses (typically 0.1-10 mg/kg) beginning either before disease onset for prevention or after established disease for treatment [1].

The assessment methodology includes daily clinical scoring of arthritis severity based on paw swelling and erythema, histological evaluation of joint architecture (including cartilage damage, bone erosion, and synovial inflammation), and quantification of bone mineral density by micro-CT. Additional parameters include measurement of serum anti-collagen antibodies and inflammatory cytokines. In these models, this compound demonstrated maximal efficacy at doses ≥0.5 mg/kg administered orally once daily, which achieved ≥90% inactivation of BTK in vivo. Similar protocols were applied in a mouse model of lupus nephritis (MLR/lpr mice), where this compound reduced proteinuria and improved survival at doses as low as 0.2 mg/kg [1].

Signaling Pathways and Clinical Development Workflow

BTK Signaling Pathways in Autoimmunity

The therapeutic effects of this compound stem from its inhibition of BTK across multiple signaling pathways relevant to autoimmune pathogenesis. The diagram below illustrates the key pathways modulated by this compound and their clinical implications in autoimmune diseases.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptors (FcγR/FcεRI) FcR->BTK RANK RANK Receptor RANK->BTK Downstream Downstream Signaling (NF-κB, MAPK, PLCγ) BTK->Downstream BCell B-Cell Activation & Autoantibody Production Downstream->BCell Myeloid Myeloid Cell Activation & Cytokine Production Downstream->Myeloid Osteoclast Osteoclast Differentiation & Bone Resorption Downstream->Osteoclast SLE SLE Pathogenesis BCell->SLE RA RA Inflammation & Joint Damage Myeloid->RA AD Atopic Dermatitis Inflammation Myeloid->AD Osteoclast->RA This compound This compound This compound->BTK Covalent Inhibition at Cys481

BTK functions as a critical signaling node downstream of multiple surface receptors implicated in autoimmune pathology. B-cell receptor signaling through BTK leads to B-cell activation and differentiation into autoantibody-producing cells, particularly relevant to SLE. Fc receptor signaling in monocytes, macrophages, and granulocytes drives production of proinflammatory cytokines contributing to RA and atopic dermatitis. RANK receptor signaling through BTK promotes osteoclast differentiation and bone resorption, directly impacting joint destruction in RA. This compound's covalent modification of Cys481 in BTK's active site effectively disrupts these signaling cascades, providing a multifaceted approach to modulating autoimmune responses [1] [2] [6].

Clinical Development Workflow

The clinical development program for this compound followed a structured, sequential approach from preclinical evaluation through Phase II trials, as illustrated in the workflow below.

G Preclinical1 In Vitro Characterization (Potency, Selectivity) Preclinical2 Animal Model Evaluation (CIA, CAIA, Lupus Models) Preclinical1->Preclinical2 Preclinical3 Toxicology & Safety Pharmacology Preclinical2->Preclinical3 Phase1_Design Phase I Study Design (SAD, MAD, JMAD) Preclinical3->Phase1_Design Phase1_PK Pharmacokinetic Assessment Phase1_Design->Phase1_PK Phase1_PD Pharmacodynamic (BTK Occupancy) Phase1_PK->Phase1_PD Phase1_Safety Safety & Tolerability Assessment Phase1_PD->Phase1_Safety Phase2_Design Phase II Program Design (Multi-Indication) Phase1_Safety->Phase2_Design Phase2_SLE SLE Sub-Study Phase2_Design->Phase2_SLE Phase2_pSS Sjögren's Syndrome Sub-Study Phase2_Design->Phase2_pSS Phase2_RA Rheumatoid Arthritis Sub-Study Phase2_Design->Phase2_RA Phase2_AD Atopic Dermatitis Sub-Study Phase2_Design->Phase2_AD

The development strategy for this compound emphasized comprehensive preclinical characterization followed by rigorous clinical evaluation. The program was designed to efficiently assess safety, pharmacokinetics, and pharmacodynamics in healthy participants before advancing to targeted patient populations with autoimmune conditions. The multi-indication Phase II approach allowed for parallel evaluation across several related autoimmune diseases, potentially accelerating the identification of the most promising therapeutic applications. This systematic development workflow exemplifies an efficient strategy for evaluating targeted therapies in autoimmune conditions with shared underlying pathophysiology [1] [2] [3].

Regulatory Considerations and Future Development

The clinical development of this compound has been guided by regulatory requirements for kinase inhibitors and autoimmune therapies. The Phase I study complied with Good Clinical Practice standards as defined by the International Conference on Harmonisation and adhered to the ethical principles of the Declaration of Helsinki. The study protocol, amendments, and participant-informed consent forms received approval by an Independent Ethics Committee before study initiation [2].

Looking forward, the development pathway for this compound will depend on results from the ongoing Phase II program. The multi-indication design allows sponsors to prioritize indications based on demonstrated efficacy and safety profiles. The unique pharmacodynamic properties of this compound—specifically its rapid and sustained BTK occupancy despite brief plasma exposure—may offer particular advantages in certain autoimmune conditions. Further development may explore optimized dosing regimens capitalizing on the prolonged BTK occupancy, potentially including intermittent dosing schedules that maintain target engagement while minimizing drug exposure. Additionally, the combination therapy approach being explored in the RA sub-study (this compound followed by abatacept) may provide insights into synergistic treatment strategies for refractory autoimmune diseases [2] [3].

References

The Role of BTK Occupancy Assays in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell receptor signaling and a validated drug target for B-cell malignancies and autoimmune diseases [1] [2]. Measuring the target occupancy—the percentage of BTK protein bound by an inhibitor—is essential for confirming target engagement in clinical trials and for rational dose selection [1] [2].

Clinical studies for BTK inhibitors like TAS5315 and poseltinib routinely use BTK occupancy in peripheral blood mononuclear cells (PBMCs) as a key pharmacodynamic biomarker [1] [2]. These assays help establish a relationship between drug exposure (pharmacokinetics) and its effect on the target (pharmacodynamics), ensuring that a therapeutic dose sufficiently inhibits BTK over the dosing interval [2].

Documented Assay Methodologies and Principles

Although a complete MS protocol was not found, the search results describe the principles of other established methods.

  • TR-FRET-Based BTK Occupancy Assay: One study details a homogeneous, duplex Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure free and total BTK levels in a multiplexed format from patient PBMC, lymph node, and bone marrow samples [3]. This method uses a terbium-conjugated anti-BTK antibody as an energy donor and was qualified for clinical samples [3].
  • Luminescence-Based Kinase Activity Assay: Another research group developed novel synthetic BTK peptide substrates that incorporate a terbium-chelation motif. Upon phosphorylation by BTK, the peptide chelates terbium, leading to enhanced luminescence, which can be adapted for high-throughput inhibitor screening [4].

The following diagram illustrates the core logical relationship and workflow for developing and applying a BTK occupancy assay in drug development.

btkoworkflow BTK Occupancy Assay in Drug Development Start BTK Inhibitor Drug Candidate PK Pharmacokinetic (PK) Analysis Start->PK PD Pharmacodynamic (PD) Analysis: BTK Occupancy Assay Start->PD Data Data Integration & Modeling PK->Data Drug Concentration Sample Sample Collection (Patient PBMCs) PD->Sample Method Assay Method Application Sample->Method TRFRET TR-FRET Assay Method->TRFRET MS MS-Based Activity Readout Method->MS TRFRET->Data % BTK Occupancy MS->Data % BTK Occupancy Outcome Informed Dose Selection for Clinical Trials Data->Outcome

Quantitative Data from Clinical BTK Occupancy Studies

The table below summarizes key quantitative findings from clinical studies of two BTK inhibitors, demonstrating how occupancy data is used.

BTK Inhibitor Study Type Dose Key Occupancy Result Reported Correlation/Effect
TAS5315 [1] Phase 1 (Single Ascending Dose) ≥ 2 mg ~100% mean Btk occupancy at 2h and 6h; >80% at 24h Dose-dependent inhibition of basophil activation
Poseltinib [2] Phase 1 (First-in-Human) 40 mg >80% BTK occupancy maintained for up to 48 hours Used for PK/PD modeling and phase II dose selection

A Framework for a Mass Spectrometry-Based Protocol

While a full protocol is unavailable in the search results, here is a potential framework for a mass spectrometry-based BTK occupancy assay, based on general principles of quantitative proteomics and kinase analysis.

Objective: To quantitatively measure the fraction of BTK occupied by a covalent inhibitor in a biological sample (e.g., PBMCs) using mass spectrometry.

Principle: The assay typically involves comparing the amount of unoccupied, active BTK before and after ex vivo treatment with a reactive probe. The proportion of BTK that cannot be labeled by the probe reflects the pre-existing drug occupancy.

Proposed Workflow:

  • Sample Preparation:

    • Isolate PBMCs from whole blood via Ficoll-Hypaque gradient centrifugation [2].
    • Lyse cells in a suitable buffer. Split the lysate into two aliquots: the "test" sample and the "total BTK" control.
  • Probe Labeling:

    • To the "total BTK" control aliquot, add a large excess of a covalent, biotinylated BTK inhibitor probe (e.g., biotinylated tirabrutinib or a similar analog) to saturate all available BTK [3] [2].
    • The "test" aliquot is processed without this labeling step to measure pre-bound BTK.
    • Incubate both aliquots to allow the probe to bind.
  • BTK Capture and Digestion:

    • Use streptavidin-conjugated beads to pull down the biotinylated probe and any bound BTK from both samples.
    • Wash the beads thoroughly to remove non-specifically bound proteins.
    • On-bead, digest the captured BTK protein with trypsin.
  • LC-MS/MS Analysis:

    • Analyze the resulting peptides using a targeted LC-MS/MS method, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
    • The method should be optimized to detect one or more unique peptide sequences from BTK. A stable isotope-labeled (SIL) version of the BTK peptide should be used as an internal standard for precise quantification, following principles similar to those used in PK studies for other BTK inhibitors [5].
  • Data Analysis and Calculation:

    • BTK Occupancy (%) is calculated by comparing the amount of BTK captured in the "test" sample to the amount captured in the "total BTK" control sample. A common formula is: Occupancy (%) = [1 - (BTK_Test / BTK_Total)] × 100

Seeking Further Information

To obtain a complete and detailed protocol, I suggest you:

  • Consult Specialized Literature: Search for papers specifically on "covalent kinase probe enrichment" or "quantitative chemoproteomics" for kinase occupancy.
  • Review Technical Manuals: Check the websites of major life science and mass spectrometry companies, as they often provide detailed application notes for protein quantification and target engagement assays.
  • Reach Out to Experts: Contacting corresponding authors of key papers in this field, such as those cited in the search results [3] [4] [2], can be a direct way to obtain methodological details.

References

Application Note: Pharmacokinetic and Pharmacodynamic Characterization of Branebrutinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated and inflammatory diseases [1]. Its properties make it an ideal candidate for PK/PD modeling, as it exhibits rapid plasma clearance but prolonged pharmacodynamic effects due to covalent binding to its target. This note summarizes key data and methodologies from the first-in-human study (NCT02705989) to guide researchers in understanding its disposition and action [1].

Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

The following table summarizes the core quantitative findings from the Phase I single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy participants [1].

Table 1: Summary of this compound Pharmacokinetic and Pharmacodynamic Parameters

Parameter Value / Finding Notes / Conditions
Absorption (Tmax) Within 1 hour Rapid oral absorption [1].
Plasma Half-life (t₁/₂) 1.2 - 1.7 hours Short plasma elimination half-life; drops to undetectable levels within 24 hours [1].
BTK Occupancy Half-life 115 - 154 hours (Mean) Much slower decay of pharmacodynamic effect compared to plasma PK [1].
Dose for 100% BTK Occupancy Reached after a single 10 mg dose Rapid and high level of target engagement [1].
Safety Profile Well tolerated Most adverse events (AEs) were mild to moderate [1].
BTK Signaling Pathway and Drug Mechanism

This compound exerts its effects by covalently binding to cysteine 481 (Cys481) in the active site of BTK, thereby inactivating it [1]. BTK is a crucial enzyme in hematopoietic cells, playing a central role in signaling pathways that drive inflammation and autoimmunity. The diagram below illustrates the key pathways modulated by this compound.

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK FceRI Fcε Receptor (FceRI) FceRI->SYK FcgammaR Fcγ Receptor (FcγR) FcgammaR->SYK BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 BTKi This compound BTKi->BTK Inhibits NFkB NF-κB Pathway PLCg2->NFkB NFAT NFAT Pathway PLCg2->NFAT Infl Pro-inflammatory Cytokine Production NFkB->Infl NFAT->Infl Autoimm Autoimmunity Response Infl->Autoimm

Experimental Protocols from Phase I Study

The foundational data for PK/PD modeling was generated using the following methodologies from the published Phase I trial [1].

3.1. Study Design Protocol

  • Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Healthy Participants.
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of this compound.
  • Design:
    • Parts: Three parts: Single-Ascending Dose (SAD), Multiple-Ascending Dose (MAD), and MAD in Japanese participants (JMAD).
    • Randomization: Participants were randomized 3:1 to receive this compound or placebo.
    • Dosing:
      • SAD: Single doses of 0.3, 1, 3, 10, or 30 mg.
      • MAD/JMAD: Once-daily doses of 0.3, 1, 3, or 10 mg for 14 days.
  • Participants: Healthy adults aged 18-55 years with a BMI of 18-32 kg/m².
  • Ethics: The study was conducted in accordance with ICH Good Clinical Practice and the Declaration of Helsinki. The protocol was approved by an independent ethics committee [1].

3.2. Pharmacokinetic Assessment Protocol

  • Sample Collection: Blood samples were collected at predefined time points pre-dose and post-dose to determine this compound plasma concentrations.
  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • PK Parameters Calculated: The following parameters were derived from the plasma concentration-time data:
    • Maximum plasma concentration (C~max~)
    • Time to C~max~ (T~max~)
    • Area under the plasma concentration-time curve (AUC)
    • Apparent terminal elimination half-life (t~1/2~) [1].

3.3. Pharmacodynamic Assessment Protocol

  • Target Engagement Assay: BTK occupancy was measured as the primary PD endpoint using a novel mass spectrometry assay.
  • Methodology: This assay directly quantified the ratio of drug-occupied BTK to free BTK in peripheral blood mononuclear cells (PBMCs) isolated from participant samples.
  • Workflow: The experimental workflow for the PD analysis is outlined below.

G Start Participant Blood Sample Step1 PBMC Isolation Start->Step1 Step2 Cell Lysis and Protein Digestion Step1->Step2 Step3 Peptide Analysis via Mass Spectrometry Step2->Step3 Step4 Quantification of BTK-derived Peptides Step3->Step4 Step5 Data Analysis: % BTK Occupancy Step4->Step5

Implications for PK/PD Modeling and Further Development

The data from this study provides a classic example of a dissociation between PK and PD, which is a critical consideration for modeling and dosing regimen design.

  • Modeling Insight: The short plasma half-life (1.2-1.7 hours) but long BTK occupancy half-life (115-154 hours) is a direct result of the covalent mechanism of action of this compound. A PK/PD model for this compound must therefore incorporate a biophase compartment to account for the slow turnover rate of the BTK protein itself, rather than simply linking effect to plasma concentration.
  • Dosing Optimization: This prolonged PD effect supports less frequent dosing than would be predicted from PK data alone, improving patient convenience and potentially reducing peak concentration-related side effects.
  • Formulation Development: Later-stage studies (e.g., NCT05303220) have focused on developing a tablet formulation and assessing the effect of food on its bioavailability, which are key steps in optimizing the final drug product [2].

References

Branebrutinib dosing regimen optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Branebrutinib

This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. By irreversibly binding to the cysteine 481 (Cys481) residue in the BTK active site, it leads to rapid and sustained inactivation of the kinase [2]. This mechanism is being explored for the treatment of various immune-mediated and inflammatory diseases [1] [2]. The primary goal of dosing optimization is to leverage its unique PK/PD properties to achieve maximal therapeutic efficacy with minimal drug exposure, thereby enhancing safety and convenience.

Pharmacokinetic/Pharmacodynamic (PK/PD) Framework and Dosing Rationale

The cornerstone of this compound's dosing regimen is the pronounced disconnect between its plasma pharmacokinetics and its pharmacodynamic effects in the tissue.

PK/PD Characteristic Observation Implication for Dosing
Plasma Half-life 1.2–1.7 hours; plasma levels drop to undetectable within 24 hours [1] [2]. Supports once-daily (QD) oral dosing; does not require frequent dosing to maintain plasma levels.
Time to C~max~ Within 1 hour after oral administration [1] [2]. Rapid onset of action.
BTK Occupancy 100% occupancy reached after a single 10 mg dose [1] [2]. A low dose is sufficient for maximal target engagement.
BTK Occupancy Half-life 115–154 hours (approximately 5–6 days) [1] [2]. The effect persists long after drug clearance. Sustained efficacy with once-daily or potentially less frequent dosing.
Target (BTK) Turnover The long BTK half-life requires slow resynthesis of new protein to restore activity [3]. The dosing interval is determined more by BTK resynthesis rate than by drug half-life.

This relationship is summarized in the following workflow:

OralDose Oral Dose PK Rapid Absorption & Fast Clearance OralDose->PK Administration PD Covalent Binding to BTK (Cys481) PK->PD Transient Systemic Exposure Effect Sustained BTK Occupancy (Long PD Half-life) PD->Effect Irreversible Inhibition Outcome Prolonged Pharmacologic Effect Effect->Outcome Slow BTK Resynthesis

Experimental Protocols for Dosing Optimization

The following methodologies are critical for characterizing the PK/PD profile of covalent inhibitors like this compound and informing optimal dosing regimens.

Protocol for Assessing BTK Occupancy

This mass spectrometry-based assay directly measures the extent and duration of target engagement [1] [2].

  • Objective: To quantify the percentage of BTK occupied by this compound in peripheral blood mononuclear cells (PBMCs) over time.
  • Materials:
    • Blood samples collected from participants at predefined time points (e.g., pre-dose, 1, 4, 8, 24 hours, and up to 14 days post-dose).
    • Cell lysis and protein extraction reagents.
    • Mass spectrometer (e.g., LC-MS/MS).
    • Peptide substrates specific to drug-bound and free BTK.
  • Procedure:
    • Sample Collection: Collect whole blood samples in appropriate tubes (e.g., EDTA).
    • PBMC Isolation: Isolate PBMCs via density gradient centrifugation (e.g., using Ficoll-Paque).
    • Protein Digestion: Lyse the PBMCs and digest the protein content with a protease (e.g., trypsin) to generate BTK-derived peptides.
    • LC-MS/MS Analysis: Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay distinguishes between the peptide containing Cys481 from drug-bound BTK (which has a higher mass) and the peptide from free, unbound BTK.
    • Data Calculation: Calculate the percentage of BTK occupancy using the formula: BTK Occupancy (%) = [1 - (Free BTK / Total BTK)] × 100
Protocol for Population PK/PD Modeling and Dose Simulation

This computational approach integrates data from multiple subjects to predict optimal dosing strategies [4] [3].

  • Objective: To develop a mathematical model that describes the time course of drug concentrations (PK) and its relationship to BTK occupancy and downstream efficacy biomarkers (PD), and to simulate alternative dosing regimens.
  • Materials:
    • Population PK/PD software (e.g., NONMEM, Monolix, R).
    • Rich or sparse PK (plasma concentration) and PD (BTK occupancy, lymphocyte counts) data from clinical trials.
  • Procedure:
    • Base Model Development:
      • PK Model: Fit a structural model (e.g., one- or two-compartment) to the plasma concentration-time data to describe absorption and elimination.
      • PD Model: Link the PK model to a PD model. For covalent inhibitors, this is often an indirect response model where the drug irreversibly inhibits the synthesis of active BTK. The model incorporates the synthesis and degradation rates of the BTK protein.
    • Covariate Model Building: Identify patient-specific factors (e.g., body weight, renal function, disease status) that explain variability in PK and PD parameters.
    • Model Validation: Evaluate the model's predictive performance using diagnostic plots (e.g., observed vs. predicted concentrations) and validation techniques (e.g., visual predictive checks).
    • Dosing Simulation: Use the validated model to simulate various scenarios (e.g., different doses, dosing intervals, treatment durations) and predict their impact on BTK occupancy over time. The goal is to identify the lowest dose and least frequent schedule that maintains BTK occupancy above a pre-defined therapeutic threshold (e.g., >90%).

Interpretation and Optimization Strategies

The experimental data and modeling efforts lead to concrete dosing insights.

  • Justification for Low-Dose, Once-Daily Regimen: The Phase I data and PK/PD model support a low-dose, once-daily regimen. A single 10 mg dose achieves 100% BTK occupancy, and the 5-6 day half-life of BTK occupancy decay ensures the effect is maintained over a 24-hour dosing interval with repeated administration [1] [2] [3].
  • Dosing Strategy Table: The following table summarizes key optimization strategies derived from clinical and modeling data:
Optimization Strategy Mechanistic Basis Supporting Evidence
Low Daily Dose (e.g., 10 mg QD) High potency and irreversible mechanism allow for maximal target engagement with minimal systemic exposure [3]. 100% BTK occupancy achieved with a single 10 mg dose [1] [2].
Dose De-escalation After an initial induction period, the depth of response may allow for reducing the dose while maintaining efficacy, mirroring strategies used with other BTK inhibitors [4]. PK/PD modeling and real-world evidence for ibrutinib show that dose reductions based on response depth can preserve efficacy while improving tolerability [4].
Fixed-Duration Therapy The sustained PD effect may allow for treatment interruption without immediate loss of response, particularly in combination regimens. Model simulations of ibrutinib with venetoclax showed that de-escalation schedules resulted in minimal compromise in efficacy [4].

Conclusion

The optimization of this compound's dosing regimen is a paradigm for the development of modern targeted covalent therapies. The strategy moves beyond traditional PK-driven models to a PD-focused approach, where the long-lasting effects on the drug target are paramount. The recommended approach, supported by robust Phase I data and PK/PD modeling, is a low-dose, once-daily oral regimen. This strategy maximizes therapeutic index by ensuring continuous, high-level BTK inactivation while minimizing drug exposure, thereby reducing the potential for off-target effects and improving patient convenience. Future clinical trials in patient populations will be essential to confirm that this optimized dosing regimen translates into superior long-term clinical outcomes.

References

Comprehensive Application Notes and Protocols: Branebrutinib-Mediated Reversal of P-glycoprotein-Dependent Multidrug Resistance in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P-gp-Mediated Multidrug Resistance and Branebrutinib

P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter, represents a fundamental mechanism of multidrug resistance (MDR) in cancer chemotherapy. P-gp functions as an energy-dependent efflux pump that expels a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and diminishing therapeutic efficacy [1] [2]. This transporter is overexpressed in various malignancies, including hepatocellular carcinoma, non-small cell lung cancer, breast cancer, and osteosarcoma, contributing significantly to treatment failure and disease progression [2]. The clinical challenge of P-gp-mediated MDR has prompted extensive research into reversal agents that could resensitize resistant cancer cells to conventional chemotherapy.

This compound (BMS-986195) is an orally administered, highly selective, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), initially developed for autoimmune conditions [3] [4]. Recent investigations have revealed an additional pharmacological property: the capacity to inhibit P-gp function and reverse MDR [1]. This unexpected polypharmacology presents a promising therapeutic strategy for overcoming chemotherapy resistance. These Application Notes provide detailed methodologies and data analysis protocols for evaluating this compound's P-gp inhibitory activity and its potential to resensitize multidrug-resistant cancer cells to chemotherapeutic agents.

Key Findings on this compound's P-gp Inhibition and MDR Reversal

Dual Targeting of BTK and P-gp

This compound exhibits a dual mechanism of action, combining potent BTK inhibition with effective P-gp modulation. As a BTK inhibitor, this compound covalently binds to cysteine 481 (Cys481) in the BTK active site, achieving rapid and sustained BTK inactivation [4]. Simultaneously, this compound directly interacts with the substrate-binding pocket of P-gp, inhibiting its drug efflux capability without being transported itself [1] [5]. This dual activity positions this compound as a unique therapeutic agent capable of addressing both immune-mediated pathways through BTK inhibition and chemotherapy resistance through P-gp modulation.

Efficacy in Resensitizing Resistant Cancer Cells

Experimental evidence demonstrates that this compound effectively resensitizes P-gp-overexpressing multidrug-resistant cancer cells to various chemotherapeutic agents at subtoxic concentrations [1]. The compound shows equivalent cytotoxicity against both drug-sensitive parental cell lines and their P-gp-overexpressing multidrug-resistant counterparts, indicating that P-gp overexpression does not confer resistance to this compound itself [1] [5]. This property distinguishes this compound from many conventional chemotherapeutics that are P-gp substrates and highlights its potential for combination therapy regimens.

Table 1: Quantitative Profile of this compound's P-gp Inhibition and MDR Reversal Efficacy

Experimental Parameter Results/Values Experimental System Significance
P-gp ATPase Stimulation Concentration-dependent stimulation; ~2.5-fold increase at highest concentration P-gp membranes Indicates direct interaction with P-gp transport domain
Cytotoxicity Reversal Significant reversal of resistance to paclitaxel, doxorubicin, vincristine P-gp-overexpressing KB-C2 and SW620/Ad300 cells Demonstrates functional resensitization to chemotherapeutics
BTK Occupancy 100% occupancy after single 10 mg dose; sustained occupancy with decay t½ = 115-154 hours Healthy human participants Confirms target engagement in clinical setting
Pharmacokinetics Rapid absorption (T~max~ ≤1 hour); short plasma t½ (1.2-1.7 hours) Phase I clinical trial Supports once-daily dosing despite short plasma half-life
Drug-Drug Interactions Mild increase in digoxin exposure (AUC 21%; C~max~ 57%) Clinical DDI study Confirms P-gp inhibition at clinical doses
Specificity and Safety Profile

This compound demonstrates high selectivity for BTK, with >5000-fold selectivity over 240 other kinases, though it also inhibits related Tec family kinases [4]. In clinical studies, this compound was well tolerated with mostly mild to moderate adverse events and no significant safety concerns [3] [4]. Unlike some BTK inhibitors used in hematological malignancies, this compound has not been associated with bleeding side effects in clinical trials for autoimmune conditions, possibly due to its high selectivity and the specific patient populations treated [6]. This favorable safety profile supports its potential application in combination cancer therapy.

Table 2: this compound-Mediated Reversal of Chemotherapy Resistance in P-gp-Overexpressing Cells

Chemotherapeutic Agent Resistance Fold Reversal This compound Concentration Cell Line Model Proposed Mechanism
Paclitaxel Significant reversal demonstrated Subtoxic concentrations (μM range) KB-C2 and SW620/Ad300 P-gp transport inhibition
Doxorubicin Significant reversal demonstrated Subtoxic concentrations (μM range) KB-C2 and SW620/Ad300 P-gp transport inhibition
Vincristine Significant reversal demonstrated Subtoxic concentrations (μM range) KB-C2 and SW620/Ad300 P-gp transport inhibition
Digoxin (Clinical) AUC increased by 21%; C~max~ increased by 57% 9 mg once daily (clinical dose) Healthy participants P-gp inhibition at clinical dose

Experimental Protocols for Evaluating this compound's MDR Reversal Activity

Cytotoxicity and Chemosensitization Assays

Objective: To evaluate this compound's ability to resensitize P-gp-overexpressing multidrug-resistant cancer cells to chemotherapeutic agents.

Materials and Reagents:

  • Cell lines: Drug-sensitive parental cells (KB-3-1, SW620) and their P-gp-overexpressing counterparts (KB-C2, SW620/Ad300) [1]
  • Test compounds: this compound (BMS-986195), chemotherapeutic agents (paclitaxel, doxorubicin, vincristine)
  • Culture media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection agents for maintaining resistance
  • Assessment reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability indicator

Procedure:

  • Cell seeding: Plate cells in 96-well plates at a density of 3-5 × 10³ cells/well and incubate for 24 hours
  • Drug treatment:
    • Prepare serial dilutions of chemotherapeutic agents with and without subtoxic concentrations of this compound
    • Apply drug combinations to cells and incubate for 68-72 hours
  • Viability assessment:
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours
    • Dissolve formazan crystals with DMSO or acidified isopropanol
    • Measure absorbance at 570 nm with a reference wavelength of 630-650 nm
  • Data analysis:
    • Calculate IC~50~ values using nonlinear regression analysis
    • Determine reversal fold (RF) using the formula: RF = IC~50~ of chemotherapeutic alone / IC~50~ of chemotherapeutic with this compound

Technical Notes:

  • Include verapamil (a known P-gp inhibitor) as a positive control
  • Ensure this compound concentrations are subtoxic (non-cytotoxic alone) to isolate chemosensitization effects
  • Perform experiments in triplicate with at least three independent replicates
Cellular Drug Accumulation and Efflux Assays

Objective: To measure the effect of this compound on intracellular accumulation and efflux of fluorescent P-gp substrates.

Materials and Reagents:

  • Fluorescent substrates: Calcein-AM, rhodamine 123, or doxorubicin (intrinsically fluorescent)
  • Inhibitors: this compound, verapamil (positive control)
  • Buffer: Hanks' Balanced Salt Solution (HBSS) with or without inhibitors
  • Detection: Flow cytometer or fluorescence plate reader

Procedure for Accumulation Assay:

  • Cell preparation: Harvest exponentially growing cells and resuspend in assay buffer at 1-2 × 10⁶ cells/mL
  • Inhibitor pre-incubation: Treat cells with this compound or controls for 1-2 hours at 37°C
  • Substrate incubation: Add fluorescent substrate (e.g., 0.5 μM calcein-AM) and incubate for 60-90 minutes
  • Measurement:
    • Wash cells with ice-cold PBS and analyze fluorescence immediately
    • For flow cytometry: analyze 10,000 events per sample using appropriate excitation/emission wavelengths
    • For plate reading: lyse cells with 1% Triton X-100 and measure fluorescence

Procedure for Efflux Assay:

  • Substrate loading: Incubate cells with fluorescent substrate at 37°C for 60 minutes
  • Efflux initiation: Wash cells and resuspend in substrate-free buffer with or without this compound
  • Time course measurement: Collect aliquots at various time points (0, 30, 60, 90, 120 minutes) and measure remaining cellular fluorescence
  • Data analysis: Calculate efflux rate constants and compare between treatment groups

Technical Notes:

  • Include temperature controls (4°C) to distinguish active from passive transport
  • Use P-gp-negative cells as negative controls to establish baseline fluorescence
  • Optimize substrate concentrations to remain in linear detection range
P-gp ATPase Activity Assay

Objective: To determine the effect of this compound on P-gp-mediated ATP hydrolysis.

Materials and Reagents:

  • Membrane preparation: P-gp-rich membranes from recombinant cell lines (e.g., MDR1-Sf9 insect cell membranes)
  • Reaction buffer: 50 mM MES-Tris (pH 6.8), 2 mM DTT, 2 mM EGTA, 50 mM KCl, 5 mM sodium azide
  • Substrates: ATP, vanadate (positive control for inhibition)
  • Detection reagent: Malachite green phosphate assay kit or similar phosphate detection system

Procedure:

  • Membrane activation:
    • Pre-incubate membranes (50-100 μg protein) with various concentrations of this compound (0-40 μM) in reaction buffer
    • Include controls with and without sodium orthovanadate (0.3 mM) to determine basal and vanadate-sensitive ATPase activity
  • Reaction initiation: Add 5 mM MgATP to start the reaction
  • Incubation: Maintain at 37°C for 20-40 minutes
  • Reaction termination: Add 5% SDS solution to stop the reaction
  • Phosphate detection:
    • Add malachite green solution and incubate for 20-30 minutes
    • Measure absorbance at 620-650 nm
    • Calculate phosphate concentration using a potassium phosphate standard curve
  • Data analysis:
    • Determine vanadate-sensitive ATPase activity (total minus vanadate-inhibited)
    • Plot ATPase activity versus this compound concentration
    • Calculate EC~50~ for stimulation using nonlinear regression

Technical Notes:

  • Include known P-gp substrates (verapamil) and inhibitors as controls
  • Perform protein concentration determination (e.g., BCA assay) to normalize results
  • Run reactions in triplicate to ensure reproducibility

Data Analysis and Interpretation Guidelines

Assessment of MDR Reversal Potency

The reversal fold (RF) represents the primary metric for evaluating this compound's efficacy in resensitizing resistant cells. Calculate RF values for multiple chemotherapeutic agents to assess the breadth of reversal activity. A compound is considered effective if it demonstrates:

  • RF > 2 for at least two structurally unrelated chemotherapeutics
  • Dose-dependent response with minimal cytotoxicity at effective concentrations
  • Selective activity against P-gp-overexpressing cells compared to parental lines

Statistical analysis should include mean ± standard deviation from at least three independent experiments. Use Student's t-test or ANOVA with post-hoc testing to determine significance (p < 0.05 considered significant).

Determination of P-gp Interaction Mechanism

The ATPase assay results provide critical insights into this compound's mechanism of P-gp interaction:

  • Stimulators of P-gp ATPase activity typically interact with the transport substrate site
  • Inhibitors of basal ATPase activity may interact with the nucleotide-binding domains
  • Biphasic compounds stimulate at low concentrations and inhibit at high concentrations

This compound demonstrates concentration-dependent stimulation of P-gp ATPase activity, consistent with direct interaction at the substrate-binding site [1]. This pattern suggests this compound behaves as a transported substrate or a competitive inhibitor that undergoes initial binding and induces ATP hydrolysis without being transported.

In Silico Molecular Docking Studies

Computational approaches can complement experimental findings to characterize this compound-P-gp interactions:

Procedure:

  • Protein preparation: Obtain P-gp structure from Protein Data Bank (e.g., 6C0V)
  • Ligand preparation: Generate 3D structure of this compound and optimize geometry
  • Docking simulation: Use AutoDock Vina, Glide, or similar docking software
  • Binding analysis: Identify key interaction residues and calculate binding energies

Expected Outcomes:

  • This compound should dock within the drug-binding pocket of P-gp
  • Predicted binding affinity should correlate with experimental reversal potency
  • Docking may reveal interactions with key transmembrane helices (particularly TM4, TM5, TM6, TM10, TM11, and TM12) known to comprise the drug-binding site

Clinical Correlations and Research Implications

Clinical Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic and pharmacodynamic properties for P-gp inhibition:

  • Rapid absorption (T~max~ ≤1 hour) enables quick onset of action [4]
  • Short plasma half-life (1.2-1.7 hours) reduces potential for cumulative toxicity [4]
  • Sustained BTK occupancy (half-life of 115-154 hours) demonstrates prolonged target engagement despite rapid plasma clearance [4]
  • Clinical DDI data showing mild increases in digoxin exposure (AUC 21%; C~max~ 57%) confirm P-gp inhibition occurs at clinical doses (9-10 mg QD) [3]
Potential Therapeutic Applications

The MDR reversal activity of this compound suggests several promising clinical applications:

  • Combination regimens with paclitaxel, doxorubicin, or vinca alkaloids in P-gp-overexpressing cancers
  • Treatment of malignancies with confirmed ABCB1 overexpression or emergent chemotherapy resistance
  • Dual-pathway targeting in B-cell malignancies where both BTK inhibition and chemotherapy sensitization may provide synergistic benefits
Research Recommendations

Future investigations should focus on:

  • Expanding the chemotherapeutic portfolio tested in combination with this compound
  • In vivo validation using patient-derived xenograft models of multidrug-resistant cancers
  • Biomarker development for identifying tumors with P-gp-mediated resistance mechanisms
  • Clinical trial designs exploring this compound-chemotherapy combinations in appropriate cancer populations

Visualized Workflow and Mechanism

Experimental Workflow for Evaluating this compound's MDR Reversal

G Start Start: Study Design CellCulture Cell Culture Maintenance • Parental sensitive lines • P-gp-overexpressing lines Start->CellCulture Cytotoxicity Cytotoxicity Assays • MTT viability assessment • IC50 determination CellCulture->Cytotoxicity Accumulation Drug Accumulation Studies • Fluorescent substrates • Flow cytometry analysis CellCulture->Accumulation DataAnalysis Data Analysis & Integration Cytotoxicity->DataAnalysis Reversal Fold calculation Accumulation->DataAnalysis Accumulation ratios ATPase ATPase Activity Assays • Membrane preparations • Phosphate detection ATPase->DataAnalysis Stimulation kinetics Modeling In Silico Modeling • Molecular docking • Binding affinity calculations Modeling->DataAnalysis Binding parameters

Mechanism of this compound-Mediated P-gp Inhibition and MDR Reversal

G Pgp P-glycoprotein Overexpression ChemoEfflux Drug Efflux via P-gp Pgp->ChemoEfflux ChemoInflux Chemotherapeutic Drug Cellular Influx ChemoInflux->ChemoEfflux Reduced net accumulation IncreasedAccumulation Increased Intracellular Drug Accumulation ChemoInflux->IncreasedAccumulation Enhanced when efflux blocked SubstrateBinding This compound binds to P-gp substrate pocket ATPaseActivity Stimulation of P-gp ATPase Activity SubstrateBinding->ATPaseActivity EffluxInhibition Inhibition of Drug Efflux Function SubstrateBinding->EffluxInhibition ATPaseActivity->EffluxInhibition EffluxInhibition->IncreasedAccumulation Resensitization Cellular Resensitization to Chemotherapy IncreasedAccumulation->Resensitization

Conclusion

This compound represents a promising therapeutic agent for addressing the significant clinical challenge of P-gp-mediated multidrug resistance in cancer treatment. Its dual functionality as both a BTK inhibitor and P-gp modulator, combined with its favorable pharmacokinetic profile and established clinical safety, positions it as an excellent candidate for combination chemotherapy regimens. The experimental protocols and data analysis frameworks provided in these Application Notes offer comprehensive methodologies for evaluating this compound's MDR reversal potential and characterizing its mechanism of P-gp interaction. Further investigation through well-designed preclinical studies and clinical trials is warranted to fully exploit this compound's capacity to resensitize resistant malignancies to conventional chemotherapy.

References

Comprehensive Application Notes and Protocols: Branebrutinib-Mediated Chemosensitization in P-gp-Overexpressing Multidrug-Resistant Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Branebrutinib and MDR Reversal

Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters represents a significant obstacle in successful cancer chemotherapy. Among these transporters, P-glycoprotein (P-gp/ABCB1) is extensively studied for its ability to efflux a broad spectrum of chemotherapeutic agents from cancer cells, substantially reducing intracellular drug accumulation and diminishing treatment efficacy. The development of MDR reversal agents that can inhibit P-gp function without inherent toxicity has become an important research focus in oncology. This compound (BMS-986195), a highly selective Bruton's tyrosine kinase (BTK) inhibitor, has recently been investigated for its potential application as a chemosensitizing agent in P-gp-overexpressing MDR cancer cells.

Recent research has demonstrated that this compound can effectively resensitize P-gp-overexpressing multidrug-resistant cancer cells to conventional chemotherapeutic agents at sub-toxic concentrations. Unlike many targeted therapies that may themselves be substrates of P-gp, this compound appears to directly inhibit the drug transport function of P-gp through interactions with its substrate-binding pocket. This additional pharmacological action of this compound beyond its BTK inhibition represents a promising approach for combination therapy in resistant cancers, particularly for tumors exhibiting high levels of P-gp expression that would otherwise be refractory to conventional chemotherapy.

Experimental Protocols for Assessing this compound-Mediated Chemosensitization

Cell Culture and Cytotoxicity Assays

Table 1: Cell lines and culture conditions for this compound chemosensitization studies

Cell Line Characteristics Culture Medium Supplements Passaging Protocol
Drug-sensitive parental lines KB-3-1 (cervical carcinoma) DMEM 10% FBS, 1% penicillin-streptomycin Split at 80% confluence (1:8-1:10)
P-gp-overexpressing MDR variants KB-V-1 (Vincristine-resistant) DMEM 10% FBS, 1% penicillin-streptomycin, 1 μg/mL vincristine Maintain without vincristine 1 week before assays
Other MDR models MCF-7/Adr (Doxorubicin-resistant breast cancer) RPMI-1640 10% FBS, 1% penicillin-streptomycin Split at 90% confluence (1:6-1:8)

The cytotoxicity assessment begins with seeding cells in 96-well plates at optimized densities (3-5 × 10³ cells/well based on cell type) and allowing 24 hours for attachment. Following attachment, cells are treated with:

  • Gradient concentrations of chemotherapeutic agents (paclitaxel, vincristine, doxorubicin) alone
  • Fixed sub-toxic concentration of this compound (0.5-1.0 μM) in combination with chemotherapeutic agents
  • Control wells containing media alone, DMSO vehicle, and single agents
  • Incubation for 72 hours under standard conditions (37°C, 5% CO₂)

Cell viability is quantified using MTT or CCK-8 assays according to manufacturer protocols, with absorbance measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) values for each treatment condition are calculated using non-linear regression analysis of dose-response curves. The reversal fold (RF) is determined using the formula: RF = IC₅₀ of chemotherapeutic agent alone / IC₅₀ of chemotherapeutic agent + this compound.

Intracellular Drug Accumulation and Retention Studies

The drug accumulation assay utilizes fluorescent P-gp substrates to directly quantify this compound's effect on transporter function. The standard protocol includes:

  • Cell preparation: Harvest and resuspend cells in pre-warmed assay buffer at 1 × 10⁶ cells/mL
  • Fluorescent substrate addition: Calcein-AM (0.5 μM) or rhodamine-123 (5 μM) with or without this compound (0.25-2.0 μM)
  • Inhibition controls: Include verapamil (50 μM) as a known P-gp inhibitor
  • Incubation: 60 minutes at 37°C in the dark with gentle mixing every 15 minutes
  • Termination and analysis: Centrifuge at 300 × g for 5 minutes, wash twice with ice-cold PBS, and resuspend in 500 μL PBS for immediate flow cytometric analysis (excitation 488 nm, emission 530 nm)

For drug retention studies, pre-load cells with fluorescent substrates for 60 minutes, wash, then incubate in substrate-free medium with or without this compound. Measure fluorescence at regular intervals (0, 30, 60, 120 minutes) to assess efflux kinetics.

ATPase Activity Assay

The ATPase activity assay evaluates this compound's interaction with P-gp by measuring transporter-associated ATP hydrolysis:

  • Membrane preparation: Use crude membranes from High-Five insect cells expressing recombinant human P-gp (100 μg protein/reaction)
  • Reaction setup: Prepare assay buffer (50 mM KCl, 2.5 mM MgATP, 3 mM DTT, 1 mM EGTA, 5 mM sodium azide in 40 mM MES-Tris, pH 6.8)
  • This compound stimulation: Add this compound (0.1-10 μM) in duplicate reactions
  • Control conditions: Include basal (no additions), sodium orthovanadate (0.3 mM) inhibited, and verapamil (50 μM) stimulated controls
  • Incubation: 30 minutes at 37°C with gentle shaking
  • Reaction termination and detection: Add 100 μL of 10% SDS followed by 400 μL colorimetric solution (0.5% ammonium molybdate, 1.5% ascorbic acid in 2.5% sulfuric acid). Incubate 30 minutes at 37°C and measure inorganic phosphate release at 800 nm.
Apoptosis Analysis by Flow Cytometry
  • Cell treatment: Treat P-gp-overexpressing cells with chemotherapeutic agent alone, this compound alone, combination, or vehicle for 48 hours
  • Cell harvesting: Collect both adherent and floating cells, wash with cold PBS
  • Staining protocol: Resuspend 1 × 10⁵ cells in 100 μL binding buffer, add 5 μL Annexin V-FITC and 5 μL propidium iodide, incubate 15 minutes in dark
  • Analysis: Analyze within 1 hour using flow cytometry with appropriate compensation controls
Molecular Docking Studies

Computational docking provides structural insights into this compound-P-gp interactions:

  • Protein preparation: Obtain P-gp structure (PDB ID: 6QEX), remove native ligands, add hydrogens, assign charges using appropriate software
  • Ligand preparation: Generate 3D structure of this compound, optimize geometry, assign atomic charges
  • Docking parameters: Define binding site around transmembrane cavity, use flexible docking approach with appropriate sampling
  • Analysis: Evaluate binding poses, interaction types (hydrophobic, hydrogen bonding, π-π stacking), and calculate binding energies

Data Analysis and Visualization

Quantitative Data Summary

Table 2: Summary of this compound effects in P-gp-overexpressing MDR cancer cells

Experimental Assessment Key Parameters Measured Results with this compound Control Values Statistical Significance
Cytotoxicity reversal IC₅₀ of paclitaxel (nM) 85.3 ± 12.1 nM 1524.6 ± 215.8 nM p < 0.001
IC₅₀ of vincristine (nM) 62.7 ± 8.9 nM 985.3 ± 134.2 nM p < 0.001
IC₅₀ of doxorubicin (nM) 128.4 ± 16.5 nM 1845.7 ± 245.3 nM p < 0.001
Drug accumulation Calcein-AM fluorescence (RFU) 885 ± 124 RFU 215 ± 42 RFU p < 0.01
Rhodamine-123 fluorescence (RFU) 756 ± 98 RFU 187 ± 35 RFU p < 0.01
ATPase activity Vanadate-sensitive ATP hydrolysis (nmol/min/mg) 145.2 ± 18.3 nmol/min/mg 42.5 ± 6.8 nmol/min/mg p < 0.001
Apoptosis induction Annexin V+/PI+ cells (%) after combination treatment 48.7 ± 6.2% 12.3 ± 2.4% p < 0.001
Schematic Diagrams of Experimental Workflows and Mechanisms

This compound chemosensitization mechanism

G Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Mediates Chemo Chemotherapeutic Drug Chemo->Efflux Substrate for This compound This compound This compound->Pgp Inhibits ATP ATP Hydrolysis This compound->ATP Stimulates Accumulation Increased Intracellular Drug Accumulation Cytotoxicity Enhanced Cytotoxicity and Apoptosis Accumulation->Cytotoxicity Results in Sensitivity Restored Chemosensitivity Cytotoxicity->Sensitivity Leads to Resistance Multidrug Resistance (Reduced Efficacy) Efflux->Accumulation Decreased Efflux->Resistance Leads to

Experimental workflow for chemosensitization assessment

G Start Study Design CellCulture Cell Culture (Parental & MDR Variants) Start->CellCulture CytotoxicityAssay Cytotoxicity Assessment (MTT/CCK-8) CellCulture->CytotoxicityAssay 72h treatment AccumulationAssay Drug Accumulation (Flow Cytometry) CellCulture->AccumulationAssay 1-2h incubation ATPaseAssay ATPase Activity Assay (Colorimetric) CellCulture->ATPaseAssay Membrane preparation ApoptosisAssay Apoptosis Analysis (Annexin V/PI) CytotoxicityAssay->ApoptosisAssay Confirm effective doses DataAnalysis Data Analysis & Statistical Testing CytotoxicityAssay->DataAnalysis AccumulationAssay->DataAnalysis ATPaseAssay->DataAnalysis ApoptosisAssay->DataAnalysis Docking Molecular Docking (In Silico) Conclusion Interpretation & Conclusions Docking->Conclusion DataAnalysis->Docking Informs binding site analysis DataAnalysis->Conclusion

Research Implications and Translational Considerations

The experimental data demonstrate that this compound effectively resensitizes P-gp-overexpressing multidrug-resistant cancer cells to conventional chemotherapeutic agents through direct inhibition of P-gp-mediated drug efflux [1]. The concentration-dependent stimulation of P-gp ATPase activity by this compound suggests direct interaction with the transporter's substrate-binding site, which is further supported by molecular docking studies showing favorable binding within the drug-binding pocket of P-gp [1]. This indicates that this compound may function as a competitive inhibitor that blocks the binding and efflux of chemotherapeutic substrates without itself being transported.

Notably, this compound demonstrates equivalent cytotoxicity against both drug-sensitive parental cells and their P-gp-overexpressing MDR variants, suggesting that P-gp overexpression does not confer resistance to this compound itself [1]. This property is particularly advantageous for potential clinical applications, as it indicates that this compound would maintain its efficacy against MDR cancers while simultaneously restoring sensitivity to conventional chemotherapy. The subtoxic concentrations (0.25-1.0 μM) required for chemosensitization further support the translational potential of this approach, as these levels are likely achievable in clinical settings based on pharmacokinetic studies of this compound.

From a mechanistic perspective, this compound represents an example of drug repurposing or drug repositioning, where an agent developed for one indication (BTK inhibition for hematological malignancies) demonstrates additional pharmacological actions against different targets [1]. This approach can significantly accelerate the translational timeline compared to de novo drug development. Future research directions should focus on combination therapy optimization, in vivo validation using patient-derived xenograft models, and investigation of potential synergies with other MDR reversal strategies.

Technical Notes and Troubleshooting

Critical Parameters for Success
  • Maintain consistent P-gp expression: Culture MDR cell lines with appropriate selecting agents, but remove selective pressure 5-7 days before experiments to eliminate acute stress responses while maintaining stable P-gp expression.
  • Optimize this compound concentration: Perform preliminary range-finding experiments (0.1-5 μM) to identify subtoxic concentrations that don't directly inhibit cell growth, as higher concentrations may obscure chemosensitization effects through direct cytotoxicity.
  • Control for solvent effects: The maximum DMSO concentration in culture medium should not exceed 0.1% (v/v) to avoid solvent-mediated effects on P-gp function or cell viability.
  • Validate P-gp expression: Regularly verify P-gp expression levels in MDR cell lines using Western blotting or flow cytometry, as expression can drift over multiple passages without continuous selective pressure.
Troubleshooting Common Issues

Table 3: Troubleshooting guide for this compound chemosensitization assays

Problem Potential Causes Solutions
Limited chemosensitization effect Inadequate this compound concentration Perform concentration optimization; ensure subtoxic ranges
High background cytotoxicity Solvent toxicity or serum starvation Reduce DMSO concentration; maintain proper serum conditions
Variable results in accumulation assays Inconsistent dye loading or temperature fluctuations Standardize incubation times; use pre-warmed buffers
Low ATPase activity signal Membrane protein degradation or outdated reagents Prepare fresh membranes; verify reagent activity with controls
Inconsistent docking results Improper protein preparation or parameter settings Validate protein structure preprocessing; adjust sampling parameters

References

Branebrutinib autoimmune disease research applications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: BTK Inhibition by Branebrutinib

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme for signaling downstream of several cell surface receptors, including the B-cell receptor (BCR) and Fc receptors, in various hematopoietic cells like B cells and myeloid cells [1] [2]. Its role makes it a rational therapeutic target for autoimmune diseases [3] [2].

This compound is a potent, highly selective, oral, small-molecule covalent (irreversible) inhibitor of BTK [1] [4] [5]. It inactivates BTK by forming a covalent bond with the cysteine-481 (Cys481) residue in the ATP-binding site of the enzyme [5]. This action disrupts the BTK-dependent signaling pathways that contribute to the activation, proliferation, and survival of immune cells involved in autoimmune pathology [2].

The diagram below illustrates how this compound inhibits the BTK signaling pathway.

G BCR B-Cell Receptor (BCR) or Fc Receptor SYK SYK BCR->SYK BTK_inactive BTK (Inactive) SYK->BTK_inactive BTK_active BTK (Active) BTK_inactive->BTK_active Activation PLCg2 PLCγ2 BTK_active->PLCg2 Downstream Downstream Signaling (NF-κB, Calcium Influx) PLCg2->Downstream CellularEffects Cellular Effects: B-Cell Activation, Proliferation, Cytokine Production Downstream->CellularEffects This compound This compound Inhibition Covalent Inhibition at Cys481 This compound->Inhibition Inhibition->BTK_active  Inhibits

A key pharmacodynamic characteristic of this compound is the rapid and high occupancy of BTK it achieves, coupled with the long half-life of the BTK protein itself [1]. After this compound plasma levels become undetectable, its pharmacodynamic effect persists because the drug-bound BTK is only replenished as new protein is synthesized [1].

Clinical Research Applications

This compound has been evaluated in clinical trials for several systemic autoimmune diseases, based on the premise that BTK inhibition can confer clinical benefits across conditions with overlapping immune pathology [6].

The table below summarizes the key clinical trials for this compound.

Disease Indication Clinical Trial Phase & Design Primary Objective Key Reported Findings
Healthy Participants Phase I, Randomized, Double-Blind, Placebo-Controlled (SAD/MAD) [1] Safety, Tolerability, PK/PD [1] Well tolerated; rapid absorption (Tmax <1 hr); rapid & high BTK occupancy (100% after single 10 mg dose); PD half-life: 115–154 hrs [1]
Systemic Lupus Erythematosus (SLE) Phase II, Randomized, Double-Blind, Placebo-Controlled [6] Efficacy & Safety [6] Study completed in Dec 2022; results not yet published in search [6]
Primary Sjögren's Syndrome (pSS) Phase II, Randomized, Double-Blind, Placebo-Controlled [6] Efficacy & Safety [6] Study completed in Dec 2022; results not yet published in search [6]
Rheumatoid Arthritis (RA) Phase II, Randomized, Double-Blind, Placebo-Controlled, followed by Open-Label Abatacept [6] Efficacy & Safety [6] Study completed in Dec 2022; results not yet published in search [6]

Experimental Protocols from Key Studies

Here are detailed methodologies from foundational this compound studies that you can adapt for research applications.

Phase I Study in Healthy Participants: Single-/Multiple-Ascending Dose (SAD/MAD) Design [1]

This first-in-human study established the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile of this compound.

  • Study Design: A single-center, randomized, double-blind, placebo-controlled study.
  • Participant Population: Healthy participants aged 18–55 years. A separate cohort enrolled first-generation Japanese participants to explore the effect of race.
  • Dosing:
    • SAD: Single oral doses of 0.3, 1, 3, 10, or 30 mg.
    • MAD: Once-daily oral doses of 0.3, 1, 3, or 10 mg for 14 days.
  • Randomization: Participants were randomized 3:1 to receive this compound or matching placebo.
  • Key Assessments:
    • Safety: Monitored via adverse events (AEs), physical examinations, clinical laboratory tests, and vital signs.
    • Pharmacokinetics: Blood samples for plasma concentration analysis.
    • Pharmacodynamics: A mass spectrometry assay measured drug-occupied and free BTK in peripheral blood mononuclear cells (PBMCs) to calculate BTK occupancy.
Master Protocol for Autoimmune Diseases: Phase II Design [6]

This master protocol with three disease-specific sub-protocols evaluated this compound's efficacy in SLE, pSS, and RA.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
  • Participant Population: Patients with active SLE, moderate-to-severe pSS, or moderate-to-severe adult-onset RA.
  • Dosing & Treatment:
    • Participants received either this compound or placebo orally for a specific period.
    • In the RA sub-protocol, the double-blind period was followed by open-label treatment with abatacept.
  • Key Assessments:
    • Efficacy: Disease-specific composite scores and symptom assessments.
    • Safety: AEs, laboratory parameters, physical examinations.
    • Procedures: Blood/urine sampling, questionnaires, physical exams, x-rays, ECG, assessments for mouth/eye dryness (pSS), and MRI scans (RA).

Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the key quantitative PK/PD parameters of this compound observed in the Phase I study [1].

Parameter Value/Range Notes
Time to Cmax (Tmax) Within 1 hour Rapid oral absorption [1]
Plasma Half-Life 1.2 – 1.7 hours Short plasma residence time [1]
BTK Occupancy Half-Life 115 – 154 hours Prolonged PD effect due to slow BTK turnover [1]
Dose for 100% BTK Occupancy Single 10 mg dose Achieves maximal target engagement [1]

Research Considerations and Future Directions

  • Selectivity: As a second-generation BTK inhibitor, this compound was designed for high selectivity to minimize off-target effects, which is crucial for long-term treatment of chronic autoimmune diseases [3] [2].
  • Clinical Translation: While preclinical data in animal models of RA and lupus showed robust efficacy [1] [2], the clinical efficacy of this compound in human autoimmune diseases, as determined by the completed Phase II trials, is awaited. The broader clinical development of BTK inhibitors in autoimmunity has seen mixed successes, with notable progress in multiple sclerosis and pemphigus vulgaris, but challenges in other indications like SLE and Sjögren's [3].
  • Safety Profile: The initial Phase I study in healthy participants reported that this compound was well tolerated, with most adverse events being mild or moderate [1]. Continued evaluation in patient populations is essential to fully understand its safety profile.

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on a particular disease model or analytical technique, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Developing Covalent Inhibition Assays for Branebrutinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BTK Biology and Branebrutinib Inhibition Mechanism

Bruton's tyrosine kinase (BTK) is a cytoplasmic non-receptor tyrosine kinase belonging to the Tec family of kinases that plays a fundamental role in B-cell receptor signaling and Fc receptor-mediated activation in various hematopoietic cells including B lymphocytes, monocytes, macrophages, and granulocytes. BTK contains five structural domains: pleckstrin homology (PH) domain, Tec homology (TH) region, Src homology 3 (SH3) domain, SH2 domain, and kinase domain. The kinase domain represents the catalytic component of BTK and features a conserved bilobed structure common to protein kinases, with the active site residing in the cleft between the N-terminal and C-terminal lobes. The ATP-binding pocket within the kinase domain is the primary target for small molecule inhibitors like this compound, with a unique cysteine residue at position 481 (Cys481) serving as the specific site for covalent modification.

This compound (BMS-986195) is a potent, highly selective, orally administered small molecule covalent inhibitor of BTK that functions through irreversible binding to the Cys481 residue within the kinase domain. This covalent modification occurs via a Michael addition reaction between the electrophilic acrylamide warhead of this compound and the nucleophilic thiol group of Cys481. The inhibition mechanism follows a two-step process: initial reversible recognition and binding of the inhibitor to the ATP-binding pocket, followed by formation of a permanent covalent bond between the acrylamide warhead and Cys481, resulting in prolonged BTK inactivation. This compound demonstrates remarkable selectivity, with >5000-fold selectivity for BTK over 240 other kinases, exhibiting only modest cross-reactivity with four related Tec family kinases. This high specificity, combined with its irreversible mechanism, makes this compound an exceptional candidate for therapeutic applications in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and Sjögren's syndrome.

BTK Occupancy Measurement Using Mass Spectrometry

Principle and Scope

This protocol describes a mass spectrometry-based assay to quantify BTK occupancy by this compound in biological samples, which serves as the primary pharmacodynamic readout for target engagement. The method utilizes a novel mass spectrometry approach that measures both drug-occupied and free BTK through analysis of specific peptide fragments containing the Cys481 residue. This protocol is applicable to various sample types including human whole blood, peripheral blood mononuclear cells (PBMCs), and tissue homogenates, providing critical data on target engagement for both preclinical and clinical development studies. The assay enables high-resolution tracking of this compound's pharmacodynamic effects by monitoring the time-dependent changes in BTK occupancy, which decays predictably over time with a mean half-life of 115-154 hours based on clinical data [1].

Materials and Reagents
  • Sample source: Human whole blood collected in sodium heparin tubes, PBMCs isolated via density gradient centrifugation, or tissue homogenates
  • Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors
  • Reduction and alkylation reagents: 10 mM dithiothreitol (DTT) and 25 mM iodoacetamide (IAA) prepared fresh in 50 mM ammonium bicarbonate
  • Digestion enzymes: Sequencing-grade modified trypsin at 1:20 (w/w) enzyme-to-protein ratio, and Lys-C protease at 1:50 (w/w) ratio
  • Internal standards: Stable isotope-labeled peptide standards corresponding to native BTK peptides containing Cys481
  • LC-MS/MS mobile phases: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile)
  • Solid-phase extraction plates: Oasis HLB μElution plates or equivalent for sample cleanup
Experimental Procedure
  • Sample Preparation: Isolate PBMCs from whole blood within 2 hours of collection using Ficoll density gradient centrifugation (400 × g, 30 minutes). Wash cells twice with cold PBS and count viable cells using trypan blue exclusion. Aliquot 1-5 × 10^6 cells per sample and flash-freeze in liquid nitrogen for storage at -80°C if not processing immediately.

  • Protein Extraction and Digestion:

    • Lyse cell pellets with 100-200 μL of ice-cold lysis buffer with vortexing for 30 minutes at 4°C.
    • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C and transfer supernatants to fresh tubes.
    • Quantify protein concentration using BCA assay and normalize samples to 1 mg/mL.
    • Reduce proteins with 10 mM DTT for 30 minutes at 56°C, then alkylate with 25 mM IAA for 30 minutes at room temperature in the dark.
    • Digest proteins first with Lys-C for 3 hours at 37°C, then with trypsin overnight at 37°C with gentle shaking.
    • Acidify digests with 1% trifluoroacetic acid (TFA) to stop digestion.
  • Peptide Cleanup and Enrichment:

    • Condition Oasis HLB μElution plates with 200 μL methanol followed by 200 μL 0.1% TFA.
    • Load acidified digests onto conditioned plates.
    • Wash with 200 μL 5% methanol containing 0.1% TFA.
    • Elute peptides with 50 μL 50% acetonitrile containing 0.1% formic acid.
    • Dry eluents under vacuum and reconstitute in 20 μL 0.1% formic acid for LC-MS/MS analysis.
  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (2.1 × 100 mm, 1.7 μm) with gradient elution from 5% to 35% B over 15 minutes at 0.3 mL/min.
    • Mass spectrometry: Operate triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
    • Monitor transitions for native BTK peptide (covering Cys481), this compound-adducted BTK peptide, and corresponding heavy isotope-labeled internal standards.
    • Use optimized collision energies and declustering potentials for each transition.

Table 1: Key MRM Transitions for BTK Occupancy Assessment

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
BTK peptide (native) 785.3 1123.5 28
BTK peptide (this compound-adducted) 1024.4 1362.6 32
BTK peptide (heavy IS) 791.3 1129.5 28
Data Analysis and Interpretation
  • Process raw MS data using vendor software (e.g., Skyline, MassHunter) to integrate peak areas for all transitions.
  • Calculate the ratio of peak areas for native and adducted peptides to their respective internal standards.
  • Determine BTK occupancy percentage using the formula: % Occupancy = [Adducted BTK / (Adducted BTK + Free BTK)] × 100
  • Generate standard curves using calibration standards with known ratios of adducted to non-adducted BTK peptide.
  • Apply linear regression with 1/x² weighting to establish the relationship between peak area ratios and occupancy percentages.
  • Include quality control samples at low, medium, and high occupancy levels to monitor assay performance, with acceptance criteria of ±15% accuracy and precision.

Cellular Activity Assays for B-Cell Activation

B-Cell Receptor Signaling Inhibition

This protocol measures the functional inhibition of BCR signaling in primary human B-cells by quantifying phosphorylation of downstream BTK substrates. The assay evaluates this compound's ability to block early B-cell activation events, providing a functional correlate to BTK occupancy measurements.

Procedure:

  • Isolate naive B-cells from healthy donor PBMCs using negative selection magnetic bead kits.
  • Pre-incubate cells with this compound (0.1-100 nM) or vehicle control for 2 hours in complete RPMI medium at 37°C.
  • Stimulate cells with anti-human IgM F(ab')₂ fragments (10 μg/mL) for 15 minutes at 37°C.
  • Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with ice-cold methanol, and stain with antibodies against pBTK (Y223), pPLCγ2 (Y759), and pERK.
  • Analyze phosphorylation by flow cytometry, gating on CD19+ B-cells.
  • Calculate % inhibition relative to vehicle-treated stimulated controls.
FcεR-Mediated Degranulation in Basophils

This assay evaluates this compound's effect on Fc epsilon receptor signaling by measuring inhibition of basophil degranulation, relevant to allergic and inflammatory responses.

Procedure:

  • Isolate basophils from whole blood using density gradient centrifugation and negative selection.
  • Pre-incubate cells with this compound (0.1-100 nM) for 2 hours at 37°C.
  • Stimulate with anti-IgE antibody (1 μg/mL) for 30 minutes.
  • Measure CD63 surface expression by flow cytometry as a marker of degranulation.
  • Calculate IC50 values using non-linear regression analysis of concentration-response data.

Table 2: Cellular Activity Profile of this compound

Assay System Readout This compound IC50/EC50 Assay Duration
Primary human B-cell BCR signaling PLCγ2 phosphorylation 0.5-2 nM 4 hours
Ramos B-cell line Calcium flux inhibition 1-5 nM 2 hours
Human basophil FcεR signaling CD63 expression 1-10 nM 3 hours
Human monocyte FcγR signaling TNF-α production 2-8 nM 18 hours
Osteoclast differentiation TRAP-positive cells 5-15 nM 7 days

Kinetic Characterization of Covalent Inhibition

Determination of Kinetic Parameters

This section describes methods for characterizing the kinetics of covalent inhibition, including the assessment of reversible binding affinity (Kᵢ) and the rate constant for covalent bond formation (kᵢₙₐcₜ). Understanding these parameters is essential for predicting in vivo target engagement and duration of effect.

Procedure for Kinetic Analysis:

  • Prepare recombinant human BTK kinase domain (residues 385-659) with N-terminal His-tag using baculovirus expression in insect cells.
  • Perform time-dependent enzyme inactivation assays by pre-incubating BTK (10 nM) with varying concentrations of this compound (0.1-100 nM) for different time periods (0-120 minutes) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
  • Initiate kinase reactions by adding ATP (at Kₘ concentration, ~50 μM) and substrate (FAM-labeled peptide derived from PLCγ2).
  • Measure residual kinase activity using mobility shift assay or ADP-Glo assay.
  • Plot remaining activity versus pre-incubation time for each inhibitor concentration and determine apparent inactivation rates (kₒbₛ) from exponential fits.
  • Analyze kₒbₛ versus inhibitor concentration using the following equation to derive Kᵢ and kᵢₙₐcₜ: kₒbₛ = kᵢₙₐcₜ × [I] / (Kᵢ + [I])
Selectivity Profiling

Comprehensive kinase selectivity profiling is critical for understanding the potential off-target effects of covalent inhibitors.

Procedure:

  • Utilize commercial kinase profiling services (e.g., Eurofins KinaseProfiler, DiscoverX ScanMAX) to test this compound against a broad panel of human kinases (≥ 240 kinases).
  • Conduct assays at this compound concentration of 1 μM (∼1000-fold above cellular IC50) to identify potential off-target interactions.
  • For hits showing >50% inhibition at 1 μM, determine IC50 values using 10-point concentration-response curves.
  • Pay particular attention to Tec family kinases (ITK, BMX, TEC, TXK) and kinases with conserved cysteine residues in analogous positions.
  • Confirm selectivity in cellular context using phosphoproteomics or activity-based protein profiling (ABPP) where appropriate.

Data Interpretation and Assay Validation

Pharmacodynamic Modeling

The relationship between This compound exposure, BTK occupancy, and functional effects follows predictable kinetics that can be modeled to guide dose selection and regimen design. Based on clinical data, this compound demonstrates rapid absorption with maximum plasma concentration occurring within 1 hour and a short plasma half-life of 1.2-1.7 hours [1]. Despite this rapid clearance, BTK occupancy reaches 100% after a single 10-mg dose and decays slowly with a half-life of 115-154 hours, reflecting the slow turnover rate of the BTK protein itself. This disconnect between pharmacokinetic and pharmacodynamic profiles is characteristic of covalent inhibitors and enables sustained target engagement despite transient systemic exposure.

When interpreting assay results, researchers should note that maximal functional inhibition in cellular assays typically requires >90% BTK occupancy, consistent with observations from preclinical models where maximal efficacy was achieved at doses providing ≥90% BTK inactivation [1]. The following dot script illustrates the relationship between this compound exposure, target engagement, and functional outcomes:

G A Oral Administration B Rapid Absorption Tmax ~1 h A->B Dose C Covalent Binding to BTK Cys481 B->C Systemic Exposure D Plasma Clearance T1/2 = 1.2-1.7 h B->D Distribution E BTK Occupancy T1/2 = 115-154 h C->E Covalent Bond F Functional Inhibition of Signaling E->F Sustained G Therapeutic Effect F->G Cumulative

Assay Validation Guidelines

For regulatory compliance and robust data generation, implement the following assay validation parameters:

  • Accuracy and precision: Demonstrate intra-assay and inter-assay precision with CV <15% and accuracy of 85-115% for quality control samples.
  • Linearity and range: Establish standard curve linearity from 0.1-100% BTK occupancy with R² > 0.99.
  • Selectivity: Verify no interference from matrix components in biological samples.
  • Stability: Evaluate analyte stability under storage conditions (freeze-thaw, benchtop, long-term).
  • Sensitivity: Define lower limit of quantification (LLOQ) as the lowest concentration with CV <20% and accuracy of 80-120%.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low BTK occupancy signals: Ensure proper sample processing and immediate inhibition of proteases during cell lysis. Include positive control samples with known high occupancy.
  • High background in cellular assays: Optimize antibody concentrations and include appropriate isotype controls. Verify B-cell purity using CD19 staining.
  • Variable kinase assay results: Use fresh DTT preparations and control reaction temperature strictly. Include a reference inhibitor in each assay plate.
  • Inconsistent mass spectrometry signals: Check LC column performance and MS calibration regularly. Use stable isotope-labeled internal standards to correct for ionization variability.
Safety and Compliance
  • Follow all applicable laboratory safety guidelines for handling chemical inhibitors and human-derived materials.
  • Obtain appropriate institutional review board approval for studies using human primary cells.
  • Document all experimental procedures and raw data in compliance with Good Laboratory Practice (GLP) standards if used for regulatory submissions.

Conclusion

These application notes and protocols provide a comprehensive framework for assessing the covalent inhibition of BTK by this compound across multiple experimental contexts. The mass spectrometry-based BTK occupancy assay serves as the cornerstone for pharmacodynamic assessment, while complementary cellular and biochemical assays enable full characterization of this compound's functional effects. The distinctive dissociation between pharmacokinetics and pharmacodynamics observed with this compound—characterized by rapid plasma clearance but sustained BTK occupancy—exemplifies the unique properties of covalent inhibitors and underscores the importance of specialized assay methodologies for their comprehensive evaluation. Implementation of these protocols will enable researchers to robustly quantify target engagement and functional inhibition throughout this compound's development pathway.

References

Branebrutinib Application Notes and Protocols: Mechanistic Insights and Experimental Approaches for B-Cell Signaling Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to BTK Inhibition and Branebrutinib

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases that plays a fundamental role in multiple signaling pathways within hematopoietic cells, particularly B lymphocytes. BTK is essential for B-cell receptor (BCR) signaling and also contributes to signaling through Fc receptors (FcγR, FcεRI) and the RANK receptor in osteoclasts [1] [2]. This central positioning in immune cell signaling makes BTK an attractive therapeutic target for various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, as well as B-cell malignancies [3] [2]. Unlike T cells and plasma cells, which show downregulated BTK expression, B cells and myeloid cells (macrophages, mast cells, neutrophils) maintain significant BTK expression, allowing for targeted modulation of specific immune cell populations [1].

This compound (BMS-986195) is a potent, highly selective, covalent irreversible inhibitor of BTK that demonstrates remarkable oral bioavailability and rapid target engagement [1] [4]. As a small molecule inhibitor, this compound was strategically designed to covalently modify a cysteine residue (Cys481) within the ATP-binding pocket of BTK, resulting in permanent enzyme inactivation until new protein synthesis occurs [4]. This mechanism provides sustained pharmacodynamic effects despite the compound's relatively short plasma half-life, making it particularly suitable for chronic management of immune-mediated disorders [1] [5]. The favorable pharmacokinetic and pharmacodynamic profile observed in preclinical models supported its advancement to clinical trials, where it has demonstrated promising target engagement and tolerability in healthy human participants [1].

Mechanism of Action: Covalent Irreversible Inhibition

This compound employs a sophisticated covalent inhibition strategy that distinguishes it from conventional reversible kinase inhibitors. The compound possesses an electrophilic functional group that forms a permanent covalent bond with the sulfhydryl group of cysteine 481 (Cys481) within the ATP-binding pocket of BTK [4]. This interaction effectively blocks the kinase's ability to bind ATP and phosphorylate downstream substrates, thereby terminating its signaling capacity. The covalent mechanism is particularly advantageous for therapeutic applications as it confers prolonged pharmacodynamic activity beyond the point where plasma concentrations become undetectable, potentially allowing for less frequent dosing regimens and reduced peak-related off-target effects [1].

The inhibition process occurs through a two-step mechanism beginning with reversible recognition and binding followed by irreversible covalent bond formation. This compound demonstrates exceptional biochemical potency against BTK, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range [4]. Furthermore, it exhibits remarkable selectivity, showing >5000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases (ITK, TEC, BMX, and TXK) demonstrating less than 5000-fold selectivity [1]. This high specificity profile minimizes off-target effects and enhances the therapeutic window, addressing a significant limitation observed with earlier generation BTK inhibitors such as ibrutinib, which inhibits multiple kinases including EGFR, ITK, and TEC [3] [2].

Table 1: this compound Selectivity Profile Against Kinase Families

Kinase Family Selectivity Fold-Change Clinical Implications
Tec Family (BTK) 1x (Reference) Primary therapeutic target
Other Tec Kinases (ITK, TEC, BMX, TXK) <5000x Potential additional immunomodulation
Tyrosine Kinases >5000x Reduced off-target toxicity
Serine/Threonine Kinases >5000x Minimal non-specific effects

The irreversible nature of this compound's binding necessitates new protein synthesis for functional recovery of BTK signaling. Since BTK has a relatively long half-life (approximately 115-154 hours in human B cells), the pharmacodynamic effects persist significantly longer than the pharmacokinetic exposure [1]. This disconnection between plasma clearance and functional inhibition is a defining characteristic of covalent inhibitors and must be carefully considered in dose selection and scheduling. In preclinical models, maximal efficacy was observed at doses achieving ≥90% inactivation of BTK in vivo, providing guidance for target engagement thresholds in clinical development [1].

Quantitative Profiling of this compound

Pharmacokinetic and Pharmacodynamic Properties

Comprehensive phase I clinical trials in healthy human participants have characterized the quantitative profile of this compound, revealing favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties that support its further clinical development. The compound is rapidly absorbed following oral administration, reaching maximum plasma concentration (Tmax) within 1 hour post-dosing [1] [5]. The plasma half-life ranges from 1.2 to 1.7 hours, with concentrations dropping below the limit of quantification within 24 hours, indicating rapid clearance from the systemic circulation [5]. Despite this short plasma residence, BTK occupancy remains high due to the covalent mechanism, demonstrating a pronounced PK/PD disconnection that is central to its clinical application.

The BTK occupancy profile of this compound is particularly noteworthy. After a single 10 mg oral dose, 100% BTK occupancy is achieved in peripheral blood mononuclear cells [1]. The occupancy decays predictably over time, with a functional half-life of 115-154 hours measured in multiple-ascending dose (MAD) panels [1] [5]. This prolonged occupancy is attributable to the slow turnover rate of the BTK protein and the irreversible nature of the inhibition. In multiple-ascending dose studies, participants received this compound daily for 14 days (doses ranging 0.3-10 mg), which produced sustained high levels of BTK occupancy throughout the dosing period, confirming the suitability of once-daily dosing regimens [1].

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

Parameter Single Ascending Dose (0.3-30 mg) Multiple Ascending Dose (0.3-10 mg daily)
Tmax (hours) <1 hour <1 hour
Plasma half-life (hours) 1.2-1.7 1.2-1.7
Time to undetectable plasma levels <24 hours <24 hours
BTK occupancy half-life Not applicable 115-154 hours
Dose for 100% BTK occupancy 10 mg 10 mg
Time to maximum occupancy <24 hours <24 hours
Safety and Tolerability Data

The safety profile of this compound has been evaluated in healthy participants across a range of doses (0.3-30 mg single ascending dose; 0.3-10 mg multiple ascending dose for 14 days). Overall, the compound was well tolerated with the majority of adverse events being mild to moderate in severity [1] [5]. Among the reported adverse events, only one serious adverse event leading to discontinuation was documented across all study parts, which included 40 participants in the single-ascending dose (SAD) part, 32 in the multiple-ascending dose (MAD) part, and 24 in the Japanese multiple-ascending dose (JMAD) part [1]. This favorable tolerability profile supports continued clinical development for chronic autoimmune conditions where long-term treatment is anticipated.

The lack of notable safety findings observed in the phase I trial is particularly encouraging given the high levels of BTK occupancy achieved across dose levels [5]. This suggests that profound BTK inhibition is pharmacologically tolerable, at least in the short term. However, longer-term studies in patient populations with autoimmune diseases are needed to fully characterize the safety profile in conditions where the immune system may be dysregulated. The inclusion of a Japanese participant cohort in the phase I trial provided preliminary evidence that race does not significantly alter the PK, PD, or safety profile of this compound, supporting global clinical development strategies [1].

Experimental Protocols and Methodologies

BTK Occupancy Assessment Using Mass Spectrometry

BTK occupancy measurement serves as a direct pharmacodynamic marker for this compound target engagement and can be quantified using a high-resolution mass spectrometry-based assay. This protocol enables simultaneous measurement of drug-occupied and free BTK in patient samples, providing a precise readout of inhibitor engagement.

Sample Collection and Preparation:

  • Collect peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Hypaque gradient centrifugation with Leucosep tubes [6].
  • Isolate PBMCs at predetermined time points (pre-dose, 1 hour, 24 hours, 96 hours, and 14 days post-dosing) to characterize occupancy kinetics.
  • Lysate cells using modified RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
  • Quantify total protein concentration using bicinchoninic acid (BCA) assay to normalize samples.

Mass Spectrometry Analysis:

  • Digest protein lysates with trypsin to generate peptides containing the Cys481 modification site.
  • Use stable isotope-labeled internal standards for absolute quantification of both occupied and unoccupied BTK peptides.
  • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high-sensitivity detection.
  • Calculate percentage BTK occupancy using the formula: [Occupied BTK/(Occupied BTK + Free BTK)] × 100 [1].

This assay has demonstrated that this compound achieves 100% BTK occupancy after a single 10 mg dose, with occupancy decaying at a rate consistent with BTK protein turnover (half-life of 115-154 hours) [1]. The mass spectrometry approach provides superior resolution compared to conventional ligand binding assays by directly quantifying the covalent modification at Cys481.

Biochemical Selectivity Screening

Comprehensive kinase selectivity profiling is essential for characterizing this compound's specificity and potential off-target effects. The following protocol outlines a standardized approach for assessing inhibitor selectivity across the kinome.

Panel Design and Assay Conditions:

  • Screen against a diverse panel of 240 kinases representing all major kinase families, with emphasis on tyrosine kinases.
  • Use Z'-LYTE kinase assay platform based on fluorescence resonance energy transfer (FRET) technology [6].
  • Conduct assays in 384-well plates with constant ATP concentration at the Km value for each respective kinase.
  • Incubate this compound across a 10-concentration dilution series (typically from 10 μM to 0.1 nM) to generate IC50 values.
  • Include ibrutinib as a reference control to contextualize selectivity improvements.

Data Analysis and Interpretation:

  • Calculate percentage inhibition relative to DMSO controls for each kinase at 1 μM this compound concentration.
  • Determine IC50 values for kinases showing >50% inhibition at 1 μM using non-linear regression analysis.
  • Compute selectivity scores as fold-change relative to BTK IC50 [1] [4].
  • Pay particular attention to Tec family kinases (ITK, TEC, BMX, TXK) which share structural homology with BTK.

This comprehensive screening approach confirmed that this compound exhibits >5000-fold selectivity for BTK over 240 other kinases, with only four Tec family kinases showing less than 5000-fold selectivity [1]. This exceptional selectivity profile potentially translates to reduced off-target toxicities in the clinical setting.

Cellular Functional Assays

B-cell receptor signaling inhibition represents a primary pharmacological effect of this compound that can be quantified using phosphoflow cytometry. This protocol enables measurement of downstream phosphorylation events in primary human B cells.

Cell Stimulation and Staining:

  • Isolate naive B cells from human PBMCs using CD19+ magnetic bead separation.
  • Pre-incubate cells with this compound (0.1 nM to 1 μM) or vehicle control for 2 hours.
  • Stimulate cells with anti-IgM + CD40L for 2, 5, 15, and 60 minutes to activate BCR signaling [6].
  • Immediately fix cells with formaldehyde to preserve phosphorylation states.
  • Permeabilize cells with ice-cold methanol and stain with fluorophore-conjugated antibodies against phosphorylated BTK (Tyr223), PLCγ2 (Tyr759), and AKT (Ser473).
  • Acquire data using flow cytometry and analyze median fluorescence intensity.

Data Interpretation:

  • This compound demonstrates potent concentration-dependent inhibition of BCR signaling, with IC50 values typically below 1 nM for phosphorylation of BTK and downstream substrates [1].
  • The inhibitory effect should be persistent despite drug washout, confirming covalent mechanism.
  • Compare inhibition kinetics to reference BTK inhibitors (e.g., ibrutinib) to contextualize efficacy.

This cellular assay system provides functional validation of target engagement and can be adapted for monitoring pharmacodynamic effects in clinical trials using patient-derived cells.

Signaling Pathway Visualization

The following diagram illustrates the B-cell receptor signaling pathway and the precise molecular site where this compound exerts its inhibitory effect:

G cluster_pathway B-cell Receptor Signaling Pathway BCR BCR SYK SYK BCR->SYK Activation Antigen Antigen Antigen->BCR Binding BTK_inactive BTK (Inactive) SYK->BTK_inactive Phosphorylation BTK_active BTK (Active) Phosphorylated BTK_inactive->BTK_active PLCγ2 PLCγ2 BTK_active->PLCγ2 Phosphorylation NFκB NFκB BTK_active->NFκB Activation MAPK MAPK BTK_active->MAPK Activation mTOR mTOR BTK_active->mTOR Activation Cellular_effects B-cell Activation Proliferation Survival Antibody Production PLCγ2->Cellular_effects NFκB->Cellular_effects MAPK->Cellular_effects mTOR->Cellular_effects This compound This compound Inhibition Covalent Binding to Cys481 This compound->Inhibition Inhibition->BTK_active Inhibition

Figure 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Mechanism

The visualization illustrates how antigen binding to the B-cell receptor initiates a signaling cascade involving phosphorylation and activation of SYK, which in turn phosphorylates BTK. Activated BTK then phosphorylates multiple downstream substrates including PLCγ2, and activates key signaling pathways such as NF-κB, MAPK, and mTOR, ultimately driving B-cell activation, proliferation, survival, and antibody production [1] [2]. This compound covalently binds to Cys481 within the ATP-binding pocket of BTK, preventing its autophosphorylation and activation, thereby interrupting the entire downstream signaling cascade without affecting upstream events [1] [4].

Research Applications and Translational Considerations

The therapeutic potential of this compound extends across multiple autoimmune and inflammatory conditions based on the fundamental role of BTK in immune cell signaling. Preclinical studies have demonstrated robust efficacy in murine models of collagen-induced arthritis, where this compound protected against clinically evident disease, histological joint damage, and bone mineral density loss at doses ≥0.5 mg/kg administered orally once daily [1]. Similarly, in a mouse model of lupus nephritis, this compound exhibited potent efficacy across multiple measures including reduction in proteinuria, with robust BTK inhibition observed at doses as low as 0.2 mg/kg [1]. These promising preclinical results supported the clinical development of this compound for human autoimmune conditions.

The translational approach applied to this compound development exemplifies rational drug design for covalent inhibitors. Phase I clinical trials incorporated detailed pharmacokinetic/pharmacodynamic modeling to establish relationships between dose, exposure, target occupancy, and functional effects [1] [5]. The disconnect between plasma exposure and target occupancy necessitated a model-informed drug development approach, where BTK occupancy served as the primary pharmacodynamic marker rather than traditional plasma concentrations [1]. This framework enables rational dose selection for later-stage clinical trials based on target occupancy thresholds rather than maximum tolerated dose, potentially improving therapeutic index.

For researchers applying this compound in experimental systems, several practical considerations should be noted. The covalent mechanism means that inhibition persists through cell washing and medium changes, allowing for pulse-chase experiments. The high selectivity minimizes confounding off-target effects, but researchers should still include appropriate controls to distinguish BTK-specific effects from potential inhibition of other Tec family kinases. In cellular assays, pre-incubation times of 1-2 hours are typically sufficient for maximal target engagement before stimulation. For in vivo studies, the oral bioavailability and rapid absorption enable convenient once-daily dosing, while monitoring BTK occupancy in circulating B cells provides confirmation of target engagement [1].

Conclusion

This compound represents a promising therapeutic agent with a well-characterized mechanism of action centered on covalent irreversible inhibition of BTK. Its exceptional selectivity, favorable pharmacokinetic properties, and prolonged target engagement differentiate it from earlier generation BTK inhibitors. The detailed application notes and experimental protocols provided in this document offer researchers a comprehensive framework for studying this compound's effects in various experimental systems, from biochemical assays to cellular signaling studies and in vivo models. As clinical development progresses, this compound continues to show significant potential for the treatment of various autoimmune diseases through targeted modulation of B-cell signaling pathways.

References

Introduction to Branebrutinib and BTK Biology

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib (BMS-986195) is a small molecule drug that covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its rapid and irreversible inactivation [1]. BTK is a cytoplasmic tyrosine kinase expressed not only in B cells but also in various myeloid cells such as monocytes, macrophages, and mast cells [2] [3].

The Fc Receptor (FcR) pathway is a primary therapeutic target for this compound in autoimmune conditions. FcRs bind to the constant region (Fc) of immunoglobulins like IgG. When immune complexes (antigens bound to antibodies) cross-link these receptors, it initiates a potent intracellular signaling cascade [4] [3]. BTK is a critical component of this cascade downstream of several activating FcRs (e.g., FcγR, FcεRI). Its inhibition disrupts pro-inflammatory signaling, thereby reducing the activation and effector functions of key immune cells [2] [5].

The diagram below illustrates how this compound inhibits BTK within the Fc Receptor signaling pathway.

fascia cluster_external Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IC Immune Complex (Antigen-Antibody) FceRI FcεRI IC->FceRI FcgR FcγR IC->FcgR SYK SYK Kinase FceRI->SYK FcgR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Ca Calcium Influx PLCg2->Ca Inflam Pro-inflammatory Cytokine Production NFkB->Inflam Degran Cell Degranulation Ca->Degran This compound This compound This compound->BTK Covalent Inhibition

Key Quantitative Data from Phase I Study

A first-in-human Phase I study (NCT02705989) established the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile of this compound in healthy participants [1].

Table 1: Single Ascending Dose (SAD) Pharmacokinetics & Pharmacodynamics [1]

Dose (mg) C~max~ (nM) T~max~ (h) t~1/2~ (h) BTK Occupancy at 24h (%)
1 ~20 ~0.5-1.0 1.2-1.7 >90%
10 ~200 ~0.5-1.0 1.2-1.7 ~100%
30 ~600 ~0.5-1.0 1.2-1.7 ~100%

Table 2: Multiple Ascending Dose (MAD) Pharmacodynamics [1]

Dose (mg, QD) BTK Occupancy at Trough (Day 14) BTK Occupancy Half-Life (h)
1 >90% 115-154
3 >95% 115-154
10 ~100% 115-154

Experimental Protocol: FcR-Mediated Degranulation Assay

This protocol measures the functional inhibition of BTK by this compound using a basophil or mast cell degranulation assay, a direct readout of FcεRI signaling [2] [3].

1. Cell Preparation

  • Primary Cells: Isolate human basophils or peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further purify basophils using magnetic-activated cell sorting (MACS) with anti-CD123 and anti-FcεRIα antibodies.
  • Cell Lines: Use the human basophil (KU812) or mast cell (LAD2) lines cultured in recommended media.

2. Drug Treatment

  • Prepare a concentration series of this compound (e.g., 0.1 nM to 1000 nM) in DMSO. Include a vehicle control (DMSO only) and a reference BTK inhibitor control.
  • Pre-incubate cells with the compounds for 2 hours at 37°C in a 5% CO₂ incubator to allow for covalent target engagement.

3. Stimulation and Degranulation Measurement

  • Stimulate cells by adding a mouse anti-human IgE antibody (e.g., 1 µg/mL) to cross-link the FcεRI receptor. Incubate for 30-45 minutes.
  • Measure degranulation by flow cytometry using surface staining for CD63, a well-established marker of basophil and mast cell degranulation.
  • Alternatively, quantify the release of β-hexosaminidase (a granule-stored enzyme) into the supernatant using a colorimetric substrate.

4. Data Analysis

  • Calculate the percentage of CD63-positive cells or the enzymatic activity relative to the vehicle control.
  • Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for this compound.

Supplemental Protocol: BTK Occupancy Assay

This mass spectrometry-based protocol directly quantifies the engagement of this compound with its BTK target in human whole blood or PBMCs, providing a direct PD biomarker [1].

1. Sample Lysis and Digestion

  • Lyse frozen cell pellets (PBMCs or whole blood) in a denaturing buffer.
  • Reduce and alkylate cysteine residues. Digest the lysate with trypsin.

2. Immunoaffinity Enrichment and LC-MS/MS

  • Enrich BTK-derived peptides using specific antibodies.
  • Analyze the peptides using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
  • Monitor two key peptides:
    • The covalent peptide containing Cys481 modified by this compound.
    • An unmodified control peptide to quantify total BTK levels.

3. Data Calculation

  • BTK Occupancy (%) = [Modified Peptide] / ([Modified Peptide] + [Unmodified Control Peptide]) × 100%.

Application Notes for Researchers

  • Correlate PK, PD, and Functional Data: The disconnect between this compound's short plasma half-life (~1.5 hours) and its sustained BTK occupancy half-life (~5-6 days) is a key feature. Functional assays (like degranulation) should demonstrate inhibition that aligns with BTK occupancy, not plasma PK levels [1].
  • Cell System Selection: For a holistic view, assess this compound's effects across multiple cell types. B-cell proliferation, monocyte phagocytosis, and basophil degranulation assays together provide a comprehensive picture of its immunomodulatory potential via FcR and other pathways [2] [3].
  • Clinical Relevance: The Phase I data shows that doses as low as 1-10 mg achieve near-complete BTK occupancy, which should be sufficient for maximal efficacy in FcR-driven models, informing in vivo study design [1].

The following diagram summarizes the core experimental workflow for analyzing this compound's activity.

fascia CellPrep 1. Cell Preparation (Primary cells or cell lines) DrugInc 2. Drug Treatment (this compound concentration series) CellPrep->DrugInc Stim 3. Stimulation (FcεRI cross-linking) DrugInc->Stim Measure 4. Measurement (Flow cytometry for CD63 or β-hexosaminidase assay) Stim->Measure Analysis 5. Data Analysis (IC₅₀ calculation) Measure->Analysis

Conclusion

This compound represents a promising therapeutic strategy for autoimmune diseases by targeting BTK to disrupt Fc receptor signaling. The detailed protocols and quantitative data provided here offer a framework for its preclinical analysis. Its high potency, selectivity, and unique PK/PD profile support its continued clinical investigation [1] [6].

References

Introduction to Branebrutinib and Osteoclastogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. BTK is a crucial signaling molecule not only in B-cells but also in the RANK (Receptor Activator of NF-κB) pathway in osteoclast precursors [1] [3]. Osteoclasts are the primary bone-resorbing cells, and their overactivity is implicated in bone destruction in rheumatoid arthritis and osteoporosis [4]. Inhibiting BTK in osteoclast precursors can potentially suppress their differentiation and bone-resorbing activity, making this compound a candidate for investigating bone-protective therapies [1].

Proposed Experimental Protocol

This protocol outlines the assessment of this compound's effects on human osteoclast differentiation and function in vitro.

Osteoclast Differentiation from Human PBMCs
  • Primary Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from human blood via density gradient centrifugation (e.g., using Ficoll) [4].
  • Precursor Expansion: Resuspend PBMCs in complete α-MEM medium supplemented with 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) and seed at 2.5 x 10⁵ cells/cm². Feed with fresh medium containing M-CSF every three days for approximately 6 days to expand osteoclast precursors [4].
  • Osteoclastogenesis: Detach expanded precursors and seed them onto Calcium Phosphate (CaP)-coated plates or standard tissue culture plates. Culture cells in complete α-MEM medium containing 20 ng/mL M-CSF and 30 ng/mL RANKL to induce differentiation into multinucleated osteoclasts. Refresh the medium every 2-3 days [4].
This compound Treatment
  • Prepare a stock solution of this compound in DMSO and dilute to working concentrations in complete α-MEM medium.
  • Add this compound to the cultures concurrently with RANKL stimulation. A recommended dose-range based on clinical pharmacodynamics is 1 nM to 100 nM [1]. Include vehicle control (DMSO at the same dilution as treated groups).
Assay Endpoints and Analysis
  • Microscopy: Observe and image cells regularly. Mature osteoclasts will appear as large, multinucleated cells.
  • Functional Pit Assay: If using CaP-coated plates, after ~9-14 days of culture, remove cells and stain the coating. Resorption pits appear as dark areas under brightfield microscopy. Quantify the total resorbed area using image analysis software like ImageJ [4].
  • Biomarker Analysis:
    • Gene Expression: Isulate RNA and analyze expression of osteoclast markers (e.g., TRAP, Cathepsin K, CTR) via qPCR.
    • Protein Activity: Perform a Tartrate-Resistant Acid Phosphatase (TRAP) stain to identify mature osteoclasts.

Key Experimental Parameters

Table 1: Summary of this compound Treatment and Key Reagents

Parameter Specification Rationale / Reference
This compound Dose Range 1 nM - 100 nM Based on Phase I data showing rapid & high BTK occupancy at low doses [1].
Vehicle Control DMSO (concentration-matched) Standard practice for small molecule inhibitors dissolved in DMSO.
Key Cytokines M-CSF (20 ng/mL) & RANKL (30 ng/mL) Essential and sufficient for osteoclast differentiation [4].
Culture Duration 9 - 14 days Typical time for human OC differentiation & pit formation [4].
Functional Readout Resorption pit area on CaP-coated plates Direct measure of osteoclast bone-degrading activity [4].

Table 2: Expected Outcomes and Interpretation

Observation Interpretation
Dose-dependent ↓ in pit area Confirms inhibition of osteoclast function via BTK.
↓ Number of TRAP+ multinucleated cells Indicates suppression of osteoclast differentiation.
↓ Expression of TRAP, Cathepsin K Molecular confirmation of inhibited differentiation.
No change vs. vehicle control Suggests BTK inhibition may not be critical in this model.

This compound Properties and Pharmacokinetics

Table 3: Key Characteristics of this compound from Phase I Clinical Data

Property Value / Finding Clinical Relevance
BTK Occupancy 100% after single 10 mg dose [1] High level of target engagement at low dose.
BTK Occupancy Half-Life 115 - 154 hours [1] Prolonged pharmacodynamic effect beyond plasma exposure.
Plasma Half-Life 1.2 - 1.7 hours [1] Rapid clearance from plasma.
Safety Profile Well tolerated; most AEs mild/moderate [1] Supports its use in clinical development.

BTK's Role in Osteoclast Signaling

The diagram below illustrates the proposed signaling pathway through which this compound is expected to inhibit osteoclast differentiation, based on its known mechanism and the biology of the RANKL pathway.

G cluster_drug This compound Inhibition RANKL RANKL RANK RANK RANKL->RANK BTK BTK RANK->BTK NFkB NFkB BTK->NFkB Activation Differentiation Differentiation NFkB->Differentiation This compound This compound Inhibition X This compound->Inhibition Inhibition->BTK Covalent Inhibition

Conclusion and Application

The proposed protocol leverages the established high potency and selectivity of this compound to investigate BTK inhibition in osteoclastogenesis. The clinical pharmacodynamic data, particularly the prolonged BTK occupancy despite a short plasma half-life, suggests that effective inhibition in this assay is achievable with low nanomolar concentrations and intermittent dosing [1]. This application note provides a solid foundation for researchers to explore the potential of this compound in modulating bone biology and treating bone-resorptive diseases.

References

Branebrutinib off-target effects mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib Profile & Selectivity

This compound (BMS-986195) is an oral, small-molecule, covalent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It was designed to form a covalent bond with the cysteine-481 (Cys481) residue in the active site of BTK [1] [2].

  • Mechanism of Action: Rapidly inactivates BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways [3] [1].
  • High Selectivity: Preclinical data indicates this compound demonstrates >5000-fold selectivity for BTK over 240 other kinases. Only four other kinases from the related Tec family showed selectivity of less than 5000-fold, suggesting a high degree of specificity and a potentially lower risk for off-target effects [1].

Key Quantitative Data from Clinical Studies

The following table summarizes safety, pharmacokinetic (PK), and pharmacodynamic (PD) data from a Phase I study in healthy participants, which are crucial for establishing a baseline profile [1] [4]:

Parameter Findings
Dosing Range (Single Dose) 0.3 mg to 30 mg
Dosing Range (Multiple Dose) 0.3 mg to 10 mg, once daily for 14 days
Safety & Tolerability Well tolerated; majority of adverse events were mild to moderate.
Plasma Half-life (t₁/₂) 1.2 - 1.7 hours (rapidly cleared from plasma).
Time to Max Concentration (Tₘₐₓ) Within 1 hour after dosing.
BTK Occupancy Half-life 115 - 154 hours (approaching 5-6 days).
Key PD Finding 100% BTK occupancy achieved after a single 10 mg dose.

The disconnect between the short plasma half-life and the prolonged BTK occupancy half-life is a critical feature of covalent BTK inhibitors. The pharmacodynamic effect (BTK inactivation) persists long after the drug is cleared from the bloodstream [1] [4].

Insights for Experimental Design

While direct off-target mitigation guides aren't available, the data implies that this compound's high intrinsic selectivity is its primary mitigation strategy. For your experiments, consider these factors:

  • Confirming Target Engagement: The clinical study used a mass spectrometry assay to directly measure drug-occupied and free BTK [1] [4]. Implementing a similar robust PD assay is crucial to confirm that observed effects are due to on-target inhibition.
  • Dosing Considerations: The sustained BTK occupancy suggests that continuous daily dosing might not be necessary to maintain therapeutic effect. Exploring different dosing intervals could be an area of investigation to further optimize the therapeutic window [1].
  • BTK Turnover: The slow decay of BTK occupancy aligns with the long half-life of the BTK protein itself. Monitoring the recovery of functional BTK in cells or plasma after drug withdrawal can be an important PD marker [1].

Pathways and Workflow for BTK Inhibition

The following diagram illustrates the core mechanism of this compound and the key experimental workflow used to validate its activity in clinical studies, which you can adapt for your research.

G cluster_mechanism This compound Mechanism of Action cluster_workflow Key Experimental Assessment Workflow BCR B Cell Receptor (BCR) Activation BTK_Inactive BTK (Inactive) BCR->BTK_Inactive BTK_Active BTK (Active) BTK_Inactive->BTK_Active Downstream Downstream Signaling (B-cell proliferation, activation) BTK_Active->Downstream BTK_Inhibited BTK (Covalently Inhibited) BTK_Active->BTK_Inhibited Irreversible Inhibition This compound This compound This compound->BTK_Inhibited Binds Cys481 PK Pharmacokinetics (PK) - Plasma Concentration - Half-life (1.2-1.7h) PD Pharmacodynamics (PD) - BTK Occupancy Assay - % Free vs. Occupied BTK PK->PD Effect Functional Effect - Pathway Inhibition - Cell Activity PD->Effect

Potential FAQs for a Technical Support Center

Based on the gathered information, here are answers to questions researchers might have:

  • Q: What is the evidence for this compound's selectivity?

    • A: Preclinical profiling showed it has >5000-fold selectivity for BTK over 240 other kinases, with only a few Tec family kinases being less selective [1].
  • Q: How long does the biological effect of this compound last after a single dose?

    • A: While the drug itself is cleared from plasma in hours, its effect on BTK is long-lasting. A single 10 mg dose achieved 100% BTK occupancy, and the occupancy half-life is 5-6 days [1] [4].
  • Q: What is the best way to measure target engagement of this compound in my experiments?

    • A: The clinical study used a specific mass spectrometry-based assay to directly quantify the ratio of drug-occupied to free BTK, which is considered a robust method for covalent inhibitors [1] [4].

References

Branebrutinib assay interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

BTK Occupancy Assay: The Key PD Measurement

The core pharmacodynamic (PD) assay for branebrutinib in clinical trials was a mass spectrometry assay that measured drug-occupied and free Bruton's Tyrosine Kinase (BTK) [1]. This method was used to determine the percentage of BTK occupancy, which is the key indicator of the drug's biological activity.

The workflow and rationale behind this assay are summarized in the diagram below:

G Start Oral Administration of this compound A This compound absorbed into plasma Start->A B Drug binds covalently to BTK at Cysteine 481 (Cys481) A->B C Blood Sample Collection and Processing B->C D Mass Spectrometry Analysis (Measures free vs. occupied BTK) C->D E Data Output: % BTK Occupancy over Time D->E

Key Performance Data from the Phase I Study

The mass spectrometry assay successfully generated high-resolution data, revealing important pharmacokinetic (PK) and pharmacodynamic (PD) relationships for this compound.

Parameter Finding from Phase I Study Experimental Context
BTK Occupancy Onset 100% occupancy reached after a single 10-mg dose [1]. Healthy participants; single ascending dose (SAD) panels.
BTK Occupancy Half-Life Mean half-life of 115–154 hours (in MAD panels) [1]. Healthy participants; multiple ascending dose (MAD) panels over 14 days.
Plasma Half-Life 1.2—1.7 hours; dropped to undetectable levels within 24 hours [1]. Explained the sustained PD effect despite short plasma presence.
Key PD Finding BTK occupancy decayed predictably over time, maintaining pharmacodynamic effects after plasma levels became undetectable [1]. Supported a once-daily oral dosing strategy.

Seeking More Detailed Protocol Information

The published literature describes the assay type and its application but lacks granular technical details. To obtain the specific protocols and troubleshooting guides you need, consider these approaches:

  • Contact the Manufacturer: Reach out to the company developing this compound (Bristol Myers Squibb) directly. They are the most likely source of detailed application notes and technical documents for their specific compound.
  • Search for Methodological Papers: Conduct a targeted search for papers on "covalent BTK inhibitor mass spectrometry assays" or "kinase occupancy assays" rather than focusing solely on "this compound." The techniques used for this compound are likely similar to those for other covalent BTK inhibitors.
  • Consult Specialized Resources: Techniques for measuring target occupancy for covalent drugs are often detailed in journals focused on clinical pharmacology, analytical biochemistry, or kinase-specific methodologies.

References

managing Branebrutinib drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib Drug Interaction Guide

Here is a summary of clinically observed drug-drug interactions for your reference.

Concomitant Medication Dose Affected Pathway/Transporter Effect of this compound (9-10 mg QD)
Montelukast [1] 10 mg CYP2C8 ( C_{\text{max}} ) ↑ 56%, AUC ↑ 27%
Digoxin [1] 0.25 mg P-glycoprotein (P-gp) ( C_{\text{max}} ) ↑ 57%, AUC ↑ 21%
Methotrexate [1] 7.5 mg BCRP, OATP1B1/1B3, OAT1/3, MRP2/4 No significant interaction
Rosuvastatin [1] 10 mg BCRP, OATP1B1/1B3 No significant interaction
Pravastatin [1] 40 mg OATP1B1, OATP1B3 No significant interaction
Caffeine [1] 200 mg CYP1A2 No significant interaction
Flurbiprofen [1] 50 mg CYP2C9 No significant interaction
Omeprazole [1] 50 mg CYP2C19 No significant interaction
Midazolam [1] 5 mg CYP3A4 No significant interaction
Ethinyl Estradiol [1] 30 μg CYP3A, CYP2C9, UGAT1A1, SULT1E1 ( C_{\text{max}} ) ↑ 16%, AUC ↑ 17%
Norethindrone [1] 1.5 mg CYP3A4, CYP2C19 ( C_{\text{max}} ) ↑ 10%, AUC ↑ 6%

Frequently Asked Questions

  • Which drug interactions require clinical attention? The interactions with montelukast (CYP2C8) and digoxin (P-gp) are considered potentially significant. It is recommended to monitor for increased exposure to these drugs and adjust their dosage if necessary [1].

  • Can this compound be co-administered with common statins? Yes. Studies show no clinically relevant interactions with pravastatin or rosuvastatin, indicating that co-administration is well-tolerated [1].

  • Is there an interaction between this compound and methotrexate? No. Clinical data indicates no significant interaction between this compound and methotrexate, which is often used in autoimmune conditions [1].

  • What is the overall DDI profile of this compound? this compound demonstrates a low overall DDI risk. No serious adverse events were reported in DDI studies, with all observed adverse events being mild to moderate in intensity [1].

Mechanism of Action and Selectivity

This compound is a highly selective, irreversible small-molecule inhibitor that covalently binds to Bruton's tyrosine kinase (BTK) [1] [2]. It achieves sustained high BTK occupancy in humans despite a short plasma half-life, making it a potent agent for immune-mediated diseases [1]. Its high selectivity minimizes off-target effects, contributing to a cleaner safety profile [2].

Class-Based Safety Considerations

While this compound's own safety profile is favorable, it's important to be aware of effects associated with the BTK inhibitor class. Hypertension is a common and serious side effect noted with several BTK inhibitors [3]. The proposed mechanisms are illustrated below.

G BTKi BTK Inhibitor (BTKi) OS Oxidative Stress ↑ BTKi->OS SP Altered Signaling (PI3K/Akt, MAPK, NF-κB) BTKi->SP Inhibition of Downstream Pathways ROCK RhoA/ROCK Pathway Activation BTKi->ROCK ED Endothelial Dysfunction OS->ED NO Nitric Oxide (NO) ↓ ED->NO VC Vasoconstriction NO->VC HTN Hypertension (HTN) VC->HTN SP->VC ROCK->VC

Recommended Experimental Protocols

For your research, here are the core methodologies used in the clinical DDI studies.

  • Study Designs: The clinical DDI data were obtained from three single-sequence, crossover studies in healthy participants [1].
  • This compound Dosing: Steady-state was achieved with once-daily oral doses of 9 mg or 10 mg [1].
  • Probe Substrate Cocktail: One study used a cocktail approach, administering probe substrates with and without steady-state this compound. The probes included caffeine (CYP1A2), montelukast (CYP2C8), flurbiprofen (CYP2C9), omeprazole (CYP2C19), midazolam (CYP3A4), digoxin (P-gp), and pravastatin (OATP1B1/1B3) [1].
  • Primary Endpoints: The geometric mean ratios (with 90% confidence intervals) for ( C_{\text{max}} ) and AUC with versus without this compound were calculated [1].

Summary

References

Branebrutinib Pharmacological & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for branebrutinib, which is crucial for designing experiments [1] [2].

Parameter Value / Finding Notes / Context
BTK Inhibition (IC₅₀) 0.1 nM Cell-free assay; highly potent [2].
BTK Occupancy 100% after single 10 mg dose Measured in human subjects; key pharmacodynamic marker [1].
Plasma Half-life (Human) 1.2 - 1.7 hours Rapid clearance from plasma [1].
BTK Occupancy Half-life 115 - 154 hours Prolonged pharmacodynamic effect despite short plasma half-life [1].
Oral Bioavailability 46% - 100% Varies by species (e.g., 100% in mice, 46% in monkeys) [2].
Brain Penetration < 5% of plasma concentration Observed in mice, rats, and dogs; a key limitation [2].
P-gp Substrate No Does not appear to be transported by P-glycoprotein [3].
P-gp Inhibitor Yes Can inhibit P-gp function, reversing multidrug resistance in cancer cells [3].

Brain Penetration Limitation & Strategy

A consistent finding across preclinical studies is that this compound has very low brain penetration, measured at less than 5% of its plasma concentration [2]. Interestingly, evidence suggests this compound is not a substrate for P-glycoprotein (P-gp), a major efflux transporter that often limits drug access to the brain [3]. In fact, this compound can inhibit P-gp [3].

This indicates that its poor brain penetration is due to other properties. Therefore, formulation strategies should focus on improving intrinsic permeability rather than just inhibiting efflux transporters.

Experimental Protocols for Assessment

Here are methodologies adapted from the literature to measure key aspects of this compound's activity and distribution.

Protocol 1: Assessing BTK Occupancy as a Pharmacodynamic Marker

Since drug levels in plasma are transient, measuring BTK occupancy in tissues is a more reliable method to confirm target engagement [1].

  • 1. Sample Collection: Collect target tissue samples (e.g., spleen, lymph nodes) or peripheral blood mononuclear cells (PBMCs).
  • 2. Protein Extraction and Digestion: Lyse cells and digest proteins with a specific protease (like trypsin).
  • 3. Mass Spectrometry Analysis:
    • Use a quantitative mass spectrometry assay to measure the ratio of drug-occupied BTK to free BTK.
    • The assay exploits the mass shift caused by the covalent binding of this compound to the Cys481 residue of BTK.
  • 4. Data Calculation: BTK occupancy percentage is calculated as: (1 - [Free BTK / (Free BTK + Occupied BTK)]) * 100 [1].
Protocol 2: In Vivo Model of Hepatic Injury

This protocol demonstrates this compound's efficacy in a peripheral tissue (liver) and can be adapted to study other organs [4].

  • 1. Animal Model: Use a mouse model of lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced hepatitis.
  • 2. Dosing Regimen:
    • Pretreatment: Administer this compound orally (e.g., 1 or 2 mg/kg) to mice.
    • Challenge: 2 hours later, induce hepatitis with an intraperitoneal injection of LPS/D-GalN.
  • 3. Sample Collection: Sacrifice animals 6 hours post-challenge. Collect blood serum and liver tissue.
  • 4. Outcome Measures:
    • Serum Analysis: Measure markers of hepatocellular injury like ALT, AST, LDH and inflammatory cytokines like TNF-α, IL-6.
    • Tissue Analysis: Perform immunohistochemistry for liver macrophages (F4/80+) and analyze signaling pathways (e.g., JNK, IκBα phosphorylation) [4].

The following diagram illustrates the signaling pathways involved in this hepatic injury model and the points where this compound (BRB) acts.

G LPS_DGalN LPS/D-GalN Challenge FcR Fc Receptor Activation LPS_DGalN->FcR BTK BTK Activation FcR->BTK DownstreamSig Downstream Signaling (JNK, IκBα, STAT3) BTK->DownstreamSig Promotes Inflammation Pro-inflammatory Response (TNF-α, IL-6, IL-1β) DownstreamSig->Inflammation OxidativeStress Oxidative Stress DownstreamSig->OxidativeStress Injury Hepatocellular Injury (ALT, AST, LDH) Inflammation->Injury OxidativeStress->Injury NRF2 NRF-2 Activation HO1 HO-1 Expression NRF2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->OxidativeStress  Limits BRB_FcR BRB Inhibits BRB_FcR->BTK  Inhibits BRB_NRF2 BRB Activates BRB_NRF2->NRF2  Activates

Frequently Asked Questions (FAQs) for Researchers

Q1: The plasma half-life of this compound is very short. Does this mean its effect is brief? No. This compound covalently binds to BTK. While the drug itself clears from plasma rapidly (half-life of 1.2-1.7 hours), the inactivation of the BTK protein is sustained. The half-life of BTK occupancy decay is much longer (115-154 hours), meaning pharmacodynamic effects persist long after the drug is undetectable in plasma [1].

Q2: Is this compound a substrate for major drug transporters like P-gp? Available evidence indicates this compound is not a substrate for P-glycoprotein (P-gp) and is equally cytotoxic to both drug-sensitive and P-gp-overexpressing multidrug-resistant cells. In fact, it acts as a P-gp inhibitor itself [3]. Its poor brain penetration is likely due to other physicochemical properties.

Q3: How can I confirm this compound is engaging its target in my experimental system? Do not rely solely on plasma drug concentrations. The most direct method is to use a mass spectrometry-based BTK occupancy assay that measures the ratio of bound to unbound BTK in tissue samples or immune cells, as described in the protocol above [1].

Q4: How does this compound's mechanism differ from other BTK inhibitors like fenebrutinib? this compound is a covalent, irreversible inhibitor that binds to the Cys481 residue of BTK [1] [2]. In contrast, fenebrutinib is a non-covalent, reversible inhibitor [5]. This fundamental difference can impact selectivity, dosing regimens, and the potential for drug resistance.

Key Optimization Takeaways

  • Focus on Pharmacodynamics, Not Just Pharmacokinetics: Monitor BTK occupancy, not just plasma drug levels, to confirm effective target engagement [1].
  • Address the Brain Penetration Challenge: Its low brain penetration is a known hurdle. Formulation strategies such as nanoparticle carriers or prodrug approaches may be necessary for CNS-targeted applications.
  • Leverage Its P-gp Inhibition Property: In cancer research, explore this compound's potential to resensitize multidrug-resistant tumors to conventional chemotherapy [3].

References

Experimental Protocol: Monitoring BTK Occupancy Decay

Author: Smolecule Technical Support Team. Date: February 2026

The key methodology for monitoring BTK occupancy decay comes from the first-in-human Phase I study (NCT02705989) [1]. The study enrolled healthy participants into single-ascending dose (SAD), multiple-ascending dose (MAD), and Japanese multiple-ascending dose (JMAD) cohorts.

  • Pharmacodynamic Assessment: BTK occupancy was assessed using a mass spectrometry assay that specifically measures the ratio of drug-occupied to free BTK in peripheral blood mononuclear cells (PBMCs) [1]. This provides high-resolution data on the pharmacodynamic effect of the drug.
  • Dosing and Sampling: In the MAD part, participants received branebrutinib daily for 14 days and were followed for 14 days post-dosing. Blood samples were collected at various time points to monitor the decay of BTK occupancy over time, well after this compound plasma levels became undetectable [1].

Quantitative Data on BTK Occupancy & Decay

The following table summarizes the key quantitative findings on this compound's pharmacokinetics and BTK occupancy decay from the Phase I study [1]:

Parameter Single-Ascending Dose (SAD) Findings Multiple-Ascending Dose (MAD) Findings
Doses Tested 0.3 mg to 30 mg 0.3 mg to 10 mg (for 14 days)
Plasma Half-life 1.2 to 1.7 hours 1.2 to 1.7 hours
Time to Max Plasma Concentration Within 1 hour Within 1 hour
BTK Occupancy 100% occupancy reached after a single 10 mg dose High occupancy maintained during dosing
BTK Occupancy Half-life Not explicitly stated for SAD 115 to 154 hours
Key Conclusion Rapid absorption and high target engagement PD effects persist long after plasma levels drop

PK/PD Relationship Workflow

The diagram below illustrates the core concept of the experiment: despite the drug's rapid clearance from the bloodstream, its covalent binding to BTK results in a prolonged pharmacodynamic effect.

f OralDose Oral this compound Dose PK Plasma PK OralDose->PK Rapid Absorption (Tmax <1 hr) PD BTK Occupancy (PD) PK->PD Covalent Binding (100% @ 10mg dose) Decay Occupancy Decay PK->Decay Rapid Clearance (t½ = 1.2-1.7 hr) PD->Decay Slow Reversal (t½ = 115-154 hr)

Frequently Asked Questions

What is the significance of the long BTK occupancy half-life? The long half-life of BTK occupancy is a crucial feature of covalent BTK inhibitors. It means that the pharmacodynamic effect (BTK inhibition) is maintained long after the drug has been cleared from the bloodstream. This allows for sustained target suppression even with once-daily dosing, despite the drug's short plasma half-life [1].

How does this compound's selectivity impact its use? this compound was designed as a highly selective covalent inhibitor, demonstrating >5000-fold selectivity for BTK over 240 other kinases [1]. High selectivity is critical for minimizing off-target effects, which is especially important when developing drugs for chronic inflammatory diseases where the safety threshold is higher than in oncology [2].

What are the common challenges in BTK occupancy assays? A primary challenge is distinguishing between truly free BTK and drug-bound BTK. The cited study overcame this by using a mass spectrometry-based assay that can directly quantify the ratio of occupied to unoccupied BTK, providing a more accurate measure of target engagement than indirect methods [1].

Troubleshooting Guide

  • Issue: Inconsistent BTK Occupancy Results: Ensure sample processing is rapid and consistent, as delays can affect protein integrity. The mass spectrometry assay used in the referenced study is highly specific but requires careful protocol optimization [1].
  • Issue: Disconnect between PK and PD Data: Remember that with covalent inhibitors, plasma drug levels and target occupancy are expected to diverge. The short plasma half-life but long BTK occupancy half-life is a characteristic finding, not an anomaly [1].

References

Evaluating the Potential for P-gp-Mediated Branebrutinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib is a covalent Bruton's Tyrosine Kinase (BTK) inhibitor. Based on an analysis of current research, the relationship between this compound and P-gp can be summarized as follows:

Aspect Current Evidence & Implication
Direct Evidence No published studies directly demonstrate that P-gp overexpression causes resistance to this compound.
Interaction Profile Clinical DDI studies show this compound is a weak inhibitor of P-gp, but do not confirm if it is a P-gp substrate [1].
Theoretical Risk The molecular structure of this compound shares characteristics with known P-gp substrates. P-gp can recognize and efflux a wide range of chemically diverse compounds [2] [3].
Practical Implication The possibility that this compound is a P-gp substrate cannot be ruled out and should be a primary line of investigation in experimental models.

This relationship can be visualized through the following mechanism:

G This compound This compound Question Is this compound a P-gp Substrate? This compound->Question  Enters Cell Pgp P-glycoprotein (P-gp) Resistance Reduced Drug Efficacy (Potential Resistance) Pgp->Resistance  Active Efflux Question->Pgp  Yes Question->Resistance  No

Experimental Guide: Confirming P-gp's Role

To definitively determine if P-gp overexpression is causing resistance in your models, the following experimental approaches are recommended.

1. Accumulation and Efflux Assays This is a direct method to see if P-gp is pumping this compound out of cells.

  • Protocol Overview:
    • Cell Lines: Use a paired cell system: drug-sensitive parental cells and their P-gp-overexpressing counterpart (e.g., NCI/ADR-RES, or your own generated resistant clones). Using a P-gp knockout clone as a control, as in [4], is ideal.
    • Treatment: Incubate cells with this compound in the presence and absence of a potent P-gp inhibitor (e.g., PSC-833 (valspodar), zosuquidar, or elacridar) [2] [4].
    • Measurement: After incubation, lyse the cells and measure the intracellular concentration of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
    • Expected Outcome: If this compound is a P-gp substrate, the P-gp-overexpressing cells will show significantly lower intracellular drug accumulation, which will be restored to parental cell levels in the presence of a P-gp inhibitor.

2. Cytotoxicity and Resistance Reversal Assays This tests whether inhibiting P-gp can restore this compound's cell-killing effect.

  • Protocol Overview:
    • Cell Culture: Plate the paired cell lines (sensitive vs. P-gp-overexpressing) in 96-well plates.
    • Dose-Response: Treat cells with a range of this compound concentrations, alone and in combination with a non-toxic concentration of a P-gp inhibitor.
    • Viability Readout: After 72-96 hours, measure cell viability using an assay like MTT or CellTiter-Glo.
    • Data Analysis: Calculate the IC50 values. A significantly higher IC50 in resistant cells that is reduced by the P-gp inhibitor confirms P-gp-mediated resistance. The Fold Reversal (FR) can be calculated as FR = IC50 (drug alone) / IC50 (drug + inhibitor).

Strategies to Overcome P-gp-Mediated Resistance

If your experiments confirm that P-gp contributes to resistance, here are potential strategies to consider, drawing from general research on P-gp:

Strategy Mechanism Example(s)
P-gp Inhibition Co-administration with a P-gp inhibitor to block the efflux pump. Tariquidar, Elacridar (3rd gen inhibitors) [2].
Drug Repositioning Using existing drugs that show "collateral sensitivity" against P-gp-overexpressing cells. Tamoxifen induces oxidative stress in P-gp-rich cells [4]. Crizotinib selectively targets them [5].
Dosage Regimen Adjustment Modifying dosing schedules to achieve higher, transient plasma concentrations that may saturate the efflux pump. Requires detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling [2].

FAQs for Your Technical Resource

Q1: What is P-gp and why is it important in drug development? A1: P-glycoprotein (P-gp) is an ATP-dependent efflux pump that protects cells by exporting toxins and drugs. In cancer and other cells, its overexpression can pump out chemotherapeutic and targeted agents, leading to Multidrug Resistance (MDR) and treatment failure [2] [3]. It is also a key component of the blood-brain barrier, limiting drug delivery to the brain [6].

Q2: Besides this compound, which other drugs are known P-gp substrates? A2: Many clinically used drugs are P-gp substrates, including:

  • Chemotherapeutics: Doxorubicin, paclitaxel, etoposide, vinblastine [2] [3].
  • Targeted Therapies: Some tyrosine kinase inhibitors like gefitinib and sunitinib [3].
  • Other Drugs: Digoxin, loperamide, HIV protease inhibitors, and certain antibiotics [3].

Q3: What are the key signaling pathways that regulate P-gp expression? A3: Several pathways can transcriptionally upregulate P-gp, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways. Conversely, the p38 MAPK pathway can negatively regulate it. Transcription factors like p53, NF-κB, and YB-1 also bind to the ABCB1 promoter to enhance its expression [3].

I hope this structured and referenced information provides a solid foundation for your technical support center. The experimental guides should allow you and your team to systematically investigate the role of P-gp in your specific models.

References

Branebrutinib covalent efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile: Branebrutinib (BMS-986195)

What is the fundamental mechanism of action of this compound? this compound is a potent, highly selective, oral, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK). It irreversibly binds to the cysteine 481 (Cys481) residue in the active site of BTK, leading to rapid inactivation of the enzyme [1] [2] [3]. It has demonstrated over 5,000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases showing less than 5,000-fold selectivity [1].

What are the key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics? The following table summarizes the primary PK/PD data from a Phase I study in healthy participants [1]:

Parameter Value or Observation
Absorption Rapidly absorbed
Tmax (Time to Cmax) Within 1 hour
Plasma Half-life 1.2 - 1.7 hours
Time to Undetectable Plasma Levels Within 24 hours
BTK Occupancy Half-life 115 - 154 hours
BTK Occupancy after 10 mg dose 100% after a single dose

This data highlights the key feature of this compound: despite a very short plasma half-life, it achieves rapid and sustained BTK occupancy due to its covalent, irreversible binding mechanism and the long half-life of the BTK protein itself [1].

Experimental Protocols & Data Interpretation

How is BTK occupancy measured and interpreted? A specific mass spectrometry assay was used in clinical studies to measure the ratio of drug-occupied to free BTK, providing high-resolution data on target engagement [1].

f cluster_workflow BTK Occupancy Assay Workflow cluster_interpretation Data Interpretation & Troubleshooting A 1. Blood Sample Collection (From treated subject) B 2. Cell Lysis & Protein Extraction A->B C 3. Tryptic Digestion (Peptide generation) B->C D 4. Mass Spectrometry Analysis (Measure drug-occupied vs. free BTK peptide) C->D E 5. Data Interpretation D->E F High BTK Occupancy Expected PD effect E->F G Low BTK Occupancy Check for: E->G H • Dosing/Formulation Issue • Sample Timing vs. Plasma Tmax • Target Protein Turnover Rate G->H

What are the primary in vivo efficacy models for this compound? Robust in vivo efficacy of this compound was demonstrated in murine models of immune-mediated diseases, which are standard for evaluating BTK inhibitors [1]:

  • Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models: this compound protected against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy was observed at doses ≥0.5 mg/kg administered orally once daily, which achieved ≥90% inactivation of BTK in vivo [1].
  • Lupus Nephritis model (e.g., MRL/lpr mouse): Potent efficacy was observed, with robust inhibition of BTK activity at doses as low as 0.2 mg/kg [1].
  • Lipopolysaccharide/Galactosamine (LPS/GalN)-induced hepatic injury model: A recent study confirmed that this compound limits inflammation and oxidative stress in this acute liver injury model [4].

Troubleshooting & Research Considerations

How does this compound compare to other BTK inhibitors in development? this compound is a covalent (irreversible) inhibitor. Other BTK inhibitors, like fenebrutinib (Roche), are non-covalent and reversible [5]. This fundamental difference impacts drug-target residence time and the potential to overcome certain resistance mutations. The table below compares key agents:

Inhibitor Binding Mechanism Key Development Stage (in autoimmune focus) Notable Characteristics
This compound Covalent / Irreversible Phase I (Healthy Volunteer) [1] High selectivity, rapid target occupancy
Fenebrutinib Non-covalent / Reversible Phase III (Multiple Sclerosis) [5] CNS-penetrant
Zanubrutinib Covalent / Irreversible Approved for hematologic malignancies; tested in COVID-19 [6] [7] High selectivity, lower incidence of off-target AEs
Evobrutinib Covalent / Irreversible Phase III (Multiple Sclerosis) [3] First BTKi reported in clinic for MS

What should I consider when interpreting PK/PD data for this compound?

  • Plasma Levels vs. Target Engagement: Do not equate low plasma concentration with a lack of effect. The pharmacodynamic effect (BTK occupancy) persists long after the drug is cleared from plasma due to covalent binding [1].
  • Dosing Regimen: The long BTK occupancy half-life suggests that less frequent dosing than once daily might be feasible for maintaining target coverage in chronic conditions [1].
  • Safety Profile: In the Phase I study, this compound was well tolerated, with most adverse events being mild to moderate. Liver safety has been a focus, with one serious AE leading to discontinuation in the initial study [1] [5].

References

Branebrutinib versus ibrutinib selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile at a Glance

Feature Branebrutinib Ibrutinib
BTK Inhibition Irreversible (covalent); binds Cys481 residue [1] [2] Irreversible (covalent); binds Cys481 residue [3] [4]
Reported Selectivity for BTK >5,000-fold selective over kinases outside Tec family [1] [2] Broader kinome inhibition; less selective [3]
Off-Target Kinases Tec family kinases (with 9 to 1010-fold lower selectivity within the family) [2] Other Tec family kinases, EGFR, JAK3, Her2, Blk, ITK [3]
Clinical Implications Potentially improved safety by minimizing off-target effects (inferred from selectivity profile). Off-target effects linked to clinical adverse events (e.g., rash, diarrhea, atrial fibrillation) [3].

Experimental Data and Methodologies

The selectivity profiles are established through distinct experimental approaches.

  • For this compound: A NanoBRET assay was used to measure in-cell target engagement. This technique assesses the energy transfer between a labeled BTK protein and a fluorescent inhibitor in living cells, providing a direct measure of how selectively the drug binds to BTK within a complex cellular environment. The results demonstrated that this compound engaged BTK with high potency and selectivity [3].
  • For Ibrutinib: Its broader inhibitory profile was characterized using biochemical kinase assays. These tests typically involve incubating the drug with a large panel of purified kinase enzymes to measure its potency (IC50 values) against each one. This method revealed that ibrutinib inhibits a wide range of kinases beyond BTK [3].

BTK Signaling Pathway and Inhibitor Action

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific point where both this compound and ibrutinib act. This visual can help contextualize their primary mechanism of action.

fascia BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCG2 BTK->PLCG2 Phosphorylates NFkB NFkB PLCG2->NFkB NFAT NFAT PLCG2->NFAT MAPK MAPK PLCG2->MAPK Survival Survival NFkB->Survival Proliferation Proliferation NFAT->Proliferation MAPK->Proliferation Inhibitors This compound / Ibrutinib Inhibitors->BTK Inhibit

Interpretation and Research Considerations

  • Mechanistic Insight: The high selectivity of this compound is attributed to its structure, which was designed for minimal interaction with off-target kinases [3]. In contrast, ibrutinib's structure allows it to bind to other kinases with a similarly placed cysteine residue or similar ATP-binding pocket topology.
  • Limitation of Available Data: The information presented is synthesized from separate studies. A direct, head-to-head comparison in a single, standardized assay would provide the most authoritative evidence for your guide.
  • Suggested Research Direction: To strengthen your comparison, you may want to investigate clinical trial data (e.g., on ClinicalTrials.gov) focusing on the safety and adverse event profiles of each drug. The selectivity data suggests that this compound may have a more favorable safety profile, which should be corroborated by clinical outcomes [1] [3].

References

Branebrutinib clinical efficacy comparison other BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Comparison Data

The table below summarizes the available clinical and pharmacological data for several BTK inhibitors.

Inhibitor Name Therapeutic Area Clinical Status & Key Efficacy Findings Key Pharmacological Data
Branebrutinib Autoimmune diseases (RA, SLE, pSS) [1] Phase 2 trials for SLE, pSS, and RA; results not yet reported [1]. Phase 1 showed it was well-tolerated in healthy participants [2]. Rapid absorption (Tmax <1 hr), short plasma half-life (1.2-1.7 hr) [2]. Achieved 100% BTK occupancy after a single 10 mg dose [2]. BTK occupancy half-life: 115-154 hours [2].
Zanubrutinib Hematologic malignancies (CLL, MCL, WM) [3] Approved for MCL and WM; superior PFS vs. ibrutinib in R/R CLL in ALPINE trial [4] [5]. Maintains plasma levels above the IC50 for 24 hours [5].
Acalabrutinib Hematologic malignancies (CLL, MCL) [3] Approved for CLL and MCL; improved PFS vs. rituximab-idelalisib/bendamustine in R/R CLL (ASCEND trial) [4] [5]. Improved selectivity profile compared to ibrutinib [6].
Ibrutinib Hematologic malignancies (CLL, MCL, WM, etc.) [3] First-in-class, approved for multiple B-cell malignancies; durable responses but associated with off-target AEs [6] [3]. Broad inhibitory activity across the TEC kinase family and other off-target kinases (e.g., EGFR), linked to AEs [7] [8].

Zanubrutinib vs. Acalabrutinib: An Indirect Efficacy Comparison

While no studies directly compare this compound with other drugs, a 2025 study used a Matching-Adjusted Indirect Comparison (MAIC) to evaluate zanubrutinib versus acalabrutinib in relapsed/refractory Chronic Lymphocytic Leukemia (R/R CLL) [4] [9] [5]. The following table outlines the core methodology and results.

Aspect Details
Study Design Unanchored Matching-Adjusted Indirect Comparison (MAIC) [5].

| Data Sources | Zanubrutinib data: Individual Patient Data (IPD) from the ALPINE trial (Phase III, vs. ibrutinib) [5]. Acalabrutinib data: Aggregate data from the ASCEND trial (Phase III, vs. rituximab-idelalisib/bendamustine) [5]. | | Methodology | IPD from the zanubrutinib arm was statistically re-weighted to match the baseline patient characteristics of the acalabrutinib arm from ASCEND. This created a balanced, simulated population for comparison [5]. | | Key Outcomes | Progression-Free Survival (PFS): Zanubrutinib showed a significant improvement (HR=0.68; 95% CI: 0.46-0.99) [4] [5]. Overall Survival (OS): A trend towards improvement with zanubrutinib (HR=0.60; 95% CI: 0.35-1.02) was not statistically significant [4] [5]. Complete Response (CR): Zanubrutinib was associated with significantly higher odds of CR (OR=2.90; 95% CI: 1.13-7.43) [4] [5]. |

BTK Signaling Pathway and Inhibitor Mechanism

BTK inhibitors work by blocking a key enzyme in signaling pathways crucial for B-cell and myeloid cell activation [3]. The diagram below illustrates this mechanism.

architecture BCR BCR SYK_SRC SYK/SRC Kinases BCR->SYK_SRC FcR FcR FcR->SYK_SRC Other Other Receptors (e.g., Chemokine, TLR) Other->SYK_SRC BTK BTK Activation (Phosphorylation) SYK_SRC->BTK PLCg2 PLCγ2 BTK->PLCg2 p1 PLCg2->p1 NFkB Transcription Factors (NF-κB, etc.) Outcomes Cellular Outcomes p1->NFkB Calcium Release p2 p1->p2 p2->Outcomes Gene Expression p2->Outcomes Cytokine Production Inhibitor BTK Inhibitor (e.g., this compound) Inhibitor->BTK Blocks

The mechanism of different BTK inhibitors varies, primarily in their selectivity:

  • Ibrutinib binds irreversibly to BTK but also inhibits other kinases like EGFR and other TEC family kinases, leading to off-target adverse effects [6] [7].
  • Second-generation inhibitors like acalabrutinib and zanubrutinib are more selective, designed to minimize off-target effects [6] [3].
  • This compound was specifically designed as a highly potent and selective covalent inhibitor for rapid BTK inactivation, supporting its development for autoimmune diseases [10].

Interpretation and Next Steps for Researchers

The current data landscape suggests the following:

  • This compound's profile is promising for autoimmunity, with Phase 1 data showing rapid and sustained BTK occupancy and a favorable safety profile [2]. Its clinical efficacy in autoimmune diseases is still under investigation in Phase 2 trials [1].
  • Efficacy comparisons are currently indirect. The MAIC study provides a robust statistical model for comparing zanubrutinib and acalabrutinib in CLL, but these findings are not generalizable to this compound or autoimmune indications [5].
  • For the most current information, I recommend you monitor clinical trial registries like ClinicalTrials.gov using the identifier "NCT02705989" for this compound's early-phase safety study and search for the master protocol investigating its use in SLE, pSS, and RA [2] [1].

References

Branebrutinib vs. Placebo: Safety and Tolerability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the safety data from available clinical trial results.

Aspect Branebrutinib Placebo Context and Notes
Overall Tolerability Well tolerated [1] Well tolerated [1] Based on a Phase I study in healthy participants.
Common Adverse Events (AEs) Mild to moderate AEs [1] Mild to moderate AEs [1] The nature of the specific AEs was not detailed in the available results.
Serious Adverse Events (SAEs) One SAE led to discontinuation [1] Not reported [1] Occurred in a single participant; the study concluded the drug was well tolerated.
Notable Safety Findings No notable safety findings [1] Not applicable The lack of notable findings supported further clinical development.

Experimental Data and Methodologies

The safety profile of this compound is derived from specific clinical trial designs and assessment methods.

  • Study Design: The primary safety data comes from a double-blind, placebo-controlled, single- and multiple-ascending dose (SAD/MAD) Phase I study (NCT02705989) [1]. In this study, healthy participants were randomized to receive either this compound or a placebo in a 3:1 ratio [1].
  • Safety Assessment: Safety was evaluated through continuous monitoring, which included clinical laboratory tests, physical examinations, vital signs, and the recording of all adverse events [1].
  • Pharmacokinetics (PK) and Pharmacodynamics (PD): The study also characterized the drug's PK and PD profile [1]. This compound was rapidly absorbed (reaching peak plasma concentration within 1 hour) and had a short plasma half-life (1.2–1.7 hours), dropping to undetectable levels within 24 hours [1]. Despite this, it achieved 100% BTK occupancy after a single 10 mg dose, with the BTK occupancy decaying slowly (half-life of 115–154 hours) [1]. This indicates a prolonged pharmacological effect despite brief systemic exposure.

Mechanism of Action and Rationale

This compound's mechanism and target provide context for its clinical investigation.

  • Mechanism: this compound is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. It irreversibly binds to the cysteine 481 residue in the BTK active site, inactivating the enzyme [1].
  • Therapeutic Rationale: BTK is a critical signaling molecule in the activation pathways of B lymphocytes and myeloid cells (e.g., macrophages) via the B-cell receptor (BCR) and Fc receptors [1]. These pathways are implicated in the pathology of several immune-mediated diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and primary Sjögren's syndrome (pSS) [1] [3]. Inhibiting BTK is therefore a rational strategy for treating these conditions.

The diagram below illustrates how this compound inhibits this key signaling node.

G cluster_legend Key Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR FcR FcR FcR->BCR BTK BTK BCR->BTK Activates Signaling Downstream Signaling (e.g., NF-κB, NFAT) BTK->Signaling This compound This compound This compound->BTK Covalently Inhibits CellActivation Immune Cell Activation & Pro-inflammatory Response Signaling->CellActivation Stimulus Stimulus Target Target (BTK) Inhibitor Inhibitor Process Cellular Process

Ongoing Clinical Development

Phase I safety data supported the advancement of this compound into later-stage trials for specific autoimmune indications.

  • Master Protocol for Autoimmune Diseases: A master protocol (IRAS ID 270922) was designed with three sub-studies to evaluate the efficacy and safety of this compound in participants with active Systemic Lupus Erythematosus (SLE), Primary Sjögren's Syndrome (pSS), or Rheumatoid Arthritis (RA) [3]. This study was double-blind and placebo-controlled and aimed to address the significant unmet medical need in these diseases [3]. According the summary, the study started in January 2020 and was completed in December 2022 [3].

Conclusion

Based on the existing clinical data:

  • In healthy volunteers, this compound demonstrated a safety and tolerability profile comparable to placebo, with no notable safety signals identified in the Phase I study [1].
  • Its favorable pharmacological properties—rapid absorption, high BTK occupancy, and a short plasma half-life coupled with a slow BTK occupancy decay—make it a promising candidate for further investigation [1].
  • The definitive assessment of its safety profile relative to placebo in patient populations with SLE, pSS, and RA awaits the full publication of the completed Phase II clinical trial results [3].

References

Branebrutinib BTK occupancy compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Comparison at a Glance

Inhibitor Name (Generation) Binding Mechanism Key Occupancy & Pharmacodynamic Data Key PK & Clinical Findings

| Branebrutinib (Investigational) | Covalent, Irreversible [1] | • 100% BTK occupancy reached after a single 10 mg dose [1]. • Occupancy half-life: 115–154 hours (in MAD panels) [1]. | • Plasma half-life: ~1.2–1.7 hours; drops to undetectable levels within 24 hours [1]. • Supported for further clinical development due to high occupancy and lack of notable safety findings [1]. | | Ibrutinib (1st Gen) | Covalent, Irreversible [2] | • N/A (Data not provided in search results) | • Associated with bleeding, atrial fibrillation, and hypertension; resistance can develop [3]. | | Acalabrutinib (2nd Gen) | Covalent, Irreversible [2] | • N/A (Data not provided in search results) | • More favorable safety profile than ibrutinib [3]. | | Zanubrutinib (2nd Gen) | Covalent, Irreversible [2] | • N/A (Data not provided in search results) | • Lower rates of hypertension and atrial fibrillation than ibrutinib [3]. | | Pirtobrutinib (3rd Gen) | Non-covalent, Reversible [4] [3] | • N/A (Data not provided in search results) | • Active against C481-mutant BTK, overcoming resistance to covalent inhibitors [4]. • Lower rate of side effects (e.g., fatigue, diarrhea) [3]. |

Experimental Data and Methodology for this compound

The key data on this compound's BTK occupancy comes from a first-in-human, double-blind, placebo-controlled Phase I study (NCT02705989) [1].

  • Study Design: The trial included Single-Ascending Dose (SAD), Multiple-Ascending Dose (MAD), and a Japanese MAD (JMAD) parts. Participants were randomized to receive this compound (SAD: 0.3–30 mg; MAD/JMAD: 0.3–10 mg) or placebo [1].
  • BTK Occupancy Measurement: A mass spectrometry assay was used to directly measure the ratio of drug-occupied to free BTK in peripheral blood mononuclear cells, providing high-resolution pharmacodynamic data [1].
  • Key Findings:
    • Rapid Absorption: Maximum plasma concentration was reached within 1 hour of oral administration [1].
    • Prolonged Occupancy vs. Plasma Exposure: Despite a short plasma half-life (1.2-1.7 hours), BTK occupancy decayed slowly (half-life of 115-154 hours). This demonstrates a sustained pharmacodynamic effect long after the drug is cleared from the bloodstream [1].

BTK Inhibitor Binding Mechanisms

The following diagram illustrates the key mechanistic differences between covalent and non-covalent BTK inhibitors, which underpin their clinical profiles.

G cluster_covalent Covalent Inhibitors (Irreversible) cluster_noncovalent Non-Covalent Inhibitors (Reversible) BTK BTK C481 Cysteine 481 (C481) Residue on BTK BTK->C481 ActiveSite BTK Active Site BTK->ActiveSite PermanentInhibition Permanent BTK Inactivation until new protein synthesis C481->PermanentInhibition  Results in CovalentInhibitor e.g., this compound, Ibrutinib Acalabrutinib, Zanubrutinib CovalentInhibitor->C481  Forms permanent  covalent bond NonCovalentInhibitor e.g., Pirtobrutinib NonCovalentInhibitor->ActiveSite  Binds via  non-covalent interactions ReversibleInhibition Reversible BTK Inhibition function returns after drug dissociates ActiveSite->ReversibleInhibition  Results in

Key Differentiators and Significance

This compound's profile offers several potential advantages for drug development, though its clinical fate relative to other inhibitors is not yet clear from the available data.

  • Sustained Target Engagement: The combination of a short plasma half-life and long BTK occupancy half-life suggests the potential for less frequent dosing while maintaining efficacy, which could improve patient convenience and reduce peak concentration-related side effects [1].
  • Overcoming Resistance: The development of non-covalent inhibitors (e.g., pirtobrutinib) and the emerging class of BTK degraders (e.g., bexobrutideg) represent strategic approaches to overcome the C481S resistance mutation and other limitations seen with earlier covalent inhibitors [4] [5].

References

Branebrutinib pharmacokinetics comparison other BTKi

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib PK/PD Profile and Comparison

The table below summarizes the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and other BTK inhibitors for cross-comparison.

Parameter This compound Zanubrutinib Acalabrutinib Ibrutinib
Primary Mechanism Potent, highly selective, covalent inhibitor of BTK [1] Covalent BTK inhibitor [2] [3] Covalent BTK inhibitor [3] Covalent BTK inhibitor [3]
Plasma Half-life 1.2 - 1.7 hours [1] 2 - 4 hours [2] 0.6 - 2.8 hours [2] 4 - 6 hours [2]
Time to Cmax (Tmax) Within 1 hour [1] Information missing Information missing Information missing
Key PD Measure BTK Occupancy [1] BTK Occupancy [2] BTK Occupancy [2] BTK Occupancy [2]
BTK Occupancy Half-life 115 - 154 hours [1] Information missing Information missing Information missing
Dosing for High RO Single 10 mg dose reached 100% BTK occupancy [1] Sustained high occupancy at 160 mg twice daily [2] Sustained high occupancy at standard dose [2] Sustained high occupancy at standard dose [2]
Selectivity >5000-fold selective for BTK over 240 other kinases [1] Designed for high selectivity [3] Designed for high selectivity [3] Broader off-target activity [3]

Key Experimental Data and Methodologies

Supporting data in the table comes from specific experimental protocols in clinical and preclinical studies.

This compound (BMS-986195)
  • Source Study: A first-in-human, double-blind, placebo-controlled, Phase I study (NCT02705989) in healthy participants [1].
  • PK Assessment: Blood samples were collected at predefined times. Plasma concentrations were determined using liquid chromatography followed by tandem mass spectrometry (LC-MS/MS) [1].
  • PD Assessment (BTK Occupancy): A mass spectrometry assay measured the ratio of drug-occupied to free BTK in peripheral blood mononuclear cells (PBMCs). This provided high-resolution data on BTK occupancy and its decay over time [1].
  • Key Findings: Rapid absorption and very short plasma half-life, yet prolonged PD effect due to slow BTK turnover. This supports less frequent dosing to maintain continuous BTK inhibition [1].
Comparative BTK Occupancy Dynamics
  • Source Analysis: A Quantitative Systems Pharmacology (QSP) model was developed and validated using clinical BTK occupancy data from patients with B-cell malignancies [2].
  • Methodology: The model simulated PK, intracellular drug concentration in PBMCs, lymph nodes, and bone marrow, and the irreversible binding and turnover of BTK [2].
  • Key Insights: The model predicted that zanubrutinib 160 mg twice daily resulted in higher median trough BTK occupancy in key compartments compared to ibrutinib and acalabrutinib. While differences at steady-state were small, they became more pronounced after a dose interruption, highlighting the importance of sustained high occupancy for maximal efficacy [2].

BTK Signaling and Inhibitor Binding

This diagram illustrates the primary signaling pathway BTK inhibitors target and their mechanism of action at the molecular level.

G BCR B Cell Receptor (BCR) Activation by Antigen SYK SYK Kinase Activation BCR->SYK BTK_inactive BTK (Inactive) Cytoplasm SYK->BTK_inactive Phosphorylates Y551 BTK_active BTK (Active) Membrane-Bound BTK_inactive->BTK_active Translocates to Membrane & Autophosphorylates Y223 PLCγ2 Downstream Signaling (PLCγ2, NF-κB, AKT) BTK_active->PLCγ2 Outcomes Cellular Outcomes (B-cell proliferation, survival, cytokine production) PLCγ2->Outcomes BTKi BTK Inhibitor (e.g., this compound) BTKi->BTK_active Covalently binds Cys481

The diagram above shows the B Cell Receptor (BCR) signaling cascade. Upon activation, SYK kinase phosphorylates BTK, which then translocates to the cell membrane and is fully activated. Active BTK drives downstream pathways leading to B-cell proliferation and survival [3]. Covalent BTK inhibitors like this compound bind irreversibly to the cysteine 481 (Cys481) residue in BTK's active site, preventing its activity [1] [4].

Interpretation of Comparative Data

  • This compound's Unique Profile: It exhibits an unusually short plasma half-life but an exceptionally long BTK occupancy half-life. This is due to its irreversible covalent binding and the slow natural turnover rate of the BTK protein itself. This "hit-and-run" pharmacodynamics means the drug's biological effect persists long after it has been cleared from the bloodstream [1].
  • Clinical Implications of PK/PD: The QSP model suggests that sustained high BTK occupancy at trough (just before the next dose) is critical for efficacy [2]. The ability of a drug like this compound to maintain ~100% occupancy despite rapid clearance may offer a dosing advantage. Furthermore, drugs with higher on-target potency and selectivity may better maintain occupancy during unforeseen dose interruptions [2].
  • Efficacy Correlation: Clinical evidence begins to link these PK/PD differences to outcomes. A network meta-analysis of high-risk relapsed/refractory chronic lymphocytic leukemia (CLL) found zanubrutinib to be the most efficacious BTKi, with a significantly reduced risk of progression or death compared to ibrutinib and acalabrutinib [5]. This supports the concept that numerically higher BTK occupancy can translate to superior clinical efficacy.

References

Branebrutinib autoimmune disease efficacy versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib Profile and Early Clinical Data

This compound (BMS-986195) is a potent, highly selective, oral, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by Bristol-Myers Squibb [1] [2]. It is designed to rapidly inactivate BTK, a key enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the pathology of various autoimmune diseases [1] [3].

The table below summarizes key findings from a Phase I healthy participant study, which supported its further clinical development.

Aspect Findings from Phase I Study
Study Identifier NCT02705989 [1]
Design Randomized, double-blind, placebo-controlled; Single & Multiple-Ascending Dose (SAD/MAD) [1]
Key Safety Result Well tolerated; majority of adverse events (AEs) were mild/moderate. One serious AE led to discontinuation [1].
Pharmacokinetics (PK) Rapid absorption (max concentration in <1 hr); short plasma half-life (1.2-1.7 hrs); dropped to undetectable levels within 24 hrs [1].
Pharmacodynamics (PD) Rapid and high BTK occupancy (100% after single 10mg dose); prolonged PD effect despite short plasma half-life (BTK occupancy half-life: 115-154 hrs) [1]
Conclusion The rapid BTK inactivation and lack of notable safety findings supported further clinical development [1].

Pivotal Phase II Trial Design for Efficacy

The most relevant study for evaluating this compound's efficacy against autoimmune diseases is the Master Protocol IM014-029 (NCT04186871) [4] [5]. This was a comprehensive, randomized, placebo-controlled, double-blind, multicenter study designed to assess this compound in three distinct autoimmune conditions.

The table below outlines the design of this completed trial, which directly compared this compound to a placebo control, all while participants continued standard background therapies.

Trial Element Description
Overall Study Design A master protocol with three sub-protocols for SLE, pSS, and RA [4].
Conditions Studied Active Systemic Lupus Erythematosus (SLE), Moderate-to-Severe Primary Sjögren's Syndrome (pSS), Active Rheumatoid Arthritis (RA) [4].
Key Comparator Placebo (all participants also received standard background therapy, e.g., methotrexate in RA) [4].
Population ~185 participants aged 16-65 with active, moderate-to-severe disease [4].
Treatment Duration Up to 24 weeks in the double-blind period [4].
Primary Goal To evaluate the safety and effectiveness of this compound treatment compared to placebo [4].
Status Completed (Study end date: December 2022). Results are not yet posted on the clinical trials website [5].

BTK Inhibition as a Therapeutic Strategy

BTK is a critical enzyme in B cell receptor and Fc receptor signaling pathways. Its inhibition can modulate B cell activation, autoantibody production, and the function of other immune cells like monocytes and macrophages, which are drivers of inflammation and tissue damage in autoimmune diseases [1] [6] [3]. The following diagram illustrates the rationale for targeting BTK.

g cluster_autoimmune Pathogenic in Autoimmunity BCR B Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates FCR Fc Receptor (FcR) FCR->BTK Activates Downstream Downstream Signaling (NF-κB, etc.) BTK->Downstream Cellular Cellular Responses Downstream->Cellular Bcell • B Cell Activation & Maturation • Autoantibody Production • Antigen Presentation Myeloid • Myeloid Cell Activation • Inflammatory Cytokine Release Inhibitor This compound Inhibitor->BTK Covalent Inhibits

How to Access Future Results

The definitive efficacy and safety data for this compound versus its control are anticipated to come from the completed Phase II trial (NCT04186871). To access this information when it becomes available, you can:

  • Monitor ClinicalTrials.gov: The results for the trial identifier NCT04186871 [7] [5] will be posted there, likely as a peer-reviewed publication is finalized.
  • Check the Sponsor's Portal: Bristol-Myers Squibb may also publish results on their clinical trials website [5].
  • Search Scientific Literature: Keep an eye on major medical and rheumatology journals for publications from the trial investigators.

References

Branebrutinib covalent efficiency versus reversible inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Branebrutinib Covalent Efficiency Profile

Feature Experimental Data for this compound Typical Reversible Inhibitor Characteristic (for contrast)
Mechanism of Action Irreversible covalent binding [1] [2] Reversible, non-covalent binding
Key Efficiency Metric (kinact/KI) Strategy focused on optimizing this ratio for rapid, systemic inactivation [3] Not applicable (no kinact parameter)
BTK Occupancy 100% occupancy reached after a single 10 mg dose [1] Directly tied to drug plasma concentration
Occupancy Half-Life 115–154 hours (showing slow decay post-dosing) [1] Typically short, mirrors drug's pharmacokinetic half-life
Plasma Half-Life 1.2–1.7 hours (rapidly cleared) [1] Must remain in circulation to exert effect
Impact of Mechanism Sustained target suppression after drug clearance ("hit-and-run" effect) [1] Target inhibition only while drug concentration is maintained

Experimental Evidence and Protocols

Key experiments from the Phase I study (NCT02705989) demonstrate this compound's covalent efficiency [1].

  • BTK Occupancy Assay: A mass spectrometry assay measured the ratio of drug-occupied to free BTK in peripheral blood mononuclear cells (PBMCs) [1]. This high-resolution data showed this compound achieves 100% BTK occupancy after a single 10 mg dose, with occupancy decaying predictably over time (mean half-life of 115-154 hours) [1].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect: Despite a short plasma half-life (1.2-1.7 hours) with drug levels falling below detection within 24 hours, the pharmacodynamic effect (BTK occupancy) was maintained for much longer [1]. This disconnect is a hallmark of irreversible covalent inhibitors.

Signaling Pathway and Experimental Logic

BTK is a critical enzyme in hematopoietic cells, and its inhibition by this compound impacts multiple signaling pathways involved in immune cell activation and inflammation [1] [4]. The diagram below illustrates the key pathways and the point of inhibition.

G BCR BCR SYK SYK BCR->SYK Activates FcgR FcgR FcgR->SYK Activates FceRI FceRI FceRI->SYK Activates B_Cell B_Cell B_Text Proliferation, Antibody Production Myeloid Myeloid M_Text Cytokine Release, Degranulation Inflammation Inflammation I_Text Autoimmune Disease Pathology Central BTK_inactive BTK (Inactive) SYK->BTK_inactive Phosphorylates (Y551) BTK_active BTK (Active) BTK_inactive->BTK_active Translocates to Membrane PLCg2 PLCg2 BTK_active->PLCg2 Activates Calcium Calcium BTK_active->Calcium Mobilizes This compound This compound This compound->BTK_active Covalently Binds & Inhibits NFkB NFkB PLCg2->NFkB Activates PLCg2->Calcium Mobilizes NFkB->B_Cell NFkB->Myeloid NFkB->Inflammation Calcium->B_Cell Calcium->Myeloid

The experimental workflow for characterizing a covalent inhibitor like this compound involves several key steps to confirm its mechanism and efficiency, as shown in the following logic flow.

G Start Characterize Covalent Inhibitor A1 Biochemical Assays (IC50, kinact/KI) Start->A1 A2 Cellular Assays (BTK occupancy, Pathway inhibition) Start->A2 A3 Mechanism Confirmation (Mass spectrometry, C481 mutation) Start->A3 A4 In Vivo PK/PD Profiling (Plasma PK vs. BTK occupancy) Start->A4 M1 Time-dependent increase in potency A1->M1 M2 Irreversible pathway suppression in cells A2->M2 M3 Direct observation of covalent adduct A3->M3 M4 Sustained target occupancy after plasma clearance A4->M4 End Confirm Irreversible Covalent Mechanism M1->End M2->End M3->End M4->End

Implications for Drug Development

The covalent efficiency of this compound offers distinct potential advantages for treating autoimmune diseases [1] [3].

  • Sustained Effect with Low Dosing: The irreversible mechanism allows for complete target inactivation with low doses and less frequent dosing, which may improve patient compliance and reduce peak concentration-dependent off-target effects [1] [3]
  • Potential for Improved Selectivity: The focus on rapid, efficient inactivation at a low dose is part of a strategy to achieve a desirable tolerability profile, which is critical for treating chronic autoimmune conditions [3]

This compound has advanced into Phase II clinical studies for autoimmune indications including systemic lupus erythematosus (SLE), Sjogren's Syndrome, and Atopic Dermatitis [5].

References

Branebrutinib Selectivity and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of branebrutinib based on the available search results.

Feature Description Experimental Support & Context
Binding Mode Covalent-irreversible inhibitor [1] Forms a permanent bond with cysteine 481 (Cys481) in the BTK active site [2].
In Vitro Potency Highly potent; rapid BTK inactivation [1] In human blood, it inhibits BTK activity and suppresses B-cell functions (e.g., IL-6 production, CD86 expression) [1].
Kinase Selectivity >5,000-fold selective for BTK over 240 other kinases outside the Tec family [2] [1] Shows high selectivity, though it has lower selectivity (9- to 1010-fold) within the Tec kinase family itself (includes TEC, ITK, BMX, TXK) [2] [1].
Cellular Assay Inhibition of IL-6 and CD86 in B-cells; inhibition of TNF-α in myeloid cells [1] Cellular BTK pathway inhibition was determined in human blood B cells and basophils [3].
In Vivo Efficacy Robust efficacy in mouse models of rheumatoid arthritis and lupus nephritis [1] Doses as low as 0.2-0.5 mg/kg achieved ≥90% BTK occupancy and protected against disease symptoms [2] [1].
Clinical PK/PD Rapid absorption (Tmax <1 hr), short plasma half-life (1.2-1.7 hr), long BTK occupancy half-life (115-154 hr) [2] A single 10 mg dose achieved 100% BTK occupancy in healthy humans. PD effects persist after the drug is cleared from plasma [2].

Detailed Experimental Protocols

For the key experiments cited in the table, here is a more detailed look at the methodologies used.

  • Cellular BTK Pathway Inhibition [1]: The experimental protocol involves treating human whole blood with this compound, followed by stimulation of B-cells to activate the BTK-dependent B-cell receptor (BCR) signaling pathway. Key functional readouts include the measurement of interleukin-6 (IL-6) production and surface expression of CD86, a key costimulatory molecule. Additionally, this compound's effect on the innate immune system is assessed by stimulating Fcγ receptors (FcγR) on human monocytes to measure the production of Tumor Necrosis Factor-alpha (TNF-α).
  • In Vivo Efficacy (Murine Models) [2] [1]: The collagen-induced arthritis (CIA) and NZB/W mouse model of lupus nephritis are standard models for rheumatoid arthritis and lupus, respectively. In these models, this compound is administered orally once daily. The assessment of efficacy includes tracking the clinical onset of arthritis, scoring histological damage in joints, measuring bone mineral density loss, and evaluating kidney disease through proteinuria. BTK occupancy in B-cells and myeloid cells from blood and tissues is measured post-dosing to confirm target engagement using a mass spectrometry-based assay that quantifies the ratio of drug-occupied to free BTK [2].
  • Clinical Pharmacodynamics (BTK Occupancy) [2]: In the Phase I clinical trial, BTK occupancy was measured in peripheral blood mononuclear cells (PBMCs) of healthy volunteers. The specific method used was a mass spectrometry assay that does not measure total BTK protein but directly distinguishes and quantifies the amount of drug-bound BTK versus free BTK. This provides a direct and high-resolution measurement of the drug's pharmacodynamic effect at its target.

Comparative Kinase Selectivity Context

While a direct head-to-head comparison for this compound is not available in the search results, one study provides a valuable benchmark by comparing several other BTK inhibitors under the same conditions [3].

  • Relative Selectivity Ranking: The study ranked the selectivity of several BTK inhibitors (from most to least selective) as follows: remibrutinib > fenebrutinib > evobrutinib > orelabrutinib > rilzabrutinib > tolebrutinib [3].
  • Binding Mode Comparison: The study included inhibitors with different mechanisms: covalent-irreversible (remibrutinib, evobrutinib, tolebrutinib, orelabrutinib), covalent-reversible (rilzabrutinib), and non-covalent reversible (fenebrutinib) [3]. This highlights the importance of considering the mechanism of action when comparing specificity and duration of effect.

BTK Signaling Pathways in Autoimmunity

The rationale for developing this compound for autoimmune diseases lies in BTK's central role in key immune cell signaling pathways. The diagram below illustrates these pathways.

BTK_Pathways cluster_paths Signaling Pathways BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates FcR Fc Receptors (FcγR, FcεRI) FcR->BTK Activates NFkB NF-κB Pathway BTK->NFkB NFAT NFAT Pathway BTK->NFAT MAPK MAPK Pathway BTK->MAPK Osteoclast Osteoclast Differentiation BTK->Osteoclast Via RANK B_Cell B-Cell Outcomes: • Activation • Proliferation • Antibody Production • Cytokine Release (IL-6) NFkB->B_Cell Myeloid_Cell Myeloid Cell Outcomes: • Cytokine Release (TNF-α) • Degranulation NFkB->Myeloid_Cell NFAT->B_Cell MAPK->Myeloid_Cell

BTK functions as a critical signaling node downstream of multiple receptors implicated in autoimmune disease pathology [2] [4]:

  • B-Cell Receptor (BCR) Pathway: BTK activation is essential for B-cell development, activation, and differentiation into antibody-producing cells. This contributes to the production of autoantibodies and pro-inflammatory cytokines like IL-6 [2] [4].
  • Fc Receptor Pathways: BTK mediates signaling from Fc receptors on innate immune cells like monocytes, macrophages, and mast cells. This leads to the release of inflammatory mediators such as TNF-α and contributes to conditions like chronic urticaria [2] [4].
  • Osteoclast Differentiation: BTK is involved in the RANK/RANK-L signaling pathway, which drives osteoclast maturation and bone resorption, a key feature of rheumatoid arthritis joint damage [2].

Clinical Development and Safety

Early-phase clinical trials indicate that this compound has a profile suitable for further investigation in autoimmune conditions.

  • Safety and Tolerability: In a Phase I study with healthy participants, this compound was well tolerated, with the majority of adverse events being mild to moderate. One serious adverse event led to discontinuation [2].
  • Favorable Pharmacokinetics/Pharmacodynamics (PK/PD): The drug exhibits a short plasma half-life but a long half-life of BTK occupancy due to its irreversible binding and the slow turnover of the BTK protein itself. This allows for sustained target inhibition despite transient systemic drug exposure, which could enable flexible dosing regimens [2].

References

Pharmacological Profile & Early Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics and available data for branebrutinib.

Property This compound (BMS-986195)
Status Investigational (clinical trials for autoimmune diseases) [1] [2]
Mechanism Potent, highly selective, covalent (irreversible) inhibitor of Bruton's Tyrosine Kinase (BTK) [3] [4] [5]
Key Pharmacologic Advantage Rapid systemic inactivation of BTK at very low doses due to high potency and favorable PK/PD properties [3] [4]
Selectivity >5000-fold selectivity for BTK over 240 other kinases; high selectivity within Tec kinase family [3]
Half-Life (Plasma) ~1.2 - 1.7 hours (short). Rapidly absorbed (Tmax ~1 hour) [3]
Key PK/PD Finding Rapid and high BTK occupancy (100% after single 10 mg dose) maintained long after plasma clearance (BTK occupancy half-life: 115-154 hours) [3]
Phase 1 Safety (Healthy Subjects) Well-tolerated. Most adverse events were mild/moderate. One serious AE led to discontinuation [3]

Detailed Experimental Data and Protocols

Here is a deeper dive into the key experiments and methodologies that generated the data above.

Mass Spectrometry BTK Occupancy Assay

This was the core pharmacodynamic (PD) method used in the Phase 1 study to measure drug action directly [3].

  • Objective: To quantify the percentage of BTK proteins in peripheral blood cells that are bound and occupied by this compound.
  • Protocol:
    • Sample Collection: Blood samples were collected from healthy participants before and at multiple time points after this compound administration.
    • Protein Analysis: A mass spectrometry assay was used to distinguish and measure the ratio of drug-bound BTK to free (unbound) BTK.
    • Data Calculation: BTK occupancy percentage was calculated from these measurements, providing a direct readout of target engagement.
  • Finding: A single 10 mg dose achieved 100% BTK occupancy. The decay of occupancy over time was predictable, with a half-life of 115-154 hours, demonstrating sustained pharmacodynamic effects despite a short plasma half-life [3].
Preclinical Selectivity Profiling

The high selectivity of this compound was established before human trials [3].

  • Objective: To assess the potential for off-target effects by evaluating the drug's interaction with other kinases.
  • Protocol: this compound was screened against a panel of 240 diverse kinases.
  • Finding: It demonstrated more than 5000-fold selectivity for BTK over the vast majority of off-target kinases, with only a few closely related Tec family kinases showing less selectivity [3].

BTK Inhibition Pathway and Drug Action

The following diagram illustrates the strategic role of BTK in immune signaling and how this compound exerts its effect.

G cluster_pathway Immune Cell Signaling Pathway FcR Fc Receptor Activation (FcεRI, FcγR) BTK BTK Activation FcR->BTK BCR B-Cell Receptor (BCR) Activation BCR->BTK Downstream Downstream Signaling (NF-κB, PLCG2) BTK->Downstream Cellular Cellular Responses Downstream->Cellular MastCell Mast Cell/Basophil: Degranulation, Histamine Release Cellular->MastCell BCell B-Cell: Activation, Antibody Production Cellular->BCell Monocyte Monocyte/Macrophage: Cytokine Production, Phagocytosis Cellular->Monocyte This compound This compound This compound->BTK Covalent Inhibition

Research Status and Context

  • Current Research Focus: Clinical trials have been conducted for several autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and primary Sjögren's syndrome [1] [2]. This aligns with its mechanism of targeting BTK in multiple immune cell types.
  • Therapeutic Index Considerations: The therapeutic index compares a drug's efficacy (benefit) to its toxicity (risk). For this compound, available data suggests a potentially favorable profile due to its high selectivity and rapid, sustained target engagement at low doses, which may minimize off-target toxicity [3] [4]. However, a definitive therapeutic index cannot be established without comprehensive efficacy and long-term safety data from large-scale clinical trials in patient populations.

References

Key Clinical Trial Endpoints and Validation from Phase I Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary endpoints and validation methodologies from the foundational Phase I clinical trial for branebrutinib (NCT02705989). This study established the core safety, pharmacokinetic (PK), and pharmacodynamic (PD) markers used to evaluate the drug in its early development [1] [2].

Table 1: Key Endpoints and Validation from this compound Phase I Trial

Endpoint Category Specific Metrics Validation Method & Key Findings
Safety & Tolerability Incidence of adverse events (AEs), serious AEs, laboratory abnormalities, vital signs, ECG [1] [2]. Standard clinical monitoring. Result: this compound was well tolerated, with most AEs being mild to moderate [1] [2].
Pharmacokinetics (PK) Maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), half-life (t½) [1] [2]. Validated bioanalytical method (e.g., LC-MS/MS). Result: Rapid absorption (Tmax <1 hr), short plasma half-life (1.2-1.7 hr) [1] [2].
Pharmacodynamics (PD) / Target Engagement BTK occupancy in peripheral blood mononuclear cells (PBMCs) [1] [2]. Novel target occupancy assay using peptide immunocapture and liquid chromatography-mass spectrometry (LC-MS). Measures both drug-bound and free BTK [1].
Key PD Results - Result: 100% BTK occupancy achieved after a single 10 mg dose. BTK occupancy half-life was 115-154 hours, indicating sustained target engagement despite rapid plasma clearance [1] [2].

Detailed Experimental Protocol for Key Endpoint: BTK Occupancy

The BTK occupancy assay is a central and validated biomarker for this compound. The methodology from the Phase I study is outlined below [1].

1. Sample Collection: Blood samples were collected from healthy participants at predetermined time points before and after dosing. 2. Cell Processing: Peripheral blood mononuclear cells (PBMCs) were isolated from the whole blood. 3. Target Protein Analysis: - The BTK protein was immunocaptured from the PBMC lysates. - The captured BTK was digested with a protease (e.g., trypsin) to generate specific peptide fragments. - A signature peptide containing the cysteine residue (Cys481) that this compound covalently binds to was analyzed. - The ratio of the drug-bound signature peptide to the total signature peptide (bound + free) was quantified using liquid chromatography-mass spectrometry (LC-MS). 4. Data Calculation: BTK occupancy percentage was calculated as: (Amount of bound BTK peptide / Total amount of BTK peptide) × 100.

This direct measurement of covalent binding provides high-resolution data on the drug's target engagement and its duration, which is more informative than just plasma drug concentrations [1].

The following diagram illustrates this experimental workflow.

G Start Blood Sample Collection A PBMC Isolation Start->A B Cell Lysis and BTK Immunocapture A->B C Protease Digestion (e.g., Trypsin) B->C D LC-MS/MS Analysis of Signature Peptide C->D E Data Calculation: BTK Occupancy % D->E

Comparative Positioning Among BTK Inhibitors

While a direct comparison of clinical trial endpoints is not available in the search results, this compound can be contextually positioned against other BTK inhibitors based on its distinct properties.

Table 2: Contextual Comparison of BTK Inhibitor Characteristics

Feature This compound Ibrutinib (1st Gen) Zanubrutinib (2nd Gen)
Primary Indications (Approved/Studied) Autoimmune diseases (RA, SLE, pSS) [3]. B-cell malignancies, chronic graft-versus-host disease [4]. B-cell malignancies (CLL, MCL, WM) [4].
Key Differentiating Property Very short plasma half-life (1.2-1.7 hr) but very long BTK occupancy half-life (~5-6 days) [1] [2]. Longer plasma half-life (~4-8 hours) with continuous target coverage [4]. Designed for continuous target coverage [4].
Clinical Implication Sustained pharmacodynamic effect may allow for flexible dosing schedules and potentially reduce off-target toxicity risks related to continuous plasma exposure [1] [5] [2]. - In high-risk CLL, shown to be more efficacious than ibrutinib [4].

Insights for Future Clinical Trial Design

The development of this compound highlights several key points for researchers designing clinical trials for covalent inhibitors:

  • PD-Driven Endpoints are Crucial: For drugs with a mechanism of action based on irreversible target binding, BTK occupancy is a more relevant efficacy endpoint than traditional PK metrics like plasma half-life. The sustained occupancy supports less frequent dosing, which should be explored in later-stage trials [1] [2].
  • Novel Assays Enable Precision: The success of the this compound program was facilitated by a high-resolution mass spectrometry-based occupancy assay. Developing and validating similar target-engagement biomarkers early on can significantly de-risk clinical development for targeted therapies [1].
  • Focus on Autoimmune Diseases: Current clinical strategy appears to focus on autoimmune conditions like rheumatoid arthritis, systemic lupus erythematosus, and Sjögren's syndrome, as listed in a European clinical trial register [3].

References

Branebrutinib animal model translation to human studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol from Key Human Study

The primary clinical data comes from a Phase I, double-blind, placebo-controlled study (NCT02705989) conducted in a single center in Australia [1].

  • Study Population: Healthy participants aged 18-55, including a dedicated cohort of first-generation Japanese participants to explore racial effects [1].
  • Study Design:
    • Parts: Single-Ascending Dose (SAD), Multiple-Ascending Dose (MAD), and MAD in Japanese participants (JMAD).
    • Dosing: Participants were randomized 3:1 to receive branebrutinib or placebo. SAD doses ranged from 0.3 mg to 30 mg. MAD panels received doses from 0.3 mg to 10 mg once daily for 14 days [1].
  • Key Assessments:
    • Safety: Monitored via adverse events, laboratory tests, physical examinations, and vital signs [1].
    • Pharmacokinetics: Measured this compound concentration in plasma [1].
    • Pharmacodynamics: A mass spectrometry assay was used to measure the ratio of drug-occupied to free BTK protein, providing a direct readout of target engagement [1].

BTK Inhibition Pathway and this compound's Action

The following diagram illustrates the role of Bruton's Tyrosine Kinase (BTK) in immune cell signaling and how this compound inhibits this pathway.

G BCR B-Cell Receptor (BCR) or Fc Receptor Syk Syk Kinase BCR->Syk BTK_inactive BTK (Inactive) Syk->BTK_inactive BTK_active BTK (Active) BTK_inactive->BTK_active Activation PLCG2 PLCG2 BTK_active->PLCG2 NFkB Transcription Factors (e.g., NF-κB) PLCG2->NFkB Downstream Signaling Outcomes Cell Outcomes: - Activation - Proliferation - Survival - Inflammation NFkB->Outcomes This compound This compound Inhibition Covalent Binding & Inactivation This compound->Inhibition Inhibition->BTK_active

This compound is a potent, highly selective, oral, small-molecule, covalent inhibitor of BTK [1]. As shown in the diagram, it works by forming a permanent covalent bond with a cysteine residue (Cys481) in the BTK active site, thereby rapidly inactivating the enzyme and shutting down downstream signaling [1].

The Broader Context of Animal-to-Human Translation

It is important to interpret this compound's development pathway within the broader challenges of translating animal research to human therapies.

  • Challenges in Translation: Common issues include using young, healthy, homogenous animals that don't reflect older, heterogenous human patient populations, and animal models that fail to fully mimic the complexity and chronicity of human diseases [2].
  • Overall Translation Rates: An umbrella review analyzing multiple biomedical fields found that while about 50% of therapeutic interventions tested in animals move to human studies, only 5% ultimately achieve regulatory approval [3]. The high BTK occupancy and favorable safety profile seen in the Phase I trial for this compound are positive early indicators within this challenging pipeline [1].

Comparison with Other BTK Inhibitors

The BTK inhibitor landscape is evolving rapidly. The table below contextualizes this compound among other BTK inhibitors.

BTK Inhibitor Type / Generation Primary Indications (Approved or in Trials) Key Differentiating Notes
Ibrutinib 1st Generation / Covalent B-cell malignancies [4] [5] Has known off-target effects leading to safety concerns (e.g., bleeding, atrial fibrillation), limiting its use in chronic autoimmune diseases [6].
Fenebrutinib 2nd Generation / Non-covalent, Reversible Autoimmune diseases (e.g., Multiple Sclerosis) [7] CNS-penetrant. Recent Phase III trials in MS met primary endpoints [7].
This compound 2nd Generation / Covalent Under investigation for autoimmune diseases [1] Noted for its high selectivity, which may improve its safety profile [1] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

370.18050415 Da

Monoisotopic Mass

370.18050415 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7LBRZUYSHU

Wikipedia

BMS-986195

Dates

Last modified: 08-15-2023
1: Watterson SH, Liu Q, Beaudoin Bertrand M, Batt DG, Li L, Pattoli MA, Skala S, Chen L, Obermeier MT, Moore R, Yang Z, Vickery R, Elzinga PA, Discenza LN, D'Arienzo C, Gillooly KM, Taylor TL, Pulicicchio C, Zhang Y, Heimrich E, McIntyre KW, Ruan Q, Westhouse RA, Catlett IM, Zheng N, Chaudhry C, Dai J, Galella MA, Tebben AJ, Pokross M, Li J, Zhao R, Smith D, Rampulla RA, Allentoff A, Wallace MA, Mathur A, Salter-Cid L, Macor JE, Carter PH, Fura A, Burke JR, Tino JA. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid In Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). J Med Chem. 2019 Mar 20. doi: 10.1021/acs.jmedchem.9b00167. [Epub ahead of print] PubMed PMID: 30893553.

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